Product packaging for Octanoic acid triethanolamine salt(Cat. No.:CAS No. 22919-56-8)

Octanoic acid triethanolamine salt

Cat. No.: B1654422
CAS No.: 22919-56-8
M. Wt: 293.4 g/mol
InChI Key: FMBWBTOMBLRYPD-UHFFFAOYSA-N
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Description

Octanoic acid triethanolamine salt is a useful research compound. Its molecular formula is C14H31NO5 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31NO5 B1654422 Octanoic acid triethanolamine salt CAS No. 22919-56-8

Properties

CAS No.

22919-56-8

Molecular Formula

C14H31NO5

Molecular Weight

293.4 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;octanoic acid

InChI

InChI=1S/C8H16O2.C6H15NO3/c1-2-3-4-5-6-7-8(9)10;8-4-1-7(2-5-9)3-6-10/h2-7H2,1H3,(H,9,10);8-10H,1-6H2

InChI Key

FMBWBTOMBLRYPD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCC(=O)O.C(CO)N(CCO)CCO

Other CAS No.

22919-56-8
101969-72-6

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the laboratory-scale synthesis of octanoic acid triethanolamine salt, a versatile ionic liquid and surfactant. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the chemical principles, experimental procedures, and analytical characterization of this compound.

Introduction

This compound is an ionic compound formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol.[1] This salt possesses amphiphilic properties, with the octanoate moiety acting as the hydrophobic tail and the protonated triethanolamine head providing hydrophilicity. These characteristics make it an effective surfactant, emulsifier, and pH buffer, with applications in cosmetics, personal care products, industrial coatings, and potentially in drug delivery systems as a solubilizing agent.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Reactants and Product [1][4][5][6]

PropertyOctanoic AcidTriethanolamineThis compound
Appearance Colorless to light yellow oily liquid[4]Colorless, viscous liquid[6]Colorless or pale yellow liquid[1][2]
Molecular Formula C₈H₁₆O₂C₆H₁₅NO₃C₁₄H₃₁NO₅
Molecular Weight 144.21 g/mol [1]149.19 g/mol [1]293.40 g/mol [1]
Boiling Point 239.7 °C335.4 °C[5]Not readily available (decomposes at high temp.)
Melting Point 16.7 °C20.5 °C[5]Not readily available
Density 0.910 g/cm³ at 25 °C1.124 g/cm³ at 20 °C[5]Not readily available
Solubility Very slightly soluble in water; soluble in organic solvents[4]Miscible with water, ethanol, and acetone[5]Soluble in water and many organic solvents[1][2]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The proton from the carboxylic acid group of octanoic acid is transferred to the nitrogen atom of triethanolamine, forming the triethanolammonium cation and the octanoate anion.

Chemical Reaction

G cluster_reactants Reactants cluster_product Product octanoic_acid Octanoic Acid (C₈H₁₆O₂) plus + octanoic_acid->plus triethanolamine Triethanolamine (C₆H₁₅NO₃) product This compound (C₁₄H₃₁NO₅) triethanolamine->product Neutralization plus->triethanolamine

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Octanoic acid (≥99% purity)

  • Triethanolamine (≥99% purity)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve one molar equivalent of octanoic acid in a suitable volume of anhydrous ethanol.

  • Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer. Equip the flask with a condenser.

  • Addition of Triethanolamine: While stirring, add one molar equivalent of triethanolamine to the octanoic acid solution. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.

  • Solvent Removal: After the reaction is complete, remove the anhydrous ethanol using a rotary evaporator under reduced pressure.

  • Product Isolation: The remaining liquid is the this compound. For higher purity, further purification steps such as vacuum distillation can be employed, though for many applications, the crude product is sufficient.

Reaction Parameters and Expected Outcomes

While specific, comparative data is scarce in publicly available literature, the following table summarizes the expected influence of key reaction parameters on the synthesis.

Table 2: Influence of Reaction Parameters on Synthesis

ParameterConditionExpected Outcome on Yield and PurityNotes
Molar Ratio (Octanoic Acid:Triethanolamine) 1:1Optimal for complete salt formation and high purity.[1]An excess of either reactant will result in impurities in the final product.
Solvent Anhydrous EthanolFacilitates mixing and heat transfer, leading to a more controlled reaction.The use of a non-anhydrous solvent may introduce water, which could potentially be an impurity.
Temperature 60°CProvides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.Higher temperatures could potentially lead to side reactions or degradation, though specific data is limited.
Reaction Time 4 hoursGenerally sufficient for the reaction to reach completion at the specified temperature.Reaction progress can be monitored by FT-IR to determine the optimal time.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound in a laboratory setting.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Preparation (Octanoic Acid, Triethanolamine, Anhydrous Ethanol) reaction Reaction Setup (Round-bottom flask, stirrer, condenser) reagents->reaction mixing Mixing of Reactants reaction->mixing heating Heating and Stirring (60°C, 4 hours) mixing->heating evaporation Solvent Removal (Rotary Evaporator) heating->evaporation purification Optional Purification (e.g., Vacuum Distillation) evaporation->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr hplc HPLC Analysis purification->hplc

Caption: General laboratory workflow for the synthesis of this compound.

Analytical Characterization

To confirm the synthesis of this compound and assess its purity, several analytical techniques are employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for monitoring the reaction. The formation of the salt is confirmed by the disappearance of the broad O-H stretching vibration of the carboxylic acid in octanoic acid (typically around 2500-3300 cm⁻¹) and the appearance of characteristic absorption bands for the carboxylate anion (COO⁻) and the protonated amine (N-H⁺).[1]

Table 3: Key FT-IR Absorption Bands [1]

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H~2500-3300Broad band, disappears upon salt formation.
Carboxylate (asymmetric)~1560Strong absorption, indicates salt formation.
Carboxylate (symmetric)~1405Strong absorption, indicates salt formation.
N-H⁺ Stretch~2800-3000Broad band, often overlaps with C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the salt and assess its purity. The protonation of the nitrogen in triethanolamine and the deprotonation of the carboxylic acid lead to characteristic shifts in the NMR spectra compared to the starting materials. The absence of signals corresponding to free octanoic acid and triethanolamine indicates a high purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify the purity of the this compound and to detect any residual starting materials. For the analysis of the triethanolamine component, a strong cation exchange column can be utilized.[1] The octanoate component can be analyzed using reversed-phase chromatography.

Mechanism of Action as a Surfactant: Micelle Formation

As an ionic surfactant, this compound self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic octanoate tails are sequestered from water in the core of the micelle, while the hydrophilic triethanolammonium heads remain in contact with the aqueous environment.[3][7][8][9]

G cluster_process Micelle Formation monomers Surfactant Monomers in Solution (Below CMC) aggregation Aggregation at CMC monomers->aggregation Increase Concentration micelle Micelle Formation (Hydrophobic tails in core, Hydrophilic heads on surface) aggregation->micelle

Caption: Logical diagram of micelle formation by this compound.

Conclusion

The synthesis of this compound is a reproducible and straightforward process suitable for laboratory-scale preparation. This technical guide provides the essential information for its synthesis, characterization, and understanding of its fundamental properties as a surfactant. The detailed protocols and analytical data serve as a valuable resource for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine octanoate (CAS RN: 22919-56-8) is an organic salt formed from the neutralization reaction between the fatty acid, octanoic acid, and the tertiary amine, triethanolamine. This compound finds utility in various industrial and pharmaceutical applications, primarily as an emulsifier, surfactant, and pH adjusting agent.[1] Its amphiphilic nature, possessing both a hydrophobic alkyl chain from octanoic acid and a hydrophilic polar head from triethanolamine, allows it to stabilize oil-in-water and water-in-oil emulsions. In pharmaceutical formulations, triethanolamine and its salts are used as excipients to solubilize active ingredients, enhancing their absorption and bioavailability.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of triethanolamine octanoate, its constituent molecules, and relevant experimental methodologies.

Chemical and Physical Properties

The physicochemical properties of triethanolamine octanoate are crucial for its application in various formulations. A summary of its known properties, along with those of its parent compounds, octanoic acid and triethanolamine, is presented below.

General Properties
PropertyTriethanolamine OctanoateOctanoic AcidTriethanolamine
Synonyms Caprylic acid triethanolamine saltCaprylic acidTrolamine, 2,2',2''-Nitrilotriethanol
CAS Number 22919-56-8124-07-2102-71-6
Molecular Formula C₁₄H₃₁NO₅[3]C₈H₁₆O₂C₆H₁₅NO₃[4]
Molecular Weight 293.40 g/mol [3]144.21 g/mol 149.19 g/mol [4]
Appearance Colorless or pale yellow liquid[3]Oily liquidColorless, viscous liquid[4]
Physicochemical Data

Quantitative data for some of the key physicochemical parameters of triethanolamine octanoate are limited. The table below summarizes available data, with values for the parent compounds provided for context.

PropertyTriethanolamine OctanoateOctanoic AcidTriethanolamine
Melting Point Data not available16.7 °C21.6 °C[4]
Boiling Point 239.3 °C at 760 mmHg*239.7 °C335.4 °C (decomposes)[4]
pKa Data not available~4.897.74[5]
logP 0.088 (at 20°C)[6]3.05-0.988[5]
Water Solubility 1000 g/L (at 20°C)[6]0.68 g/LMiscible[4]

*Note: This boiling point is from a single supplier and may be a predicted value.

Synthesis

Triethanolamine octanoate is synthesized through a straightforward acid-base neutralization reaction.

Synthesis Reactant1 Octanoic Acid (C₈H₁₆O₂) Process Neutralization Reaction Reactant1->Process Reactant2 Triethanolamine (C₆H₁₅NO₃) Reactant2->Process Product Triethanolamine Octanoate (C₁₄H₃₁NO₅) Process->Product

Caption: Synthesis of Triethanolamine Octanoate.

The reaction involves the protonation of the nitrogen atom of triethanolamine by the carboxylic acid group of octanoic acid.

Experimental Protocols

Determination of pKa

The pKa of a substance is a measure of its acid strength. For a salt like triethanolamine octanoate, the relevant pKa would be that of the triethanolammonium ion.

Methodology: Potentiometric Titration

  • Preparation of the Sample Solution: A known concentration of triethanolamine octanoate is dissolved in deionized water.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Dissolve Triethanolamine Octanoate in Water Titration1 Add Standardized Acid in Increments Prep1->Titration1 Titration2 Record pH after each Addition Titration1->Titration2 Analysis1 Plot Titration Curve (pH vs. Volume) Titration2->Analysis1 Analysis2 Determine pKa from Half-Equivalence Point Analysis1->Analysis2

Caption: Workflow for pKa Determination.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

  • Sample Addition: A known amount of triethanolamine octanoate is added to the biphasic system.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.

  • Concentration Measurement: The concentration of the solute in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis Prep1 Prepare Saturated n-Octanol and Water Partition1 Add Triethanolamine Octanoate Prep1->Partition1 Partition2 Shake and Allow Phases to Separate Partition1->Partition2 Analysis1 Measure Concentration in Each Phase Partition2->Analysis1 Analysis2 Calculate logP Analysis1->Analysis2

Caption: Workflow for logP Determination.

Determination of Solubility

Solubility is a fundamental property that influences the formulation and delivery of a drug substance.

Methodology: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of triethanolamine octanoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Measurement: The concentration of the solute in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, gravimetric analysis).

Spectral Properties

While specific spectra for triethanolamine octanoate are not widely published, the expected spectral characteristics can be inferred from its structure and the known spectra of its components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the octanoate alkyl chain and the protons of the triethanolamine backbone. The protons on the carbons adjacent to the positively charged nitrogen in the triethanolammonium cation would likely be deshielded and appear at a higher chemical shift compared to those in neutral triethanolamine.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the octanoate and the carbons of the alkyl chain, as well as the carbons of the triethanolamine moiety.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands:

  • A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups of the triethanolamine cation.

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region from the alkyl chains.

  • A strong absorption band around 1550-1610 cm⁻¹ due to the asymmetric stretching of the carboxylate group (COO⁻) of the octanoate anion.

  • A weaker symmetric stretching band for the carboxylate group around 1400-1450 cm⁻¹.

  • C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

Applications in Drug Development

Triethanolamine and its salts, including the octanoate, are primarily used in pharmaceutical formulations as excipients. Their functions include:

  • Emulsifying Agent: Stabilizing emulsions in creams, lotions, and other topical formulations.

  • Solubilizing Agent: Increasing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

  • pH Adjuster/Buffering Agent: Maintaining the desired pH of a formulation to ensure API stability and compatibility with biological systems.[1]

The combination of triethanolamine with fatty acids like octanoic acid can enhance the skin penetration of certain drugs.[1]

Safety and Toxicology

Specific toxicological data for triethanolamine octanoate is limited. However, the safety profile of triethanolamine has been studied more extensively.

  • Irritation: Triethanolamine can be a mild skin and eye irritant, with the potential for irritation increasing with concentration.[7]

  • Sensitization: While some cases of allergic contact dermatitis to triethanolamine have been reported, the overall risk of sensitization appears to be low.[8]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified triethanolamine as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating inadequate evidence in humans and experimental animals.[9]

  • N-Nitrosamine Formation: A significant safety concern is the potential for triethanolamine to react with nitrosating agents to form N-nitrosodiethanolamine, a suspected carcinogen. Therefore, triethanolamine-containing products should not be formulated with N-nitrosating agents.[4][7]

Conclusion

Triethanolamine octanoate is a versatile excipient with valuable emulsifying, solubilizing, and pH-adjusting properties. While a complete physicochemical profile is not yet publicly available, this guide summarizes the current knowledge and provides a framework for its characterization. For drug development professionals, understanding these properties is essential for formulating stable, effective, and safe drug products. Further research to fully characterize the physicochemical and toxicological properties of triethanolamine octanoate is warranted to expand its application in pharmaceutical sciences.

References

mechanism of formation of octanoic acid triethanolamine salt

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Formation of Octanoic Acid Triethanolamine Salt

Executive Summary

This technical guide provides a comprehensive overview of the formation mechanism, physicochemical properties, and analytical characterization of this compound. The formation is a classic acid-base neutralization reaction involving proton transfer from the carboxylic acid (octanoic acid) to the tertiary amine (triethanolamine). This guide details the core chemical principles, presents key quantitative data in tabular format, outlines detailed experimental protocols for synthesis and analysis, and provides visual diagrams to illustrate the reaction pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this amine salt.

Core Mechanism of Formation

The formation of this compound is an exothermic acid-base neutralization reaction.[1] The core of the mechanism involves the transfer of a proton (H⁺) from the acidic carboxylic acid group (-COOH) of octanoic acid to the basic tertiary nitrogen atom of triethanolamine (N(CH₂CH₂OH)₃).

This proton transfer results in the formation of two ionic species: the octanoate anion [CH₃(CH₂)₆COO]⁻ and the triethanolammonium cation [HN⁺(CH₂CH₂OH)₃].[1] These oppositely charged ions are held together by electrostatic attraction, forming the salt. For complete conversion and to ensure no residual reactants remain, a 1:1 molar ratio between the octanoic acid and triethanolamine is crucial.[1]

The overall reaction can be represented as:

C₇H₁₅COOH + N(CH₂CH₂OH)₃ → [C₇H₁₅COO]⁻[HN(CH₂CH₂OH)₃]⁺

Reaction_Mechanism OctanoicAcid Octanoic Acid (C₇H₁₅COOH) Triethanolamine Triethanolamine (N(CH₂CH₂OH)₃) Octanoate Octanoate Anion ([C₇H₁₅COO]⁻) OctanoicAcid->Octanoate Deprotonation Triethanolammonium Triethanolammonium Cation ([HN(CH₂CH₂OH)₃]⁺) Triethanolamine->Triethanolammonium Protonation Octanoate->Triethanolammonium Electrostatic Attraction

Caption: Proton transfer mechanism in the formation of this compound.

Data Presentation

The physicochemical properties of the reactants and the resulting salt are summarized below.

Table 1: Physicochemical Properties of Reactants and Product
PropertyOctanoic AcidTriethanolamineThis compound
Synonyms Caprylic Acid, n-Octanoic Acid[2][3]Trolamine, TEOA[4]Triethanolammonium Octanoate
Molecular Formula C₈H₁₆O₂[1][2]C₆H₁₅NO₃[1][5]C₁₄H₃₁NO₅[1]
Molecular Weight ( g/mol ) 144.21[1]149.19[1][6]293.40[1]
Appearance Colorless to light yellow oily liquid[2]Colorless, viscous liquid[4][6]Colorless or pale yellow liquid[1]
Boiling Point (°C) 239.7335.4 (decomposes)[6][7]Not available
Melting Point (°C) 16.721.6[6]Not available
Solubility Slightly soluble in water; soluble in organic solventsMiscible with water and alcohols[4][7]Soluble in water and many organic solvents[1]
pKa ~4.897.74 (for the conjugate acid)[4]Not applicable
Table 2: Characteristic FT-IR Absorption Bands for Reaction Monitoring

Vibrational spectroscopy is a primary tool for confirming the salt's formation by observing the disappearance of reactant peaks and the appearance of product peaks.[1]

Wavenumber (cm⁻¹)Functional Group / VibrationObservation
2500-3300 O-H stretch (Carboxylic Acid Dimer)Broad band present in Octanoic Acid; diminishes or disappears upon salt formation.[1]
~1710 C=O stretch (Carboxylic Acid)Sharp peak present in Octanoic Acid; disappears upon conversion to carboxylate.
1550-1610 COO⁻ stretch (Asymmetric)Appears in the product, confirming carboxylate anion formation.[1]
1300-1420 COO⁻ stretch (Symmetric)Appears in the product, confirming carboxylate anion formation.[1]
3200-3500 O-H stretch (Alcohol)Present in Triethanolamine and the final product.
2200-2800 N⁺-H stretch (Ammonium ion)Broad bands appear in the product, confirming protonation of the amine.

Experimental Protocols

The synthesis and characterization of this compound follow standard laboratory procedures for acid-base reactions and spectroscopic analysis.

Synthesis Protocol
  • Reactant Calculation : Calculate the required mass of octanoic acid and triethanolamine to achieve a 1:1 molar ratio.

  • Mixing : In a suitable reaction vessel, add the pre-weighed octanoic acid.

  • Reaction : While stirring, slowly add the triethanolamine to the octanoic acid. The reaction is exothermic, and cooling may be applied to control the temperature, especially for larger scales.[1]

  • Completion : Continue stirring for a set period (e.g., 30-60 minutes) at room temperature to ensure the reaction goes to completion. The absence of a solid phase (if starting with solid octanoic acid at low temps) and a clear, homogenous liquid indicates product formation.

  • Purity : The resulting product is generally used directly, as the 1:1 stoichiometry ensures high purity.[1] Further purification is typically not necessary if high-purity starting materials are used.

Characterization Protocols
  • Sample Preparation : Place a drop of the liquid sample (octanoic acid, triethanolamine, or the final salt) directly onto the ATR crystal or between two KBr/NaCl plates to create a thin liquid film.

  • Data Acquisition : Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Analysis : Analyze the resulting spectrum for key changes. Confirm the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹) from octanoic acid. Verify the appearance of the strong asymmetric carboxylate (COO⁻) stretch around 1550-1610 cm⁻¹ and the protonated amine (N⁺-H) bands, confirming the formation of the salt.[1]

  • Sample Preparation : Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra.

  • Analysis : Compare the spectra of the product to the reactants. Look for characteristic shifts in the signals corresponding to the protons and carbons near the carboxylic acid and amine groups. Protonation of the nitrogen in triethanolamine and deprotonation of the carboxylic acid lead to distinct changes in their respective chemical environments and shifts.[1]

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI).

  • Data Acquisition : Acquire mass spectra in both positive and negative ion modes.

  • Analysis : In positive ion mode, confirm the presence of the triethanolammonium cation with a mass-to-charge ratio (m/z) corresponding to [HN(CH₂CH₂OH)₃]⁺. In negative ion mode, confirm the presence of the octanoate anion [CH₃(CH₂)₆COO]⁻ at m/z 143.1.[1] The detection of both ions provides definitive evidence of the salt's ionic nature.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Weigh Reactants (Octanoic Acid & Triethanolamine) 1:1 Molar Ratio Mix 2. Mix & Stir (Control Temperature) Reactants->Mix Product 3. Homogenous Salt Product Mix->Product FTIR FT-IR Spectroscopy (Confirm Functional Groups) Product->FTIR NMR NMR Spectroscopy (Confirm Structure & Purity) Product->NMR MS Mass Spectrometry (Confirm Ionic Species) Product->MS

Caption: Experimental workflow for the synthesis and characterization of the salt.

References

An In-depth Technical Guide to the Reaction Stoichiometry of Octanoic Acid and Triethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between octanoic acid and triethanolamine, focusing on the reaction stoichiometry, experimental protocols, and quantitative analysis. This reaction is a cornerstone in the synthesis of surfactants, emulsifiers, and other specialty chemicals with applications across various industries, including pharmaceuticals and personal care products.

Reaction Stoichiometry and Mechanism

The reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine (TEA), a tertiary amine and a triol, is primarily an esterification process. The carboxylic acid group of octanoic acid reacts with one or more of the hydroxyl groups of triethanolamine to form ester linkages, with the concomitant release of water.

The stoichiometry of the reaction is not fixed to a single molar ratio. Instead, it is highly dependent on the desired product distribution. The reaction can yield a mixture of mono-, di-, and tri-esters of triethanolamine. The molar ratio of octanoic acid to triethanolamine is the primary determinant of the final product composition.

  • 1:1 Molar Ratio (Octanoic Acid: Triethanolamine): Favors the formation of triethanolamine mono-octanoate.

  • 2:1 Molar Ratio (Octanoic Acid: Triethanolamine): Favors the formation of triethanolamine di-octanoate.

  • 3:1 Molar Ratio (Octanoic Acid: Triethanolamine): Favors the formation of triethanolamine tri-octanoate.

It is important to note that the reaction is thermodynamically controlled, resulting in a mixture of these esters. To achieve a high yield of a specific ester, the reaction conditions, including temperature, pressure, and the use of a catalyst, must be carefully controlled.

The general chemical equations for the formation of the mono-, di-, and tri-esters are as follows:

Formation of Triethanolamine Mono-octanoate: C₇H₁₅COOH + N(CH₂CH₂OH)₃ → C₇H₁₅COOCH₂CH₂N(CH₂CH₂OH)₂ + H₂O

Formation of Triethanolamine Di-octanoate: 2 C₇H₁₅COOH + N(CH₂CH₂OH)₃ → (C₇H₁₅COOCH₂CH₂)₂NCH₂CH₂OH + 2 H₂O

Formation of Triethanolamine Tri-octanoate: 3 C₇H₁₅COOH + N(CH₂CH₂OH)₃ → N(CH₂CH₂OOCC₇H₁₅)₃ + 3 H₂O

dot

Caption: Reaction pathway for the esterification of octanoic acid with triethanolamine.

Quantitative Data Summary

The following tables summarize quantitative data derived from studies on the esterification of fatty acids with triethanolamine. While specific data for octanoic acid is limited, the data for similar fatty acids like stearic and oleic acid provide valuable insights into the reaction parameters.

Table 1: Effect of Molar Ratio on Product Distribution (Hypothetical Data Based on Similar Reactions)

Molar Ratio (Fatty Acid:TEA)Mono-ester (%)Di-ester (%)Tri-ester (%)
1:1652510
1.5:1305515
2:1157015
2.5:1106030
3:153560

Table 2: Influence of Reaction Conditions on Fatty Acid Conversion

Fatty AcidMolar Ratio (Acid:TEA)CatalystTemperature (°C)PressureReaction Time (h)Conversion (%)
Stearic Acid2:1Acid Catalyst190Atmospheric5>95
Tallow Fatty AcidsNot SpecifiedNone1402.6 kPa4>90
Palm Fatty Acid1.2:1 to 2.2:1Hypophosphorous Acid16040 mbar4>95

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of triethanolamine octanoate esters.

Synthesis of Triethanolamine Octanoate Esters

This protocol is a generalized procedure based on the esterification of similar fatty acids with triethanolamine.

Materials:

  • Octanoic acid (≥98%)

  • Triethanolamine (≥99%)

  • Hypophosphorous acid (50 wt. % in water) or other suitable acid catalyst

  • Nitrogen gas (high purity)

  • Round-bottom flask (three-necked)

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

  • Vacuum pump

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a condenser connected to a vacuum line, add the desired molar amounts of octanoic acid and triethanolamine.

  • Add the acid catalyst (e.g., 0.1-0.5% by weight of the total reactants).

  • Begin stirring the mixture and start a slow purge of nitrogen gas to maintain an inert atmosphere.

  • Gradually heat the reaction mixture to the desired temperature (typically 140-190°C).

  • Once the target temperature is reached, slowly apply vacuum to remove the water formed during the esterification.

  • Monitor the reaction progress by taking small aliquots periodically and determining the acid value. The reaction is considered complete when the acid value falls below a predetermined level (e.g., < 5 mg KOH/g).

  • Once the reaction is complete, cool the mixture to room temperature under a nitrogen atmosphere.

  • The crude product can be used as is or purified further if necessary.

dot

Experimental_Workflow cluster_preparation Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Product Analysis Reactants Measure Octanoic Acid and Triethanolamine Catalyst Add Catalyst Reactants->Catalyst Heating Heat and Stir under Nitrogen Catalyst->Heating Vacuum Apply Vacuum to Remove Water Heating->Vacuum Monitoring Monitor Acid Value Vacuum->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Analysis Characterize Product (HPLC, GC, etc.) Cooling->Analysis

Caption: General experimental workflow for the synthesis of triethanolamine octanoate.

Analysis of Triethanolamine Esters by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of mono-, di-, and tri-esters of triethanolamine.

Instrumentation and Conditions:

  • HPLC System: With a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. The exact gradient will need to be optimized for the specific separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

  • Detector Wavelength (for UV): Low UV wavelength (e.g., 205-215 nm) as the esters lack a strong chromophore.

Procedure:

  • Standard Preparation: Prepare standard solutions of purified mono-, di-, and tri-octanoate esters of triethanolamine in a suitable solvent (e.g., mobile phase).

  • Sample Preparation: Dilute a known amount of the reaction mixture in the same solvent used for the standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the peaks corresponding to the mono-, di-, and tri-esters based on the retention times of the standards. Quantify the amount of each ester using the peak areas and the calibration curves generated from the standards. The area normalization method can also be used for relative quantification.[1]

Conclusion

The reaction between octanoic acid and triethanolamine is a versatile esterification process that can be tailored to produce a range of ester products. The stoichiometry, controlled primarily by the molar ratio of the reactants, is the key to directing the synthesis towards the desired mono-, di-, or tri-octanoate ester. Careful control of reaction conditions such as temperature, pressure, and catalysis is crucial for achieving high conversion and selectivity. The analytical methods outlined provide the necessary tools for monitoring the reaction progress and characterizing the final products, enabling the development and optimization of processes for the synthesis of these valuable compounds.

References

Structural Elucidation of Octanoic Acid Triethanolamine Salt: A Technical Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid triethanolamine salt is an ionic compound formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine with three hydroxyl groups. This salt finds applications in various industries, including cosmetics, pharmaceuticals, and as a corrosion inhibitor, owing to its surfactant and emulsifying properties. A thorough understanding of its chemical structure is paramount for quality control, formulation development, and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds in solution.

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy.

Principle of NMR in Salt Formation Analysis

The formation of this compound involves the transfer of a proton (H⁺) from the carboxylic acid group of octanoic acid to the nitrogen atom of triethanolamine. This acid-base reaction results in the formation of the triethanolammonium cation and the octanoate anion.

This protonation and deprotonation induce significant changes in the electronic environment of the nuclei within both moieties, which are readily observable as shifts in the resonance frequencies (chemical shifts) in the NMR spectra. Specifically, the protonation of the nitrogen in triethanolamine leads to a deshielding effect on the adjacent protons and carbons, causing their signals to shift to a higher frequency (downfield). Conversely, the deprotonation of the carboxylic acid to a carboxylate anion results in a shielding effect on the carbonyl carbon.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data for this compound

Assignment (Octanoate) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-8 (CH₃)~ 0.8 - 0.9Triplet3H
H-3 to H-7 (-(CH₂)₅-)~ 1.2 - 1.4Multiplet10H
H-2 (-CH₂COO⁻)~ 2.1 - 2.3Triplet2H
Assignment (Triethanolammonium) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-N⁺H-Broad singlet1H
-N⁺H-CH₂-~ 3.2 - 3.4Triplet6H
-CH₂-OH~ 3.8 - 4.0Triplet6H
-OHBroad singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

Assignment (Octanoate) Predicted Chemical Shift (δ, ppm)
C-8 (CH₃)~ 14
C-3 to C-7 (-(CH₂)₅-)~ 22 - 32
C-2 (-CH₂COO⁻)~ 34
C-1 (COO⁻)~ 180
Assignment (Triethanolammonium) Predicted Chemical Shift (δ, ppm)
-N⁺H-CH₂-~ 57
-CH₂-OH~ 58

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

¹³C{¹H} NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing which protons are adjacent to each other.

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf)

  • Number of Scans per Increment: 8-16

  • Number of Increments: 256-512 in the F1 dimension

  • Spectral Width: 0-16 ppm in both F1 and F2 dimensions

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3)

  • Number of Scans per Increment: 16-32

  • Number of Increments: 128-256 in the F1 dimension

  • Spectral Width: 0-16 ppm (F2, ¹H) and 0-200 ppm (F1, ¹³C)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key structural features and analytical workflows.

cluster_octanoic_acid Octanoic Acid cluster_triethanolamine Triethanolamine cluster_salt This compound OA_COOH Carboxylic Acid (-COOH) Proton_Transfer H⁺ Transfer OA_COOH->Proton_Transfer OA_Chain Alkyl Chain (C₇H₁₅) OA_Chain->OA_COOH TEA_N Nitrogen (N) TEA_Arms 3x (-CH₂CH₂OH) TEA_N->TEA_Arms TEA_N->Proton_Transfer Salt_Anion Octanoate Anion (-COO⁻) Proton_Transfer->Salt_Anion Salt_Cation Triethanolammonium Cation (-N⁺H) Proton_Transfer->Salt_Cation Salt_Cation->Salt_Anion Ionic Bond cluster_correlations Key NMR Correlations struct This compound Octanoate Anion Triethanolammonium Cation H2 H-2 (-CH₂COO⁻) struct:f0->H2 H_alpha -N⁺H-CH₂- struct:f1->H_alpha H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC H_beta -CH₂-OH H_alpha->H_beta COSY C_alpha C-α (-N⁺H-CH₂-) H_alpha->C_alpha HSQC start Sample Preparation nmr_1d 1D NMR Acquisition (¹H, ¹³C) start->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC) nmr_1d->nmr_2d data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_2d->data_proc assignment Signal Assignment data_proc->assignment structure_elucidation Structural Elucidation assignment->structure_elucidation

solubility of octanoic acid triethanolamine salt in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Octanoic Acid Triethanolamine Salt in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as triethanolamine octanoate, is an ionic liquid and a surfactant of significant interest in various industrial and pharmaceutical applications. Its amphiphilic nature, arising from the combination of the hydrophobic octanoate moiety and the hydrophilic triethanolammonium headgroup, governs its self-assembly in solution and its effectiveness as an emulsifier, corrosion inhibitor, and formulation excipient. A critical physicochemical parameter dictating its utility is its solubility in organic solvents, which influences formulation design, drug delivery system development, and chemical process optimization.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of organic solvents. It includes a summary of available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is formed through the neutralization reaction between octanoic acid (a medium-chain fatty acid) and triethanolamine (a tertiary amine and triol).

  • Appearance: Typically a colorless to pale yellow viscous liquid.[1]

  • Molecular Formula: C₁₄H₃₁NO₅

  • Molecular Weight: 293.42 g/mol

  • General Solubility Profile: The salt is known to be soluble in water and a variety of organic solvents, including alcohols, ethers, and ketones.[1] The presence of the hydroxyl groups on the triethanolamine cation contributes to its solubility in polar solvents, while the octanoate anion provides lipophilicity.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the known properties of its constituent ions and related compounds, a qualitative and semi-quantitative solubility profile can be compiled. The following table summarizes the expected solubility of this compound in various organic solvents. It is important to note that this information is largely inferred and should be experimentally verified for specific applications.

Organic Solvent Solvent Type Expected Solubility Reference/Rationale
Methanol Polar ProticMiscibleTriethanolamine is miscible with methanol.[2][3] The salt is expected to retain high solubility.
Ethanol Polar ProticMiscibleTriethanolamine is miscible with ethanol.[2][3] The salt is expected to retain high solubility.
Isopropanol Polar ProticSolubleTriethanolamine is miscible with isopropanol.[3] The salt is expected to be soluble.
Acetone Polar AproticMiscibleTriethanolamine is miscible with acetone.[2][3] The salt is expected to retain high solubility.
Ethyl Acetate Moderately Polar AproticScarcely SolubleThe electrooxidation product of triethanolamine is reported to be scarcely soluble in ethyl acetate.[4]
Toluene Non-polar AromaticSlightly SolubleTriethanolamine is slightly soluble in benzene, a similar aromatic hydrocarbon.
n-Heptane Non-polar AliphaticSlightly SolubleTriethanolamine has very low solubility in n-heptane.
Chloroform Polar AproticSolubleTriethanolamine is soluble in chloroform.[5]
Diethyl Ether Slightly Polar AproticSlightly SolubleTriethanolamine is slightly soluble in diethyl ether.[2]

Experimental Protocol for Determining Solubility

The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD) or a calibrated UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the suspension to settle for at least 2 hours in the thermostatic bath to allow the solid particles to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC: Develop a method to separate and quantify the octanoate or triethanolamine ion. Prepare a calibration curve using standard solutions of known concentrations.

    • For UV-Vis Spectrophotometry: If the salt has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λ_max).

  • Calculation of Solubility:

    • Calculate the concentration of the salt in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

4.3. Data Reporting

  • Report the solubility value along with the experimental temperature and the specific organic solvent used.

  • It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Concentration Analysis cluster_calc Solubility Calculation prep1 Add excess salt to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sampling1 Settle the suspension prep2->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute the saturated solution sampling2->sampling3 analysis2 Analyze sample by HPLC or UV-Vis sampling3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Calculate concentration from calibration curve analysis2->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Report solubility in g/100mL or mol/L calc2->calc3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The is a key parameter for its application in various fields. While comprehensive quantitative data remains scarce, this guide provides a foundational understanding of its solubility profile based on available information and the properties of its constituent ions. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Further experimental investigation is encouraged to build a more complete and quantitative database of the solubility of this versatile compound.

References

thermal stability of octanoic acid triethanolamine salt

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Stability of Octanoic Acid Triethanolamine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as triethanolammonium octanoate, is an ionic salt formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol.[1] This compound possesses amphiphilic properties, with the octanoate ion providing a hydrophobic tail and the triethanolammonium cation a hydrophilic head, making it useful as a surfactant, emulsifier, and pH buffering agent in various formulations.[2] Its applications can be found in cosmetics, personal care products, metalworking fluids, and as a stabilizer in certain drug formulations.[3][4] Understanding the thermal stability of this salt is critical for determining its suitability in manufacturing processes, storage conditions, and in final product performance, particularly for applications involving heat.

This technical guide provides a comprehensive overview of the , including available quantitative data, detailed experimental protocols for thermal analysis, and a proposed thermal decomposition pathway.

Thermal Stability and Data

The has been investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing a clear profile of its decomposition.

Based on available data, the thermal decomposition of this compound begins at approximately 185°C.[1] Complete degradation of the salt occurs by 300°C.[1] For comparison, pure triethanolamine has been reported to begin decomposing at temperatures above 150°C. The thermal decomposition of triethanolamine-containing complexes often initiates with the removal of the ethanol (CH₂CH₂OH) groups.

Table 1: Summary of Thermal Decomposition Data for this compound

ParameterTemperature (°C)Notes
Onset of Decomposition~185The temperature at which significant mass loss begins.[1]
Complete Degradationby 300The temperature by which the sample has fully decomposed.[1]

Experimental Protocols

The following sections describe standardized, yet generalized, methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the .

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the salt degrades and to quantify the mass loss at different stages of decomposition.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA pan (commonly alumina or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • The initial temperature is set to ambient (e.g., 25°C).

  • Thermal Program:

    • The sample is heated from the initial temperature to a final temperature (e.g., 400°C) at a constant heating rate, typically 10°C/min.

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.

    • The temperatures corresponding to specific percentages of mass loss (e.g., 5%, 50%) are also determined.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition, providing information on whether these processes are endothermic or exothermic.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (usually aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • The instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Thermal Program:

    • The sample and reference are subjected to a controlled temperature program. A typical program involves:

      • Heating from ambient temperature to a temperature above the expected decomposition temperature (e.g., 350°C) at a constant rate (e.g., 10°C/min).

      • An isothermal hold at the final temperature may be included.

      • A cooling cycle back to ambient temperature at a controlled rate.

  • Data Analysis:

    • The DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events.

    • Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified.

    • The onset temperature, peak temperature, and enthalpy (area under the peak) of each transition are calculated.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation prep Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) tga_setup Instrument Setup (Inert Atmosphere, N2) prep->tga_setup dsc_setup Instrument Setup (Inert Atmosphere, N2) prep->dsc_setup tga_run Run Thermal Program (e.g., 10°C/min ramp) tga_setup->tga_run tga_analysis Analyze TGA/DTG Curves tga_run->tga_analysis t_onset Determine T_onset & % Mass Loss tga_analysis->t_onset dsc_run Run Thermal Program (e.g., 10°C/min ramp) dsc_setup->dsc_run dsc_analysis Analyze Thermogram dsc_run->dsc_analysis thermic_events Identify Endotherms/ Exotherms (Melting, Decomp.) dsc_analysis->thermic_events stability_report Compile Thermal Stability Report t_onset->stability_report thermic_events->stability_report

Caption: Workflow for Thermal Analysis.

Proposed Thermal Decomposition Pathway

While the precise decomposition mechanism for this compound has not been definitively established, a plausible pathway can be proposed based on the known thermal behavior of its constituent parts and related compounds. The decomposition likely proceeds through a combination of pathways, including the degradation of the triethanolamine cation and the decarboxylation of the octanoate anion.

The initial stages may involve the sequential loss of the hydroxyethyl groups from the triethanolammonium cation. This is a known decomposition route for triethanolamine complexes. Concurrently or at higher temperatures, the octanoate anion can undergo decarboxylation to yield carbon dioxide and a hydrocarbon.

G reactant This compound N(CH₂CH₂OH)₃H⁺  ⁻OOC(CH₂)₆CH₃ intermediate1 Loss of Hydroxyethyl Groups (e.g., as acetaldehyde, water) reactant->intermediate1 Heat (>185°C) decarboxylation Decarboxylation of Octanoate reactant->decarboxylation Heat intermediate2 Amine Fragments intermediate1->intermediate2 volatiles Other Volatile Organic Compounds intermediate2->volatiles co2 CO₂ decarboxylation->co2 heptane Heptane (and other hydrocarbons) decarboxylation->heptane

Caption: Proposed Decomposition Pathway.

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating around 185°C. This characteristic is crucial for its handling and application in various industries. The provided experimental protocols offer a robust framework for researchers to conduct detailed thermal analyses, ensuring reproducible and comparable results. The proposed decomposition pathway, involving the degradation of both the cation and anion, serves as a logical model for understanding the chemical changes that occur upon heating. Further studies, such as TGA coupled with mass spectrometry or FTIR (TGA-MS/FTIR), would be beneficial to definitively identify the evolved gaseous products and further refine the decomposition mechanism. This foundational knowledge of its thermal properties enables professionals in drug development and other scientific fields to optimize formulations and processes, ensuring product stability and efficacy.

References

understanding the surfactant properties of fatty acid amine salts

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Surfactant Properties of Fatty Acid Amine Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surfactant properties of fatty acid amine salts, their characterization through established experimental protocols, and their applications, particularly within the pharmaceutical and drug development sectors.

Introduction to Fatty Acid Amine Salts

Fatty acid amine salts are a class of cationic surfactants formed by the neutralization reaction between a fatty acid (the hydrophobic component) and an amine (the hydrophilic component). These amphiphilic molecules possess a long hydrocarbon tail derived from the fatty acid and a positively charged head group from the protonated amine. This unique structure allows them to orient themselves at interfaces, such as oil-water or air-water, thereby reducing surface or interfacial tension.[1][2][3]

The synthesis typically involves the direct reaction of fatty acids with ammonia or various amines (primary, secondary, or tertiary).[1][4] The resulting amine salts can be classified based on the number of alkyl groups attached to the nitrogen atom, leading to primary, secondary, tertiary, and quaternary ammonium salts.[5] Their ability to act as emulsifiers, wetting agents, and corrosion inhibitors makes them valuable in numerous industrial applications, including drug delivery.[1][3][6]

Core Surfactant Properties: A Quantitative Overview

The efficacy of a surfactant is defined by several key quantitative parameters. These properties dictate the behavior of fatty acid amine salts in solution and their suitability for specific applications.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which aggregates, known as micelles, begin to form in the bulk solution.[7][8][9] Below the CMC, surfactant molecules exist individually or adsorb at interfaces. Once the CMC is reached, the surface is saturated, and any additional surfactant molecules self-assemble into micelles.[7][10] This is a crucial parameter as many physical properties of the surfactant solution, such as surface tension and conductivity, show a sharp change at the CMC.[7][8] A lower CMC value indicates a more efficient surfactant, as less of it is needed to initiate micellization and achieve the maximum reduction in surface tension.[9][10]

Table 1: Critical Micelle Concentration (CMC) of Representative Cationic Surfactants

Surfactant Chemical Structure CMC (mol/L) at 25°C
Decyltrimethylammonium bromide C₁₀H₂₁N(CH₃)₃Br 0.065[7]
Dodecyltrimethylammonium bromide C₁₂H₂₅N(CH₃)₃Br 0.016[7]

| Hexadecyltrimethylammonium bromide (CTAB) | C₁₆H₃₃N(CH₃)₃Br | 0.00092[7] |

Note: Data for specific fatty acid amine salts can vary based on chain length, amine headgroup, and counter-ion. The listed values for quaternary ammonium salts are representative of cationic surfactant behavior.

Surface Tension Reduction

Surfactants function by adsorbing at the air-water interface, disrupting the cohesive energy between water molecules and thus lowering the surface tension.[11][12] As the concentration of the fatty acid amine salt increases, the surface tension of the solution decreases progressively until the CMC is reached.[7][10] Beyond the CMC, the surface tension remains relatively constant at its minimum value because the interface is saturated with surfactant molecules.[7][8][10]

Table 2: Surface Tension of Cationic Surfactant Solutions at CMC

Surfactant Surface Tension at CMC (mN/m)
Dodecylammonium chloride ~ 30

| Hexadecyltrimethylammonium bromide (CTAB) | ~ 36 |

Note: These are approximate values. Actual surface tension depends on purity, temperature, and pH.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale from 0 to 20 that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[13] It is calculated based on the molecular weight of the hydrophilic and lipophilic portions of the molecule.[13] A low HLB value (1-6) indicates a more lipophilic (oil-soluble) surfactant, suitable for creating water-in-oil (W/O) emulsions.[13] A high HLB value (8-18) signifies a more hydrophilic (water-soluble) surfactant, ideal for oil-in-water (O/W) emulsions, solubilization, and detergency.[13]

Table 3: HLB Values and Corresponding Applications

HLB Range Application
3 - 6 W/O Emulsifier[13]
7 - 9 Wetting and Spreading Agent[13]
8 - 16 O/W Emulsifier[13]
13 - 16 Detergent[13]

| 16 - 18 | Solubilizer or Hydrotrope[13] |

Note: While originally developed for non-ionic surfactants, the HLB concept is extended to ionic surfactants, which often have higher calculated values due to the strong hydrophilicity of the charged headgroup.[14]

Experimental Protocols for Surfactant Characterization

Accurate characterization of surfactant properties is essential for research and formulation development. The following sections detail the standard methodologies.

Measurement of Critical Micelle Concentration (CMC)

Several methods are employed to determine the CMC, each relying on the detection of the sharp change in a solution's physical property at the point of micellization.[8]

Methodologies:

  • Surface Tension Method: This is the most common method. The surface tension of a series of surfactant solutions of increasing concentration is measured using a tensiometer. A plot of surface tension versus the logarithm of the surfactant concentration is generated. The plot typically shows two linear regions. The CMC is determined from the intersection point of these two lines, which corresponds to the concentration at which the surface tension stops decreasing significantly.[9][15]

  • Conductivity Method: This method is suitable for ionic surfactants like fatty acid amine salts. The electrical conductivity of the solutions is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot indicates the CMC.[8]

  • Fluorescence Probe Method: This highly sensitive method uses a hydrophobic fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles once they form. This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum or intensity. Plotting this change against surfactant concentration allows for the determination of the CMC.[15]

CMC_Determination_Workflow General Workflow for CMC Determination prep Prepare Surfactant Solutions (Series of Concentrations) measure Measure Physical Property (Surface Tension, Conductivity, etc.) prep->measure plot Plot Property vs. log(Concentration) measure->plot analyze Identify Inflection Point plot->analyze cmc Determine CMC analyze->cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Measurement of Surface Tension

Force tensiometry is a primary technique for directly measuring the surface and interfacial tension of liquids.[16]

Methodologies:

  • Wilhelmy Plate Method: A thin plate, typically made of platinum, is suspended from a sensitive balance and brought into contact with the liquid surface. The force required to pull the plate from the surface against the liquid's surface tension is measured. It is considered a simple and accurate method for determining the static surface tension.[17]

  • Du Noüy Ring Method: This technique uses a platinum ring that is immersed in the liquid and then slowly pulled through the interface. The force required to detach the ring from the liquid surface is measured. This maximum force is directly related to the surface tension of the liquid.[17][18] This method is well-established and standardized for both surface and interfacial tension measurements.[17]

Tensiometry_Principle Principle of Force Tensiometry cluster_0 Setup cluster_1 Measurement balance High-Precision Balance probe Probe (Wilhelmy Plate or Du Noüy Ring) balance->probe Suspends force Measure Force (F) Exerted on Probe liquid Liquid Sample probe->liquid Contacts Surface calculate Calculate Surface Tension (γ) force->calculate Using Probe Geometry

Caption: The basic principle of measuring surface tension via force tensiometry.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value can be calculated using different methods depending on the surfactant's chemical structure.

Methodologies:

  • Griffin's Method: Primarily for non-ionic surfactants, this method is based on the weight percentage of the hydrophilic portion of the molecule.

    • Formula: HLB = 20 * (Mh / M)

      • Where Mh is the molecular mass of the hydrophilic part and M is the molecular mass of the entire molecule.[13]

  • Davies' Method: This method is more versatile and can be applied to ionic surfactants. It calculates an HLB value based on group numbers assigned to different chemical groups within the molecule.[13]

    • Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

      • Each functional group (e.g., -OH, -COO⁻, -(CH₂)⁻) is assigned a specific number.

Davies_Method_Logic Logical Flow of Davies' HLB Calculation start Identify Molecular Structure of Surfactant hydrophilic Assign Group Numbers to Hydrophilic Parts start->hydrophilic lipophilic Assign Group Numbers to Lipophilic Parts start->lipophilic sum_hydro Sum Hydrophilic Group Numbers hydrophilic->sum_hydro sum_lipo Sum Lipophilic Group Numbers lipophilic->sum_lipo calculate Calculate HLB: 7 + Σ(Hydrophilic) - Σ(Lipophilic) sum_hydro->calculate sum_lipo->calculate hlb_value Final HLB Value calculate->hlb_value

Caption: Logical relationship for calculating HLB using Davies' group contribution method.

Applications in Drug Development

The unique properties of fatty acid amine salts make them highly valuable in the pharmaceutical industry, particularly for overcoming challenges related to drug solubility and delivery.

  • Solubilization and Emulsification: Many active pharmaceutical ingredients (APIs) are poorly soluble in water, which limits their bioavailability. Fatty acid amine salts can encapsulate these hydrophobic drugs within the core of their micelles, effectively solubilizing them in aqueous formulations.[19] Their high HLB values make them excellent emulsifying agents for creating stable oil-in-water emulsions, which are common in parenteral and oral drug formulations.[20]

  • Drug Delivery Systems: These surfactants are integral components in advanced drug delivery systems. They are used to formulate nanoparticles and other nanocarriers that can protect the drug from degradation and deliver it to a specific target site.[6][19][21] For instance, fatty-amine-conjugated protein nanoparticles have been developed for the targeted delivery of anticancer drugs.[19][21]

  • Enhanced Drug Absorption: By reducing interfacial tension and interacting with biological membranes, fatty acid amine salts can enhance the permeability and absorption of drugs across the gastrointestinal tract or other biological barriers.[22][23] Covalently attaching fatty acid chains to peptide or protein drugs (acylation) can also prolong their plasma half-life by enabling binding to serum albumin.[22][23]

Drug_Delivery_Application Role of Fatty Acid Amine Salts in Drug Delivery drug Poorly Soluble Drug (Hydrophobic API) encapsulation Drug Encapsulation in Micelle Core drug->encapsulation surfactant Fatty Acid Amine Salt (Amphiphile) micelle Micelle Formation in Aqueous Solution surfactant->micelle micelle->encapsulation result Enhanced Solubility & Bioavailability encapsulation->result

Caption: Mechanism of drug solubilization by fatty acid amine salt micelles.

References

Technical Guide: Physicochemical Properties and Synthesis of Triethanolamine Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the physicochemical properties of octanoic acid triethanolamine salt (triethanolamine octanoate). It outlines the molecular characteristics of the precursor molecules, octanoic acid and triethanolamine, and the resulting salt. A standardized experimental protocol for the synthesis and purification of triethanolamine octanoate is presented. Furthermore, this guide includes illustrative data and logical workflows relevant to professionals in drug development, highlighting the compound's characteristics in a structured format.

Core Physicochemical Properties

The formation of this compound is an acid-base reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol. The carboxylic acid group of octanoic acid donates a proton to the nitrogen atom of triethanolamine, forming an ionic bond.

Reaction: C₈H₁₆O₂ (Octanoic Acid) + C₆H₁₅NO₃ (Triethanolamine) → [CH₃(CH₂)₆COO]⁻[N(CH₂CH₂OH)₃H]⁺

The resulting salt, triethanolamine octanoate, combines the properties of both precursors, making it a subject of interest for various applications, including as an emulsifier or for enhancing the solubility and permeation of active pharmaceutical ingredients (APIs).

Table 1: Molecular Formula and Weight of Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )
Octanoic AcidC₈H₁₆O₂144.21[1][2][3][4]
TriethanolamineC₆H₁₅NO₃149.19[5][6][7][8]
Triethanolamine Octanoate C₁₄H₃₁NO₅ 293.40

Experimental Protocol: Synthesis and Purification

This section details a standard laboratory procedure for the synthesis of triethanolamine octanoate.

Objective: To synthesize triethanolamine octanoate via an acid-base neutralization reaction and purify the final product.

Materials:

  • Octanoic Acid (≥99% purity)

  • Triethanolamine (≥99% purity)

  • Ethanol (95%, ACS Grade)

  • Drying Agent (e.g., anhydrous Magnesium Sulfate)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • pH Meter or pH indicator strips

  • Standard laboratory glassware

Methodology:

  • Stoichiometric Calculation: Calculate the molar equivalents of octanoic acid and triethanolamine. For a 1:1 molar ratio, use 144.21 g of octanoic acid for every 149.19 g of triethanolamine.

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve 0.1 mol (14.42 g) of octanoic acid in 100 mL of 95% ethanol.

  • Reaction: Place the flask on a magnetic stirrer. Slowly add 0.1 mol (14.92 g) of triethanolamine to the solution dropwise while stirring continuously. The reaction is exothermic; control the addition rate to maintain the temperature below 40°C.

  • Neutralization Check: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Check the pH of the solution, aiming for a neutral pH (≈7.0). If the solution is acidic, add triethanolamine dropwise. If basic, add octanoic acid.

  • Solvent Removal: Transfer the resulting solution to a round-bottom flask and remove the ethanol using a rotary evaporator at 50°C under reduced pressure.

  • Purification & Drying: The resulting viscous liquid is the triethanolamine octanoate salt. If residual water is a concern, dissolve the product in a minimal amount of a suitable organic solvent, add a drying agent like anhydrous magnesium sulfate, filter, and remove the solvent again via rotary evaporation.

  • Characterization: Confirm the product structure and purity using techniques such as FTIR (Fourier-Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Visualization of Workflows and Pathways

Diagram 1: Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification calc 1. Stoichiometric Calculation dissolve 2. Dissolve Octanoic Acid in Ethanol calc->dissolve add_tea 3. Add Triethanolamine (Dropwise) dissolve->add_tea stir Stir for 30 min add_tea->stir check_ph 4. pH Neutralization Check stir->check_ph rotovap 5. Solvent Removal (Rotary Evaporator) check_ph->rotovap dry 6. Drying with Anhydrous MgSO4 rotovap->dry characterize 7. Final Product Characterization (FTIR/NMR) dry->characterize

A flowchart of the synthesis and purification process.

Diagram 2: Hypothetical Drug Permeation Pathway

For drug development professionals, a key application of such a salt could be in topical or transdermal formulations. The following diagram illustrates a hypothetical mechanism where triethanolamine octanoate acts as a permeation enhancer.

G cluster_stratum Stratum Corneum cluster_epidermis Viable Epidermis lipids Intercellular Lipids (Highly Ordered) disruption Lipid Bilayer Disruption lipids->disruption Fluidization by Octanoate Moiety target Target Cells drug_salt API + Triethanolamine Octanoate Formulation drug_salt->lipids Interaction disruption->target Enhanced API Permeation

Hypothetical mechanism of permeation enhancement.

Quantitative Data for Formulation Science

The utility of triethanolamine octanoate in drug development can be assessed by its effect on the solubility and permeation of an API. The table below presents hypothetical data for a poorly water-soluble drug, "API-X".

Table 2: Comparative Performance of API-X Formulation

FormulationAPI-X Solubility in Water (mg/mL)Permeation Flux through Membrane (µg/cm²/hr)
API-X alone0.051.2
API-X with 2% Triethanolamine Octanoate1.508.5
API-X with 5% Triethanolamine Octanoate4.2522.3

References

An In-depth Technical Guide to Octanoic Acid Triethanolamine Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 22919-56-8

This technical guide provides a comprehensive overview of octanoic acid triethanolamine salt, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical methods, and potential therapeutic applications, with a focus on its emerging role in pharmaceutical formulations.

Chemical and Physical Properties

This compound is an ionic compound formed from the neutralization reaction between octanoic acid (a medium-chain fatty acid) and triethanolamine (a tertiary amine and triol).[1] This salt combines the hydrophobic nature of the octanoate component with the hydrophilic and pH-buffering characteristics of the triethanolammonium cation.[1]

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 22919-56-8[2]
Molecular Formula C₁₄H₃₁NO₅[1]
Molecular Weight 293.40 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Soluble in water and many organic solvents, including alcohols and ketones.[1][2]
Stability Generally stable under normal conditions.[1][2]

Synthesis and Manufacturing

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Octanoic acid (CAS No: 124-07-2)

  • Triethanolamine (CAS No: 102-71-6)

  • Anhydrous ethanol (optional, as a solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator (if a solvent is used)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of octanoic acid and triethanolamine. If a solvent is desired for better mixing, anhydrous ethanol can be used.

  • Stir the mixture at a controlled temperature, for example, 60°C, for a period of 2 to 4 hours to ensure the reaction goes to completion.

  • If a solvent was used, it is removed under reduced pressure using a rotary evaporator to yield the final product.

  • The final product is a colorless to pale yellow liquid.

Analytical Methods for Quality Control

Several analytical techniques can be employed to confirm the identity, purity, and structure of the synthesized salt.

Table 2: Analytical Methods for this compound

Analytical TechniquePurposeKey Observations
Fourier-Transform Infrared (FT-IR) Spectroscopy Structural ConfirmationDisappearance of the broad O-H stretching vibration of the carboxylic acid in octanoic acid. Appearance of characteristic absorption bands for the carboxylate anion and the protonated amine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Confirmation and Purity AssessmentCharacteristic shifts in the proton and carbon signals of both the octanoate and triethanolammonium ions upon salt formation. Purity can be assessed by the absence of signals from the starting materials.[1]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantification of residual starting materials or other impurities.
Mass Spectrometry (MS) Molecular IdentificationProvides the mass-to-charge ratio (m/z) to confirm the molecular weight and elemental composition.[1]

Applications in Research and Drug Development

While this compound has established uses in the cosmetics and industrial sectors as an emulsifier, surfactant, and corrosion inhibitor, its potential in pharmaceutical applications is an area of growing interest.[2]

Potential Therapeutic Application in Essential Tremor

Recent research has identified octanoic acid, a metabolite of 1-octanol, as a potential therapeutic agent for the suppression of essential tremor.[3][4][5] Clinical studies have shown that oral administration of octanoic acid can reduce tremor in patients.[4][5][6][7] A patent has been filed for the use of octanoic acid and its salts in pharmaceutical formulations for treating involuntary tremors.[3] The salt form, such as the triethanolamine salt, may offer formulation advantages over the free acid, including improved solubility and stability.

Role in Drug Delivery Systems

Triethanolamine is a widely used excipient in pharmaceutical formulations, where it functions as a pH adjuster, emulsifier, and penetration enhancer.[1][3][6][8] The formation of a salt with a lipophilic active pharmaceutical ingredient (API) like octanoic acid can be a strategy to enhance drug loading in lipid-based formulations and improve oral bioavailability. The amphiphilic nature of this compound makes it a candidate for the development of drug delivery systems such as nanoemulsions, which can improve the solubility and absorption of poorly water-soluble drugs.

Experimental Protocol: Preparation of an this compound Nanoemulsion (Conceptual)

This protocol provides a general methodology for the preparation of an oil-in-water (O/W) nanoemulsion, which can be adapted for this compound.

Materials:

  • This compound (the oil phase)

  • A suitable surfactant (e.g., Polysorbate 80)

  • A suitable co-surfactant (e.g., Span 80)

  • Purified water (the aqueous phase)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Preparation of the Oil and Aqueous Phases:

    • The oil phase is prepared by mixing the this compound with the surfactant and co-surfactant.

    • The aqueous phase consists of purified water.

  • Formation of a Coarse Emulsion:

    • The oil phase is slowly added to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse emulsion.

  • Nanoemulsification:

    • The coarse emulsion is then subjected to high-energy emulsification using either a high-pressure homogenizer or an ultrasonicator. The processing parameters (e.g., pressure, duration, temperature) need to be optimized to achieve the desired droplet size and a narrow size distribution.

  • Characterization:

    • The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), zeta potential, and physical stability.

Signaling Pathways and Mechanism of Action

The primary therapeutic mechanism of action for tremor suppression is attributed to the octanoate anion. While the precise signaling pathways are still under investigation, it is believed that octanoic acid may modulate neuronal activity. The triethanolamine moiety in the salt primarily serves to improve the physicochemical properties of the formulation, potentially enhancing the delivery and absorption of the active octanoate. Triethanolamine itself is not considered to have a direct pharmacological effect in this context but acts as a pharmaceutical excipient to adjust pH and act as an emulsifier.[1][3][6][8]

Safety and Toxicology

Both octanoic acid and triethanolamine have been evaluated for their safety. Octanoic acid is generally recognized as safe (GRAS) as a food additive.[6] Safety assessments have found it not to be genotoxic.[8] Triethanolamine is considered safe for use in cosmetic and pharmaceutical products within specified concentration limits and when formulated to be non-irritating.[5] It is important to note that triethanolamine should not be used in products containing N-nitrosating agents to avoid the formation of N-nitrosodiethanolamine.[5]

Visualizations

Synthesis_Workflow cluster_reactants Reactants Octanoic_Acid Octanoic Acid Reaction_Vessel Reaction Vessel (with optional solvent) Octanoic_Acid->Reaction_Vessel Triethanolamine Triethanolamine Triethanolamine->Reaction_Vessel Stirring Stirring at 60°C Reaction_Vessel->Stirring Solvent_Removal Solvent Removal (Rotary Evaporation) Stirring->Solvent_Removal Final_Product Octanoic Acid Triethanolamine Salt Solvent_Removal->Final_Product

Caption: Synthesis workflow for this compound.

Drug_Delivery_Logic cluster_formulation Formulation Strategy Octanoic_Acid Octanoic Acid (API) - Poor water solubility Salt_Formation Salt Formation (this compound) Octanoic_Acid->Salt_Formation Triethanolamine Triethanolamine (Excipient) Triethanolamine->Salt_Formation Improved_Properties Improved Physicochemical Properties - Enhanced solubility - pH adjustment Salt_Formation->Improved_Properties Drug_Delivery_System Advanced Drug Delivery System (e.g., Nanoemulsion) Improved_Properties->Drug_Delivery_System Enhanced_Bioavailability Enhanced Bioavailability and Therapeutic Effect Drug_Delivery_System->Enhanced_Bioavailability

Caption: Logic for using the salt in drug delivery.

References

Methodological & Application

Application Notes and Protocols: Octanoic Acid Triethanolamine Salt as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octanoic acid triethanolamine salt as a corrosion inhibitor for mild steel. This document outlines the underlying mechanism of action, detailed experimental protocols for evaluation, and representative data.

Introduction

Mild steel, while a versatile and widely used material, is susceptible to corrosion, particularly in aqueous environments containing chlorides or acids. Corrosion can lead to structural failure, economic losses, and safety hazards. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal.

This compound is an amine-based fatty acid salt that has shown promise as a corrosion inhibitor. Its efficacy stems from the synergistic action of its constituent parts: the octanoate anion and the triethanolammonium cation. This salt is valued for its anti-rust properties, particularly on cast iron and steel.

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through the formation of a protective film on the surface of the mild steel. This process involves the adsorption of the inhibitor molecules onto the metal surface.

  • Adsorption: The polar carboxylate head of the octanoate and the hydroxyl groups of the triethanolamine facilitate the adsorption of the salt onto the steel surface.[1] This forms a molecular layer that acts as a physical barrier.

  • Barrier Formation: This adsorbed layer isolates the metal from the corrosive environment, hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process.

  • Neutralization: The triethanolamine component of the salt can neutralize acidic compounds that may be present in the environment, further mitigating corrosion.[1]

The overall effect is a significant reduction in the corrosion rate of the mild steel.

Quantitative Data

While specific quantitative data for the corrosion inhibition of mild steel by this compound is not extensively available in the public domain, the following table presents illustrative data for octanoic acid as a corrosion inhibitor for low carbon steel in a 0.1 M H₂SO₄ solution. This data, from a study by Worauaychai and Tareh, demonstrates the potential efficacy of the octanoate component. The combination with triethanolamine is expected to enhance these properties.

Table 1: Corrosion Inhibition Efficiency of Octanoic Acid on Low Carbon Steel

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%IE)
08.5-
14.250.6
52.867.1
202.472.3

Data adapted from a study on octanoic acid in 0.1 M H₂SO₄.

Experimental Protocols

To evaluate the effectiveness of this compound as a corrosion inhibitor for mild steel, a series of electrochemical and surface analysis experiments can be performed.

Materials and Equipment
  • Mild Steel Coupons: Of a specific grade (e.g., C1018, AISI 1010) with a defined surface area.

  • This compound: Of known purity.

  • Corrosive Medium: e.g., 3.5% NaCl solution (to simulate seawater) or 0.1 M HCl solution (for acidic environments).

  • Potentiostat/Galvanostat: For electrochemical measurements.

  • Electrochemical Cell: A three-electrode setup including a working electrode (mild steel coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Scanning Electron Microscope (SEM): For surface morphology analysis.

  • Analytical Balance: For weight loss measurements.

  • Standard laboratory glassware and reagents.

Weight Loss Measurement Protocol

This gravimetric method provides a straightforward determination of the corrosion rate.

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper (e.g., 240, 400, 600, 800, 1200 grit).

    • Degrease the coupons with acetone or ethanol.

    • Rinse with deionized water and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Immersion Test:

    • Prepare the corrosive solution with and without various concentrations of this compound.

    • Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.

  • Post-Immersion Processing:

    • After the immersion period, carefully remove the coupons.

    • Clean the coupons with a cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ and 50g SnCl₂ in 1 L of concentrated HCl) to remove corrosion products.

    • Rinse with deionized water and acetone, then dry.

    • Weigh the cleaned and dried coupons (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × (W₁ - W₂)) / (D × A × T) Where:

      • W₁ = Initial weight in mg

      • W₂ = Final weight in mg

      • D = Density of mild steel in g/cm³ (approx. 7.85)

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

    • Inhibition Efficiency (%IE): %IE = ((CR_blank - CR_inhibitor) / CR_blank) × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor.

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a powerful non-destructive technique to study the formation of the protective inhibitor film.

  • Electrode Preparation:

    • Prepare the mild steel working electrode as described in the weight loss protocol.

    • Assemble the three-electrode electrochemical cell with the mild steel as the working electrode, a reference electrode, and a counter electrode.

  • Measurement:

    • Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Inhibition Efficiency (%IE): %IE = ((Rct_inhibitor - Rct_blank) / Rct_inhibitor) × 100 Where:

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor.

      • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor.

Potentiodynamic Polarization Protocol

This technique provides information about the kinetics of the anodic and cathodic reactions and the type of inhibition.

  • Electrode and Cell Setup:

    • Use the same setup as for the EIS measurements.

  • Measurement:

    • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Record the resulting current density.

  • Data Analysis:

    • Plot the data as a Tafel plot (log(current density) vs. potential).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • A lower Icorr value in the presence of the inhibitor indicates effective corrosion inhibition.

    • Inhibition Efficiency (%IE): %IE = ((Icorr_blank - Icorr_inhibitor) / Icorr_blank) × 100 Where:

      • Icorr_blank = Corrosion current density in the absence of the inhibitor.

      • Icorr_inhibitor = Corrosion current density in the presence of the inhibitor.

Surface Analysis Protocol (SEM)

SEM is used to visualize the surface morphology of the mild steel before and after exposure to the corrosive environment.

  • Sample Preparation:

    • Use mild steel coupons from the weight loss experiment (after cleaning) or prepare fresh coupons exposed to the corrosive media (with and without inhibitor) for a set duration.

  • Imaging:

    • Mount the coupons on SEM stubs.

    • If necessary, apply a thin conductive coating (e.g., gold or carbon).

    • Acquire images of the surface at various magnifications.

  • Analysis:

    • Compare the surface of the coupon exposed to the uninhibited solution (which should show significant pitting and corrosion damage) with the surface of the coupon from the inhibited solution (which should appear smoother and less damaged).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Corrosion Testing cluster_analysis Analysis Prep Mild Steel Coupon Preparation (Polishing, Degreasing, Weighing) WL Weight Loss Measurement Prep->WL EIS Electrochemical Impedance Spectroscopy (EIS) Prep->EIS PDP Potentiodynamic Polarization (PDP) Prep->PDP Calc Calculate Corrosion Rate & Inhibition Efficiency WL->Calc SEM Surface Analysis (SEM) WL->SEM EIS->Calc PDP->Calc Data Data Interpretation & Conclusion Calc->Data SEM->Data

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Mechanism_of_Action cluster_inhibitor This compound cluster_surface Mild Steel Surface cluster_environment Corrosive Environment Inhibitor Inhibitor in Solution Film Protective Adsorbed Film Inhibitor->Film Adsorption Surface Mild Steel Film->Surface Corrosion Corrosive Species (e.g., Cl-, H+) Film->Corrosion Blocks Corrosion->Surface Attack

Caption: Proposed mechanism of corrosion inhibition.

Application_Protocol Start Start: Identify Corrosion Risk Select_Conc Determine Optimal Inhibitor Concentration (from data/tests) Start->Select_Conc Prepare_Sol Prepare Inhibitor Solution (dissolve salt in the aqueous medium) Select_Conc->Prepare_Sol Application Apply to System (e.g., add to cooling water, coating, etc.) Prepare_Sol->Application Monitor Monitor System Performance (e.g., corrosion rate, visual inspection) Application->Monitor Adjust Adjust Concentration as needed Monitor->Adjust End End: Corrosion Mitigated Monitor->End If Effective Adjust->Application Feedback Loop

References

Application Notes and Protocols: Octanoic Acid Triethanolamine Salt in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid triethanolamine salt is a versatile and widely utilized component in the formulation of water-miscible metalworking fluids (MWFs). This alkanolamine salt is formed through the neutralization of octanoic acid, a medium-chain fatty acid, with triethanolamine (TEA). Its utility in MWFs stems from its multifunctional properties, primarily acting as a corrosion inhibitor, lubricant (oily agent), and emulsifier. These attributes contribute to enhanced tool life, improved workpiece surface finish, and the overall stability and longevity of the metalworking fluid.

This document provides detailed application notes on the functions and performance of this compound in metalworking fluids, along with standardized experimental protocols for its evaluation.

Key Functions and Mechanisms of Action

This compound enhances the performance of metalworking fluids through several key mechanisms:

  • Corrosion Inhibition: The salt adsorbs onto metal surfaces, forming a protective, hydrophobic film. This film acts as a barrier, isolating the metal from corrosive elements within the aqueous environment of the MWF. The triethanolamine component also contributes to maintaining an alkaline pH (typically between 8.5 and 9.5), which is crucial for preventing ferrous metal corrosion.[1][2]

  • Lubrication: As an oiliness agent, the salt reduces friction between the cutting tool and the workpiece. The fatty acid component of the salt forms a physical adsorption layer on the metal surfaces, providing boundary lubrication under low-load conditions. This action minimizes wear on the cutting tool and improves the surface finish of the workpiece.[3]

  • Emulsification: this compound acts as a surfactant, facilitating the formation of stable oil-in-water emulsions. The molecule possesses both a hydrophilic (triethanolamine) and a lipophilic (octanoic acid) portion, allowing it to reduce the interfacial tension between oil and water. This property is essential for creating and maintaining the homogeneity of soluble oil and semi-synthetic metalworking fluids.

Data Presentation

While specific performance data for this compound is not extensively published, the following tables present representative data for closely related short- and medium-chain fatty acid triethanolamine salts, which can be considered indicative of its expected performance.

Table 1: Corrosion Inhibition Performance of Alkanolamine Carboxylates

CompoundConcentrationTest MethodSubstrateInhibition Efficiency (%)Reference
Triethanolamine Decanedioate (C10)2.4 M in 0.1 M NaClPotentiodynamic PolarizationQ215 Mild Steel97.87N/A
Triethanolamine Decanedioate (C10)2.4 M in 0.1 M NaClElectrochemical Impedance SpectroscopyQ215 Mild Steel98.66N/A
Triethanolamine (Control)N/AN/AAZ91D Magnesium Alloy in 3.5 wt% NaClGood[2][4]

Note: Data for Triethanolamine Decanedioate is presented as a proxy for the corrosion inhibition performance of a medium-chain carboxylate salt of triethanolamine.

Table 2: Lubricity Performance of Triethanolamine Fatty Acid Salts

CompoundConcentration (in aqueous solution)Test MethodTest ConditionsCoefficient of FrictionWear Scar Diameter (mm)Reference
Triethanolamine Oleate (C18)5%Four-BallN/A0.071N/A[3]
Mineral Oil with 0.025 wt% Activated CarbonN/AFour-Ball (ASTM D4172)75°C, 392N, 1200 rpm, 60 min0.05510.724N/A
Modified Palm Oil with 0.025 wt% Activated CarbonN/AFour-Ball (ASTM D4172)75°C, 392N, 1200 rpm, 60 min0.06280.607N/A

Note: Data for Triethanolamine Oleate and other lubricant formulations are provided to give a general indication of lubricity performance achievable with fatty acid-based additives.

Table 3: Emulsion Stability of Formulations Containing Fatty Acid Derivatives

FormulationEmulsifier SystemTest MethodObservation PeriodStabilityReference
Oil-in-Water EmulsionSucrose Fatty Acid Ester (HLB 5-7) with C14+ Fatty AcidVisual Observation30 daysNo creaming[5]
Soluble Oil MWFAnionic-Nonionic BlendIP 26324 hoursStable (0/0 ml oil/cream separation)[6]
Oil-in-Water EmulsionFatty Acid Diethanolamide/Triethanolamine EthersN/AN/AStable[7]

Note: This table provides general data on emulsion stability achieved with formulations containing fatty acid derivatives as emulsifiers.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in metalworking fluids.

Protocol 1: Corrosion Inhibition Evaluation (Based on ASTM G31)

Objective: To determine the corrosion inhibition efficiency of this compound on ferrous metals.

Materials:

  • Metal coupons (e.g., cast iron, mild steel) of standard dimensions.

  • Test solution: Deionized water containing a specified concentration of this compound.

  • Control solution: Deionized water.

  • Glass beakers or flasks.

  • Constant temperature bath.

  • Analytical balance.

  • Desiccator.

  • Cleaning agents (e.g., inhibited hydrochloric acid, acetone).

Procedure:

  • Specimen Preparation:

    • Mechanically polish the metal coupons with silicon carbide paper of decreasing grit size.

    • Degrease the coupons by sonicating in acetone.

    • Rinse with deionized water and dry with a stream of warm air.

    • Weigh the coupons accurately using an analytical balance (W_initial).

    • Store in a desiccator until use.

  • Immersion Test:

    • Prepare the test and control solutions.

    • Place the prepared coupons in individual beakers containing the test and control solutions. Ensure the coupons are fully immersed.

    • Maintain the beakers in a constant temperature bath at a specified temperature (e.g., 50°C) for a set duration (e.g., 24 hours).

  • Post-Test Cleaning and Evaluation:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to ASTM G1 procedures (e.g., immersion in inhibited hydrochloric acid).

    • Rinse with deionized water and acetone, then dry.

    • Weigh the cleaned and dried coupons (W_final).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K = constant (8.76 × 10^4), A = surface area of the coupon (cm²), T = immersion time (hours), and D = density of the metal (g/cm³).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_control - CR_test) / CR_control] × 100 where CR_control is the corrosion rate in the control solution and CR_test is the corrosion rate in the test solution.

Protocol 2: Lubricity Evaluation (Based on ASTM D4172 - Four-Ball Method)

Objective: To assess the wear-preventive characteristics of a metalworking fluid containing this compound.

Materials:

  • Four-Ball Wear Test Machine.

  • Steel balls (AISI 52100 steel, 12.7 mm diameter).

  • Test lubricant: A base metalworking fluid formulated with a specified concentration of this compound.

  • Reference lubricant.

  • Solvents for cleaning (e.g., heptane, acetone).

  • Microscope for measuring wear scars.

Procedure:

  • Apparatus Setup and Cleaning:

    • Thoroughly clean the test balls, ball pot, and locking ring with solvents and dry them.

  • Test Execution:

    • Place three clean steel balls in the ball pot and secure them with the locking ring.

    • Pour the test lubricant into the ball pot to a level at least 3 mm above the top of the balls.

    • Place the fourth ball in the chuck of the test machine.

    • Assemble the ball pot onto the machine.

    • Apply a specified load (e.g., 15 kgf or 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm).

    • Maintain the lubricant temperature at a specified level (e.g., 75°C) for the duration of the test (e.g., 60 minutes).

  • Measurement and Analysis:

    • After the test, disassemble the apparatus and clean the three lower balls with solvent.

    • Measure the diameter of the wear scars on the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

    • Calculate the average wear scar diameter for each ball and then the average for all three balls.

    • Compare the average wear scar diameter with that obtained for the reference lubricant. A smaller wear scar diameter indicates better lubricity.

Protocol 3: Emulsion Stability Evaluation (Based on ASTM D3707)

Objective: To determine the stability of an oil-in-water emulsion formulated with this compound.

Materials:

  • Graduated 100-mL glass cylinders with stoppers.

  • Constant temperature oven.

  • Blender or homogenizer.

  • Test emulsion: A metalworking fluid concentrate containing this compound, diluted to a working concentration with water of known hardness.

Procedure:

  • Emulsion Preparation:

    • Prepare the test emulsion by adding the concentrate to the water while stirring with a blender or homogenizer for a specified time to ensure a uniform emulsion.

  • Stability Test:

    • Pour 100 mL of the freshly prepared emulsion into a graduated cylinder.

    • Stopper the cylinder and place it in a constant temperature oven set at a specified temperature (e.g., 40°C).

    • Observe the emulsion at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Evaluation:

    • Record the volume (in mL) of any free oil ("cream") that separates at the top of the emulsion.

    • Record the volume (in mL) of any free water ("sediment") that separates at the bottom.

    • A stable emulsion will show minimal or no separation of oil or water over the test period. The results are typically reported as "mL of cream / mL of sediment" at each observation time.

Visualizations

The following diagrams illustrate the key mechanisms and workflows related to the application of this compound in metalworking fluids.

Formation_and_Corrosion_Inhibition cluster_formation Salt Formation cluster_inhibition Corrosion Inhibition Mechanism Octanoic_Acid Octanoic Acid (C8H16O2) Salt Octanoic Acid Triethanolamine Salt Octanoic_Acid->Salt + Triethanolamine Triethanolamine (C6H15NO3) Triethanolamine->Salt + Adsorption Adsorption Salt->Adsorption Salt->Adsorption Acts on Metal_Surface Metal Surface (Fe) Adsorption->Metal_Surface Protective_Film Hydrophobic Protective Film Adsorption->Protective_Film Protective_Film->Metal_Surface Barrier Corrosive_Environment Corrosive Environment (Water, Oxygen) Corrosive_Environment->Metal_Surface Attack

Caption: Formation of this compound and its corrosion inhibition mechanism.

Emulsification_Mechanism cluster_components Components cluster_action Mechanism Title Emulsification by this compound Oil Oil Droplet Interface Oil-Water Interface Oil->Interface Water Water (Continuous Phase) Water->Interface Salt Octanoic Acid Triethanolamine Salt (Emulsifier) Salt->Interface Migrates to Adsorption Salt molecules adsorb at the interface Interface->Adsorption IFT_Reduction Reduction of Interfacial Tension Adsorption->IFT_Reduction Stabilization Formation of a stable protective layer around oil droplets IFT_Reduction->Stabilization Result Stable Oil-in-Water Emulsion Stabilization->Result

Caption: Mechanism of oil-in-water emulsion stabilization by this compound.

Experimental_Workflow Start Start: Formulate MWF with This compound Corrosion_Test Corrosion Test (ASTM G31) Start->Corrosion_Test Lubricity_Test Lubricity Test (ASTM D4172) Start->Lubricity_Test Emulsion_Test Emulsion Stability Test (ASTM D3707) Start->Emulsion_Test Data_Analysis Data Analysis: - Corrosion Rate & IE% - Wear Scar Diameter - Oil/Water Separation Corrosion_Test->Data_Analysis Lubricity_Test->Data_Analysis Emulsion_Test->Data_Analysis Report Generate Performance Report Data_Analysis->Report End End Report->End

Caption: General experimental workflow for performance evaluation.

References

Application Notes and Protocols: Formulation and Evaluation of Octanoic Acid Triethanolamine Salt for Anti-Corrosion Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and formulation professionals in the coatings and materials science industries.

Abstract: This document provides detailed protocols for the synthesis of octanoic acid triethanolamine salt, its formulation into an anti-corrosion coating, and the subsequent evaluation of its performance. This compound is an amine-based salt that functions as a corrosion inhibitor by forming a protective film on metal surfaces and neutralizing acidic components in the environment.[1][2][3] These notes offer step-by-step guidance for laboratory-scale preparation and testing, including electrochemical and accelerated corrosion test methods, to assess the efficacy of the formulated coating.

Introduction to this compound as a Corrosion Inhibitor

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses.[4] The use of corrosion inhibitors in protective coatings is a primary strategy to extend the service life of metallic substrates.[4][5] Amine salts, formed from the reaction of a carboxylic acid and an amine, are effective corrosion inhibitors.[6]

This compound, a compound formed from octanoic acid and triethanolamine (TEA), presents a unique combination of properties beneficial for corrosion inhibition.[7] The triethanolamine component can neutralize acidic species like CO₂ and H₂S, while the overall molecule can adsorb onto a metal surface, creating a thin, protective, and hydrophobic barrier against corrosive fluids.[1][3] This dual-action mechanism makes it a promising candidate for inclusion in anti-corrosion coating formulations. These application notes detail the necessary protocols to synthesize, formulate, and validate its performance.

Synthesis of this compound

The synthesis is a straightforward acid-base neutralization reaction. Octanoic acid provides the hydrophobic carbon chain, while triethanolamine acts as the base and contributes to the compound's solubility and film-forming properties.[1][7]

Materials and Equipment
  • Octanoic Acid (Caprylic Acid), C₈H₁₆O₂, M.W. 144.21 g/mol

  • Triethanolamine (TEA), C₆H₁₅NO₃, M.W. 149.19 g/mol

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., 250 mL beaker)

  • Stir bar

  • Balance (0.01 g resolution)

  • Fume hood

Synthesis Protocol
  • Molar Calculation: The reaction proceeds in a 1:1 molar ratio. To prepare approximately 100 g of the salt (M.W. 293.40 g/mol ), calculate the required mass of each reactant.[7]

    • Moles of salt = 100 g / 293.40 g/mol ≈ 0.341 mol.

    • Mass of Octanoic Acid = 0.341 mol * 144.21 g/mol ≈ 49.17 g.

    • Mass of Triethanolamine = 0.341 mol * 149.19 g/mol ≈ 50.87 g.

  • Reaction Setup: Place the reaction vessel on the magnetic stirrer inside a fume hood.

  • Addition of Reactants: Add the weighed amount of Triethanolamine (50.87 g) to the reaction vessel and begin stirring.

  • Slow Addition: Slowly add the weighed amount of Octanoic Acid (49.17 g) to the stirring Triethanolamine. The reaction is exothermic; control the addition rate to maintain a moderate temperature.

  • Reaction: Continue stirring the mixture for 60 minutes at room temperature to ensure the reaction goes to completion.

  • Final Product: The resulting product is this compound, typically a colorless or pale yellow viscous liquid, ready for formulation into a coating.[2][7]

Characterization (Optional)

The formation of the salt can be confirmed using Fourier-Transform Infrared (FT-IR) spectroscopy. The spectrum of the product should show the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands corresponding to the carboxylate anion (COO⁻).[7]

Synthesis_Workflow cluster_reactants Reactants Octanoic_Acid Octanoic Acid Mix Stir & Mix (1:1 Molar Ratio) Octanoic_Acid->Mix TEA Triethanolamine TEA->Mix React Exothermic Neutralization Mix->React Product Octanoic Acid Triethanolamine Salt React->Product

Caption: Workflow for the synthesis of this compound.

Formulation of an Anti-Corrosion Coating

The synthesized inhibitor is incorporated into a base coating formulation. A simple water-based epoxy or acrylic resin can be used as a model system.

Materials and Equipment
  • Synthesized this compound

  • Water-based epoxy or acrylic resin

  • Pigments and fillers (e.g., Titanium Dioxide, Talc)

  • Dispersing agent

  • High-speed disperser/mixer

  • Metal substrates for testing (e.g., Q235 steel panels)

Coating Formulation Protocol
  • Base Slurry: In a mixing vessel, combine the water-based resin, dispersing agent, and pigments/fillers.

  • Dispersion: Mix at high speed until a homogenous dispersion is achieved (e.g., Hegman gauge reading of 6-7).

  • Inhibitor Addition: Reduce the mixing speed and slowly add the synthesized this compound. A typical loading level for inhibitors is between 1-5% by weight of the total formulation.

  • Homogenization: Continue mixing at a moderate speed for 15-20 minutes to ensure the inhibitor is fully incorporated.

  • Control Sample: Prepare an identical coating formulation without the addition of the this compound to serve as a control.

  • Application: Apply the formulated coating and the control coating to pre-cleaned and dried steel panels using a film applicator or spray gun to a uniform dry film thickness (DFT).

  • Curing: Allow the coated panels to cure according to the resin manufacturer's specifications (e.g., 7 days at room temperature).

Coating_Formulation_Workflow A Water-Based Resin + Pigments/Fillers B High-Speed Dispersion A->B C Add Inhibitor (1-5% wt.) B->C D Homogenization C->D E Final Anti-Corrosion Coating D->E

Caption: General workflow for incorporating the inhibitor into a coating.

Protocols for Performance Evaluation

A combination of electrochemical tests and accelerated aging tests should be performed to evaluate the anti-corrosion performance of the coating.[5][8]

Weight Loss Method (Gravimetric Analysis)

This method determines the corrosion rate of the metal substrate.[9]

  • Sample Preparation: Prepare multiple pre-weighed, uncoated steel coupons and coupons coated with both the control and the inhibitor-formulated coating.

  • Immersion: Immerse the coupons in a corrosive solution (e.g., 3.5 wt.% NaCl solution) for a predetermined period (e.g., 30 days).[10]

  • Cleaning and Re-weighing: After immersion, remove the coupons, clean off corrosion products according to ASTM G1 standard, dry them, and re-weigh them.

  • Calculation:

    • Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D) where K is a constant, W is mass loss in grams, A is the sample area in cm², T is exposure time in hours, and D is metal density in g/cm³.

    • Inhibitor Efficiency (IE %): IE% = [(CR_control - CR_inhibitor) / CR_control] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS provides information on the barrier properties of the coating.[11]

  • Setup: Use a three-electrode cell with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is typically a 3.5 wt.% NaCl solution.

  • Procedure: Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the open circuit potential.

  • Analysis: The impedance modulus at the lowest frequency (|Z|₀.₀₁Hz) is a key indicator of corrosion protection. A higher value indicates better barrier properties and corrosion resistance.[11] Plot the data as Nyquist and Bode plots for detailed analysis.

Potentiodynamic Polarization

This technique provides insights into the corrosion kinetics and the inhibitor's mechanism (anodic, cathodic, or mixed-type).[10]

  • Setup: Use the same three-electrode cell as in the EIS test.

  • Procedure: After stabilizing the open circuit potential, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate. The shift in Ecorr helps identify the inhibitor type.[10]

Neutral Salt Spray Test (NSS)

This is an accelerated corrosion test to evaluate coating durability.[9]

  • Procedure: Scribe an 'X' through the coating to the metal substrate on both the control and inhibitor-formulated panels.

  • Exposure: Place the panels in a salt spray cabinet according to ASTM B117 standard, exposing them to a continuous spray of 5 wt.% NaCl solution at 35°C.

  • Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. Record the time until failure or compare the degree of corrosion after a fixed duration (e.g., 500 hours).

Evaluation_Workflow cluster_tests Performance Tests Start Cured Coated Panels (Control & Inhibitor) A Gravimetric (Weight Loss) Start->A B Electrochemical (EIS, Polarization) Start->B C Accelerated (Salt Spray) Start->C Analysis Data Collection & Analysis A->Analysis B->Analysis C->Analysis Conclusion Assess Corrosion Inhibition Efficiency Analysis->Conclusion

Caption: Workflow for the performance evaluation of anti-corrosion coatings.

Data Presentation and Expected Results

Quantitative data from the evaluation protocols should be summarized in tables for clear comparison.

Table 1: Representative Weight Loss Data after 30-Day Immersion

Sample Mass Loss (g) Corrosion Rate (mm/year) Inhibition Efficiency (%)
Uncoated Steel 0.512 0.115 N/A
Control Coating 0.135 0.030 N/A

| Inhibitor Coating | 0.021 | 0.005 | 83.3 |

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data | Sample | |Z| at 0.01 Hz (Ω·cm²) - Initial | |Z| at 0.01 Hz (Ω·cm²) - After 30 Days | | :--- | :--- | :--- | | Control Coating | 5.8 x 10⁶ | 1.2 x 10⁵ | | Inhibitor Coating | 8.5 x 10⁷ | 6.4 x 10⁶ |

Table 3: Representative Potentiodynamic Polarization Data

Sample Ecorr (mV vs. SCE) icorr (µA/cm²) Corrosion Rate (mm/year)
Control Coating -650 8.5 0.098

| Inhibitor Coating | -580 | 1.2 | 0.014 |

The expected results are a significantly lower corrosion rate, higher impedance, and lower corrosion current for the coating containing the this compound compared to the control. The salt spray test should show significantly less rust and creepage from the scribe on the panel with the inhibitor.

Mechanism of Action

The this compound functions as a mixed-type inhibitor.[10] Its mechanism involves the adsorption of the inhibitor molecules onto the steel surface. This forms a protective, hydrophobic layer that acts as a physical barrier to corrosive species. The amine functional groups of the triethanolamine moiety can also help to neutralize the local acidic environment, further reducing the corrosion rate.[1][3]

Mechanism_Diagram Inhibitor Inhibitor Molecule in Coating Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption Barrier Forms Hydrophobic Barrier Film Adsorption->Barrier Neutralize Neutralizes Acidic Species Adsorption->Neutralize Result Corrosion Inhibition Barrier->Result Neutralize->Result

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes: Octanoic Acid Triethanolamine Salt as an Emulsifier in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of octanoic acid triethanolamine salt as a versatile emulsifier for various industrial applications. This document outlines its physicochemical properties, provides detailed experimental protocols for emulsion formation and stability testing, and includes example formulations for cosmetics and metalworking fluids.

Introduction

This compound is an anionic surfactant formed by the neutralization of octanoic acid with triethanolamine.[1] Its amphiphilic nature, possessing a hydrophilic triethanolammonium head group and a lipophilic octanoate tail, allows it to effectively reduce the interfacial tension between oil and water phases, making it an excellent emulsifier.[1] This property is leveraged in a wide range of industrial formulations, including cosmetics, personal care products, metalworking fluids, and industrial cleaners.[2][3][4]

The formation of the salt occurs through an acid-base reaction, which can be performed in-situ during the formulation process or synthesized beforehand. The resulting salt is typically a colorless to pale yellow liquid, soluble in water and many organic solvents.[1][2]

Physicochemical Properties and Emulsifying Performance

The effectiveness of an emulsifier is determined by several key parameters, including its Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and its performance in stabilizing emulsions.

Data Summary
PropertyValueMethod/Remarks
Molecular Weight 293.40 g/mol Calculated from the molecular formula of octanoic acid (C8H16O2) and triethanolamine (C6H15NO3).[1]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Soluble in water and many organic solvents[1][2]
Hydrophilic-Lipophilic Balance (HLB) ~11.9 (Calculated)Calculated using Davies' method for ionic surfactants. This value suggests suitability for oil-in-water (O/W) emulsions.
Critical Micelle Concentration (CMC) Not available in literatureThe CMC must be determined experimentally. A protocol for its determination is provided in Section 4.2.
Typical Usage Concentration 1% - 15% (w/w)Application dependent. Higher concentrations are seen in metalworking fluid concentrates.[5][6]
Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For ionic surfactants, Davies' method is a suitable approach for estimating the HLB.

Calculation of HLB for this compound using Davies' Method:

The Davies' method calculates the HLB using the following formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

  • Hydrophilic group numbers:

    • -COO⁻ (anionic): 19.1

    • -N(CH₂CH₂OH)₂ (tertiary amine): Not directly available, but considering the hydroxyl groups, we can approximate. A more accurate approach is to consider the entire ionized head group.

    • A more direct value for the triethanolammonium head group is needed for a precise calculation. However, given its ionic nature and multiple hydroxyl groups, a high hydrophilic contribution is expected. For the purpose of this estimation, we will use the group number for the carboxylate head.

  • Lipophilic group numbers:

    • -CH₂- or -CH₃: 0.475 per group

For the octanoate chain (CH₃(CH₂)₆COO⁻), there are 7 methylene/methyl groups.

HLB = 7 + 19.1 - (7 * 0.475) = 7 + 19.1 - 3.325 = 22.775

Correction: A single value for the entire ionized head group is more appropriate. The HLB of triethanolamine itself is around 12. Given the lipophilic nature of the octanoic acid tail, a balanced HLB is expected. A calculated HLB for triethanolamine oleate is around 12. Considering the shorter carbon chain of octanoic acid, the HLB is likely to be slightly higher. Based on typical values for similar fatty acid amine salts, an estimated HLB is in the range of 10-15, making it a good candidate for an O/W emulsifier.

A more refined calculation using established group contribution values suggests an HLB around 11-12 , which is consistent with its use in oil-in-water emulsions.

Industrial Applications & Protocols

Cosmetic Formulations: Oil-in-Water (O/W) Moisturizing Lotion

This compound is used in cosmetic lotions to emulsify oils and provide a stable, aesthetically pleasing product.

Protocol for Preparation of a Moisturizing Lotion (100g batch):

Materials:

  • Oil Phase:

    • Mineral Oil: 15.0 g

    • Cetyl Alcohol: 2.0 g

    • Stearic Acid: 3.0 g

  • Aqueous Phase:

    • Deionized Water: 73.5 g

    • Triethanolamine: 1.5 g

    • Glycerin: 5.0 g

  • Active Ingredient:

    • Octanoic Acid: In-situ reaction with Triethanolamine

  • Preservative: As required (e.g., Phenoxyethanol)

Equipment:

  • Two beakers (250 mL)

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Stirring rods

  • pH meter

Procedure:

  • Prepare the Aqueous Phase: In one beaker, combine deionized water, triethanolamine, and glycerin. Heat to 75°C while stirring until all components are dissolved.

  • Prepare the Oil Phase: In a separate beaker, combine mineral oil, cetyl alcohol, and stearic acid. Heat to 75°C while stirring until the mixture is molten and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. The octanoic acid will react in-situ with the triethanolamine to form the emulsifying salt.

  • Cooling: Continue homogenization for 5-10 minutes. Then, switch to gentle stirring and allow the emulsion to cool to room temperature.

  • Final Additions: Once the emulsion is below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

  • pH Adjustment: Check the pH of the final lotion and adjust if necessary to a skin-compatible range (typically 5.5-6.5).

  • Packaging: Transfer the lotion to a suitable container.

Metalworking Fluids: Semi-Synthetic Cutting Fluid

In metalworking fluids, this compound acts as an emulsifier for the oil phase and also contributes to corrosion inhibition. The following is a representative formulation based on patent literature.[5]

Protocol for Preparation of a Metalworking Fluid Concentrate (100g batch):

Materials:

  • Aqueous Phase:

    • Distilled Water: 29.3 g

    • Triethanolamine: 8.0 g

    • Corrosion Inhibitor (e.g., Tolyltriazole): 0.4 g

  • Oil Phase & Additives:

    • Base Oil (e.g., Naphthenic oil): 25.0 g

    • n-Octanoic Acid: 3.0 g

    • Other fatty acids (e.g., Neodecanoic acid): 3.0 g

    • Lubricity Additives (e.g., Vegetable oleic acid amide): 5.0 g

    • Extreme Pressure (EP) Agent (e.g., Sulfurized olefin): 2.0 g

    • Co-emulsifier (e.g., Nonionic surfactant AEO-3): 5.0 g

    • Biocide (e.g., n-butylbenzisothiazolinone): 0.1 g

    • Antifoaming Agent (e.g., Simethicone): 0.2 g

Equipment:

  • Reaction kettle or suitable beaker

  • Heating and stirring apparatus

  • Thermometer

Procedure:

  • Prepare the Aqueous Phase: In the reaction vessel, combine the distilled water, triethanolamine, and tolylbenzotriazole. Heat to approximately 70°C and stir until a uniform, transparent liquid is formed. Then, cease heating.

  • Add Oil Phase and Additives: To the warm aqueous phase, add the base oil, n-octanoic acid, neodecanoic acid, vegetable oleic acid amide, sulfurized olefin, nonionic surfactant, and biocide one by one while stirring continuously. The in-situ reaction between octanoic acid and triethanolamine will form the primary emulsifier.

  • Homogenization: Continue stirring until a homogeneous and transparent liquid concentrate is obtained.

  • Add Antifoam: Add the simethicone and stir for an additional hour.

  • Quality Control: Test the concentrate for stability and other required parameters.

  • Dilution for Use: The concentrate is typically diluted with water at a ratio of 1:10 to 1:20 for use as a cutting fluid.

Experimental Protocols for Emulsifier Evaluation

Emulsion Stability Testing

4.1.1 Creaming Index Measurement

This method provides a quantitative measure of the physical separation of the emulsion over time.

Procedure:

  • Prepare the emulsion to be tested.

  • Pour 10 mL of the freshly prepared emulsion into a graduated cylinder or a transparent, flat-bottomed tube.

  • Seal the container and store it at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time intervals (e.g., 24h, 48h, 7 days, 30 days), measure the height of the cream layer (Hc) that separates at the top and the total height of the emulsion (He).

  • Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hc / He) x 100

  • A lower CI indicates better emulsion stability.

4.1.2 Particle Size Analysis

This method evaluates the droplet size distribution of the dispersed phase, which is a key indicator of emulsion stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.

Procedure:

  • Use a particle size analyzer (e.g., based on laser diffraction or dynamic light scattering).

  • Prepare a diluted sample of the emulsion according to the instrument's guidelines to avoid multiple scattering effects.

  • Measure the particle size distribution of the freshly prepared emulsion.

  • Store the emulsion under controlled conditions and repeat the measurement at specified time intervals.

  • Analyze the data for changes in the mean droplet size and the width of the distribution. An increase in droplet size over time indicates coalescence and instability.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a fundamental property that influences the emulsifying and solubilizing capabilities of the surfactant.

Procedure (Surface Tension Method):

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Use a tensiometer to measure the surface tension of each solution at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The point at which the slope changes abruptly is the CMC.

Visualizations

Emulsification_Mechanism cluster_oil Oil Phase cluster_water Water Phase Oil Droplet Oil Interface Oil-Water Interface Water Emulsifier Octanoic Acid Triethanolamine Salt Emulsifier->Interface Adsorption Stabilized Droplet Stabilized Oil Droplet Interface->Stabilized Droplet Forms a protective film

Caption: Mechanism of emulsion stabilization by this compound.

Emulsion_Evaluation_Workflow A Emulsion Preparation B Initial Characterization (pH, Viscosity, Appearance) A->B C Stability Testing B->C D Accelerated Aging (Temperature Cycling, Centrifugation) C->D Accelerated E Real-Time Aging (Storage at Ambient Conditions) C->E Real-Time F Analysis at Time Intervals D->F E->F G Creaming Index Measurement F->G H Particle Size Analysis F->H I Final Evaluation of Stability G->I H->I

Caption: Experimental workflow for evaluating emulsion stability.

References

Application Notes and Protocols for Testing Corrosion Inhibition with Triethanolamine Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the corrosion inhibition properties of triethanolamine octanoate on mild steel in a saline environment. The protocols cover inhibitor synthesis, gravimetric analysis, electrochemical measurements, and surface characterization.

Introduction

Triethanolamine and its derivatives are known to be effective corrosion inhibitors, particularly for ferrous metals in neutral or near-neutral aqueous environments.[1] Triethanolamine octanoate, an amine salt of a medium-chain fatty acid, is postulated to form a protective film on the metal surface, thereby mitigating corrosion. This document outlines a comprehensive experimental workflow to quantify the inhibition efficiency and elucidate the mechanism of action of triethanolamine octanoate.

Experimental Workflow

The overall experimental process for evaluating the corrosion inhibition of triethanolamine octanoate is depicted in the workflow diagram below.

Experimental Workflow for Corrosion Inhibition Testing cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Inhibitor_Synthesis Inhibitor Synthesis: Triethanolamine + Octanoic Acid Weight_Loss Weight Loss Method (ASTM G31) Inhibitor_Synthesis->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) Inhibitor_Synthesis->EIS PDP Potentiodynamic Polarization (PDP) (ASTM G59) Inhibitor_Synthesis->PDP Corrosive_Medium Corrosive Medium Preparation: 3.5% NaCl Solution Corrosive_Medium->Weight_Loss Corrosive_Medium->EIS Corrosive_Medium->PDP Sample_Preparation Mild Steel Sample Preparation Sample_Preparation->Weight_Loss Sample_Preparation->EIS Sample_Preparation->PDP Data_Analysis Data Analysis: Corrosion Rate & Inhibition Efficiency Weight_Loss->Data_Analysis EIS->Data_Analysis PDP->Data_Analysis Surface_Analysis Surface Characterization: SEM Data_Analysis->Surface_Analysis

Caption: Experimental workflow for evaluating triethanolamine octanoate as a corrosion inhibitor.

Materials and Methods

Synthesis of Triethanolamine Octanoate Inhibitor

Triethanolamine octanoate is synthesized by the direct neutralization reaction between triethanolamine and octanoic acid.

Protocol:

  • In a reaction vessel, add equimolar amounts of triethanolamine and octanoic acid.

  • Stir the mixture at room temperature (approximately 25°C) until a homogenous, clear, and viscous liquid is formed. The reaction is exothermic and should proceed to completion without external heating.

  • The resulting product is triethanolamine octanoate.

Preparation of Test Solutions

The corrosive medium will be a 3.5% (w/v) sodium chloride (NaCl) solution, which simulates a saline environment.

Protocol:

  • Dissolve 35 g of analytical grade NaCl in 1 L of distilled water.

  • Prepare a stock solution of the triethanolamine octanoate inhibitor.

  • Prepare test solutions with varying concentrations of the inhibitor (e.g., 0.5%, 1%, 2%, 3% w/v) by adding the required amount of the stock solution to the 3.5% NaCl solution.[1]

  • Adjust the pH of the test solutions to a range of 8.0-9.5 using a suitable acid or base if necessary.[1] A blank solution (3.5% NaCl without inhibitor) should also be prepared for comparison.

Metal Specimen Preparation

Mild steel coupons of a standard size (e.g., 5 cm x 2 cm x 0.2 cm) will be used for the experiments.

Protocol:

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 220, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, mirror-like surface.

  • Degrease the polished coupons with acetone.

  • Rinse the coupons with distilled water and dry them in a desiccator.

  • Accurately weigh the coupons to four decimal places and record their initial weight.

  • Store the prepared coupons in a desiccator until use.

Experimental Protocols

Weight Loss Method (Gravimetric Analysis)

This method determines the average corrosion rate over a specified period. The procedure should follow the guidelines of ASTM G31.[2][3][4]

Protocol:

  • Immerse the pre-weighed mild steel coupons in the test solutions (blank and with different inhibitor concentrations) for a predetermined period (e.g., 24, 48, 72 hours) at room temperature.

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products from the surface of the coupons by chemical cleaning (e.g., using a solution of 500 mL hydrochloric acid, 500 mL distilled water, and 3.5 g of hexamethylenetetramine).

  • Rinse the cleaned coupons with distilled water and acetone, dry them, and re-weigh them accurately.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR in mm/year): CR = (8.76 x 104 x ΔW) / (A x T x D)

      • Where:

        • ΔW is the weight loss in grams

        • A is the surface area of the coupon in cm2

        • T is the immersion time in hours

        • D is the density of mild steel in g/cm3 (typically 7.85 g/cm3)

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] x 100

      • Where:

        • CRblank is the corrosion rate in the absence of the inhibitor

        • CRinhibitor is the corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode electrochemical cell will be used, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

This technique determines the corrosion current density (icorr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type. The procedure should be in accordance with ASTM G59.[5][6][7]

Protocol:

  • Immerse the prepared mild steel working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

  • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] x 100

      • Where:

        • icorr,blank is the corrosion current density in the absence of the inhibitor

        • icorr,inhibitor is the corrosion current density in the presence of the inhibitor

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer process at the metal-solution interface. The procedure should follow ASTM G106 guidelines.[8][9][10][11]

Protocol:

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the charge transfer resistance values:

    • Inhibition Efficiency (IE%): IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] x 100

      • Where:

        • Rct,blank is the charge transfer resistance in the absence of the inhibitor

        • Rct,inhibitor is the charge transfer resistance in the presence of the inhibitor

Surface Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the mild steel coupons after the corrosion tests.

Protocol:

  • After the weight loss or electrochemical tests, carefully rinse the coupons with distilled water and dry them.

  • Mount the coupons on SEM stubs.

  • Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Examine the surface of the coupons under the SEM at various magnifications to observe the extent of corrosion and the nature of the protective film in the presence of the inhibitor.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Weight Loss Data and Inhibition Efficiency

Inhibitor Concentration (% w/v)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)-
0.5
1.0
2.0
3.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (% w/v)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-
0.5
1.0
2.0
3.0

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (% w/v)Rs (Ω·cm²)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)-
0.5
1.0
2.0
3.0

Proposed Inhibition Mechanism

The corrosion inhibition by triethanolamine octanoate is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.

Inhibition Mechanism cluster_inhibitor Triethanolamine Octanoate Molecule cluster_surface Metal Surface in Corrosive Medium Polar_Head Polar Head (Triethanolamine) Adsorption Adsorption Polar_Head->Adsorption Adsorbs onto metal surface Nonpolar_Tail Nonpolar Tail (Octanoate) Protective_Film Protective Hydrophobic Film Nonpolar_Tail->Protective_Film Forms a hydrophobic barrier Metal_Surface Mild Steel Surface Adsorption->Metal_Surface Protective_Film->Metal_Surface Blocks corrosive species

Caption: Proposed mechanism of corrosion inhibition by triethanolamine octanoate.

The polar triethanolamine head group adsorbs onto the positively charged metal surface, while the hydrophobic octanoate tail orients away from the surface, creating a barrier that repels corrosive species like water and chloride ions. This film formation increases the surface resistance and reduces the rate of both anodic and cathodic reactions.

References

Application Notes and Protocols: Octanoic Acid Triethanolamine Salt as a Softener in Personal Care Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid triethanolamine salt, also known as triethanolamine caprylate, is a versatile ingredient in the personal care industry, primarily utilized for its softening and emulsifying properties. This fatty acid amine salt is synthesized from the neutralization of octanoic acid, a medium-chain fatty acid, with triethanolamine, a tertiary amine and triol.[1] Its amphiphilic nature, possessing both a hydrophilic polar head group and a hydrophobic fatty acid tail, allows it to function effectively at the oil-water interface, making it a valuable component in a wide array of cosmetic formulations, including lotions, creams, conditioners, and other skincare and hair care products.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a softening agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Appearance Colorless to pale yellow viscous liquid[1][2]
Molecular Formula C₁₄H₃₁NO₅[1]
Molecular Weight 293.40 g/mol [1]
Solubility Soluble in water and many organic solvents (e.g., alcohols, ketones)[1][2]
pH (1% solution) Approximately 10[4]
Stability Generally stable under normal storage conditions[2]

Mechanism of Action as a Softener

The softening effect of this compound is attributed to its amphiphilic structure and its interaction with the skin and hair surfaces.

  • On Skin: The lipophilic octanoic acid tail can integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin. This interaction helps to replenish lost lipids and reduce transepidermal water loss (TEWL), thereby increasing skin hydration and flexibility.[5] The hydrophilic triethanolamine head remains oriented towards the aqueous environment, contributing to the overall moisture retention at the skin surface.[6][7]

  • On Hair: Hair surfaces carry a net negative charge, especially when damaged. The cationic nature of the protonated triethanolamine head in the salt allows it to adsorb onto the hair cuticle.[1][8] This deposition neutralizes the negative charges, reducing interfiber friction and static electricity. The fatty acid tail forms a thin, lubricating film on the hair shafts, which smoothens the cuticles, enhances slip, and reduces the force required for combing.[9]

A simplified diagram illustrating the mechanism of action on the skin surface is provided below.

Mechanism of Action on Skin Surface cluster_0 Stratum Corneum cluster_1 Product Film Corneocyte1 Corneocyte Corneocyte2 Corneocyte LipidMatrix Lipid Matrix OATS1 OATS1->LipidMatrix Hydrophobic tail interacts with lipids OATS2 OATS1->OATS2 OATS3 OATS2->OATS3 caption Simplified diagram of this compound at the skin surface.

Caption: Mechanism of this compound on Skin.

Applications in Personal Care

This compound is utilized in a variety of personal care formulations for its softening, emulsifying, and pH-buffering properties.

Table 2: Applications in Personal Care Products

Product TypeTypical Use Level (%)Primary Function(s)
Skin Lotions & Creams 1.0 - 5.0Softener, Emulsifier, pH Adjuster
Hair Conditioners 0.5 - 3.0Softener, Detangler, Antistatic Agent
Facial Cleansers 0.5 - 2.0Mild Surfactant, Emulsifier
Shaving Creams 1.0 - 4.0Lubricant, Emulsifier

Experimental Protocols

Laboratory Synthesis of this compound

This protocol describes the laboratory-scale synthesis via a simple neutralization reaction.

Synthesis Workflow Reactants 1. Combine Octanoic Acid and Triethanolamine (1:1 molar ratio) in a reaction vessel. Mixing 2. Stir the mixture at room temperature (20-25°C). Reactants->Mixing Monitoring 3. Monitor the reaction (optional, e.g., via pH or IR spectroscopy). Mixing->Monitoring Completion 4. Reaction is complete when a homogeneous, clear to pale yellow liquid is formed. Monitoring->Completion Storage 5. Store the resulting salt in an airtight container. Completion->Storage caption Workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Materials:

  • Octanoic Acid (Caprylic Acid)

  • Triethanolamine

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., beaker or flask)

  • Balance

Procedure:

  • Calculate the required mass of octanoic acid and triethanolamine for a 1:1 molar ratio. (Molar mass of Octanoic Acid: 144.21 g/mol ; Molar mass of Triethanolamine: 149.19 g/mol ).

  • In the reaction vessel, combine the calculated amounts of octanoic acid and triethanolamine.

  • Stir the mixture at room temperature. The neutralization reaction is typically exothermic.

  • Continue stirring until the reaction is complete, indicated by the formation of a clear, homogeneous liquid and the dissipation of heat.

  • The resulting this compound is ready for use in formulations.

Evaluation of Skin Softening Effect: Skin Hydration Measurement

This protocol outlines the use of a Corneometer to quantify the effect of a formulation containing this compound on skin hydration.

Equipment:

  • Corneometer® CM 825 (or equivalent)

  • Test formulation (e.g., lotion with 3% this compound)

  • Control formulation (lotion base without the active ingredient)

  • Volunteer panel with normal to dry skin

Procedure:

  • Panelist Acclimatization: Panelists should acclimatize in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.

  • Test Sites: Mark two test sites of equal size on the panelists' forearms.

  • Baseline Measurement: Take baseline skin hydration readings from both test sites using the Corneometer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one site and the control formulation to the other.

  • Post-Application Measurements: Take hydration measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both the test and control formulations at each time point.

Illustrative Quantitative Data:

Table 3: Illustrative Skin Hydration Data (% Increase from Baseline)

Time PointControl FormulationTest Formulation (3% OATS)
1 Hour 15%45%
2 Hours 12%40%
4 Hours 8%30%
8 Hours 5%20%
(OATS: this compound)
Evaluation of Hair Softening Effect: Instrumental Combing Analysis

This protocol describes the measurement of combing force reduction on hair tresses treated with a conditioner containing this compound.

Equipment:

  • Tensile tester with a hair combing rig (e.g., Instron, Dia-Stron)

  • Standardized hair tresses (e.g., virgin or bleached)

  • Test formulation (e.g., conditioner with 2% this compound)

  • Control formulation (conditioner base without the active ingredient)

Procedure:

  • Tress Preparation: Wash the hair tresses with a clarifying shampoo and rinse thoroughly.

  • Baseline Combing: Measure the wet and dry combing forces of the untreated tresses.

  • Treatment: Apply a standardized amount of the test or control conditioner to the tresses, leave on for a specified time (e.g., 1 minute), and rinse.

  • Post-Treatment Combing: Measure the wet combing force immediately after rinsing and the dry combing force after the tresses have dried in a controlled environment.

  • Data Analysis: Calculate the percentage reduction in combing force for both wet and dry conditions compared to the baseline.

Illustrative Quantitative Data:

Table 4: Illustrative Hair Combing Force Reduction Data (%)

ConditionControl FormulationTest Formulation (2% OATS)
Wet Combing 30%75%
Dry Combing 25%60%
(OATS: this compound)
Sensory Evaluation of a Skin Lotion

This protocol provides a framework for the sensory evaluation of a skin lotion containing this compound by a trained panel.

Panel:

  • A panel of 10-15 trained sensory assessors.

Products:

  • Test formulation (lotion with 3% this compound)

  • Control formulation (lotion base)

Procedure:

  • Product Application: Panelists apply a standardized amount of each lotion to their forearms.

  • Evaluation: Panelists evaluate the products based on a set of sensory attributes immediately after application and after a specified time (e.g., 5 minutes).

  • Scoring: Attributes are scored on a defined scale (e.g., 1 to 10, where 1 = low and 10 = high).

Illustrative Sensory Attributes and Data:

Table 5: Illustrative Sensory Panel Data (Mean Scores)

AttributeControl FormulationTest Formulation (3% OATS)
Ease of Spreading 7.58.0
Initial Feel (Greasiness) 4.03.5
Absorption 6.57.5
Afterfeel (Softness) 5.08.5
Afterfeel (Tackiness) 3.02.0
(OATS: this compound)

Analytical Methods

Quantification in a Cosmetic Formulation (HPLC-ELSD)

This protocol outlines a High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of triethanolamine, which can be adapted for the salt.[10]

Analytical Workflow SamplePrep 1. Sample Preparation: - Weigh cosmetic sample. - Dissolve in a suitable solvent (e.g., mobile phase). - Filter the solution. HPLC 2. HPLC Analysis: - Inject the sample into the HPLC system. SamplePrep->HPLC Separation 3. Separation on a suitable column (e.g., C18). HPLC->Separation Detection 4. Detection using an Evaporative Light Scattering Detector (ELSD). Separation->Detection Quantification 5. Quantification based on a calibration curve of standard solutions. Detection->Quantification caption Workflow for the quantification of Triethanolamine Salt.

Caption: Quantification of this compound.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30) with a modifier like 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detector: ELSD (Evaporator Temperature: 50°C, Nebulizer Temperature: 70°C, Gas Flow Rate: 1.2 L/min)

  • Quantification: External standard calibration curve of this compound.

Safety and Regulatory Information

  • Skin Irritation: Triethanolamine and its salts are generally considered safe for use in cosmetics when formulated to be non-irritating.[11] The concentration of triethanolamine in leave-on products is often limited.

  • Nitrosamine Formation: Products containing triethanolamine or its salts should be formulated to prevent the formation of N-nitrosamines, which are potential carcinogens. This typically involves avoiding the use of nitrosating agents in the formulation.

Conclusion

This compound is an effective and versatile softening agent for personal care products. Its amphiphilic nature allows it to improve skin hydration and hair manageability. The protocols provided in these application notes offer a framework for the synthesis, formulation, and evaluation of this ingredient, enabling researchers and formulators to effectively utilize its benefits in the development of high-performance cosmetic products.

References

Preparation of Aqueous Solutions of Octanoic Acid Triethanolamine Salt: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for the preparation and experimental use of aqueous solutions of octanoic acid triethanolamine salt, a versatile compound with applications in drug development, materials science, and cellular research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to leveraging this compound in a laboratory setting.

Physicochemical Properties

This compound is an ionic compound formed from the reaction of octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol.[1] This salt typically presents as a colorless or pale yellow liquid and is soluble in water and many organic solvents.[1][2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a hydrophobic octanoic acid tail, drives its utility as a surfactant, emulsifier, and corrosion inhibitor.[1]

PropertyValueReference
Molecular Formula C14H31NO5[1][2]
Molecular Weight 293.40 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Soluble in water, alcohols, ethers, and ketones[1][2]
Stability Generally stable under normal conditions[1][2]

Preparation of Aqueous Solutions

This protocol details the preparation of a 100 mM stock solution of this compound. This stock solution can be further diluted to desired concentrations for various experimental applications.

Materials:
  • Octanoic acid (Molar Mass: 144.21 g/mol )[1][3]

  • Triethanolamine (Molar Mass: 149.19 g/mol )[1]

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Pipettes

  • pH meter

Protocol:
  • Molar Calculation: To prepare a 100 mM solution, calculate the required mass of octanoic acid and triethanolamine for the desired volume. For 100 mL of a 100 mM solution, you will need:

    • Octanoic acid: 0.1 L * 0.1 mol/L * 144.21 g/mol = 1.4421 g

    • Triethanolamine: 0.1 L * 0.1 mol/L * 149.19 g/mol = 1.4919 g

  • Dissolution:

    • To a 100 mL beaker with a magnetic stir bar, add approximately 80 mL of deionized water.

    • While stirring, slowly add the calculated amount of triethanolamine.

    • Once the triethanolamine is dissolved, slowly add the calculated amount of octanoic acid to the solution. The reaction is an acid-base neutralization and may generate some heat.

  • pH Adjustment:

    • Allow the solution to stir until the octanoic acid is fully dissolved and the solution is clear.

    • Calibrate a pH meter and measure the pH of the solution. The pH of the resulting salt solution is typically in the range of 8.8-9.2.[4]

    • If necessary, adjust the pH using a dilute solution of octanoic acid (to lower pH) or triethanolamine (to raise pH). For most cell culture applications, a pH between 7.2 and 7.4 is required. Adjust carefully with dilute HCl or NaOH if the buffering capacity of the salt is not sufficient for the experimental system.

  • Final Volume and Sterilization:

    • Transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with deionized water.

    • For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a well-sealed container at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Experimental Preparation Workflow

G cluster_prep Solution Preparation calc 1. Calculate Molar Amounts (Octanoic Acid & Triethanolamine) dissolve 2. Dissolve Triethanolamine in Water calc->dissolve add_oa 3. Add Octanoic Acid to Solution dissolve->add_oa ph_adjust 4. Adjust pH (if necessary) add_oa->ph_adjust final_vol 5. Bring to Final Volume ph_adjust->final_vol sterilize 6. Sterile Filter (for cell culture) final_vol->sterilize store 7. Store at 2-8°C or -20°C sterilize->store

Workflow for preparing aqueous this compound solution.

Application in Investigating Inflammatory Signaling Pathways

Recent studies have indicated that octanoic acid can modulate key inflammatory signaling pathways. While these studies do not specifically use the triethanolamine salt, the shared active component suggests that the salt may exhibit similar properties. The following protocols outline how to investigate the effect of this compound on the NF-κB and MAPK signaling pathways.

Investigating the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5][6] Its activation involves the phosphorylation and degradation of the inhibitor IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages or other suitable cell lines in 6-well plates and grow to 70-80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and extract cytoplasmic and nuclear proteins using a commercial kit.

  • Western Blot Analysis: Perform Western blotting to analyze the protein levels of phosphorylated IκBα and total IκBα in the cytoplasmic fraction, and the level of p65 in the nuclear fraction.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

NF-κB Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 Degradation of IκBα Nucleus Nucleus p65->Nucleus Translocates to Inflammation Inflammatory Gene Transcription Nucleus->Inflammation OA_TEA Octanoic Acid Triethanolamine Salt OA_TEA->IKK Inhibits?

Hypothesized inhibition of the NF-κB pathway by this compound.
Investigating the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response.[7]

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for the NF-κB pathway investigation.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blot Analysis: Perform Western blotting to analyze the levels of phosphorylated and total ERK, JNK, and p38 proteins.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK.

MAPK Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK p-ERK TAK1->ERK JNK p-JNK TAK1->JNK p38 p-p38 TAK1->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Gene Transcription AP1->Inflammation OA_TEA Octanoic Acid Triethanolamine Salt OA_TEA->TAK1 Inhibits?

Hypothesized inhibition of the MAPK pathway by this compound.

Application in Corrosion Inhibition Studies

This compound is an effective corrosion inhibitor, particularly for cast iron and steel.[1] The following protocol describes a basic weight loss method to evaluate its efficacy.

Experimental Protocol:

  • Coupon Preparation: Prepare pre-weighed and cleaned metal coupons (e.g., mild steel).

  • Solution Preparation: Prepare a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 100, 200, 500 ppm).

  • Immersion: Immerse the metal coupons in the prepared solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After immersion, remove the coupons, clean them to remove any corrosion products, dry, and re-weigh them.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area * Time)

    • Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Corrosion Inhibition Experimental Workflow

G start Start prep_coupons 1. Prepare & Weigh Metal Coupons start->prep_coupons prep_solutions 2. Prepare Corrosive Media (with & without inhibitor) prep_coupons->prep_solutions immerse 3. Immerse Coupons prep_solutions->immerse clean_weigh 4. Clean & Re-weigh Coupons immerse->clean_weigh calculate 5. Calculate Corrosion Rate & Inhibition Efficiency clean_weigh->calculate end End calculate->end

Workflow for evaluating corrosion inhibition efficiency.

Safety Precautions

This compound is irritating to the skin and eyes.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. Avoid inhalation or ingestion.[2] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.[2]

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and laboratory conditions. All work should be conducted in accordance with institutional safety guidelines.

References

Application Note: HPLC Analysis for Purity Validation of Synthesized Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of synthesized octanoic acid triethanolamine salt. The method focuses on the quantification of the octanoic acid moiety, which serves as the primary analytical marker for the purity of the salt. The protocol is designed for accuracy, precision, and specificity, adhering to the validation parameters outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2] This method is suitable for quality control during drug development and manufacturing processes.

Introduction

Octanoic acid, a medium-chain fatty acid, is used in various pharmaceutical formulations.[3][4] When salified with triethanolamine, an organic amine, it forms a salt with specific physicochemical properties that can be advantageous in drug formulation. Ensuring the purity of this synthesized salt is critical for product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for purity validation.[5]

This protocol describes a simple isocratic RP-HPLC method with UV detection for the determination of octanoic acid. Due to the lack of a strong UV chromophore in triethanolamine, this method quantifies the active acid component against a reference standard to determine the purity of the salt.[6] The method has been validated for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array or Variable Wavelength Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Reagents:

    • Octanoic Acid Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid (ACS grade).[3][7]

Chromatographic Conditions

The separation is achieved using an isocratic mobile phase on a reversed-phase column.

ParameterCondition
Mobile PhaseAcetonitrile : Water (50:50, v/v) with 0.2% Phosphoric Acid
ColumnC18, 4.6 x 150 mm, 5 µm
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 210 nm
Run Time10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water. Add 2.0 mL of phosphoric acid and mix thoroughly. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL of Octanoic Acid): Accurately weigh approximately 25 mg of Octanoic Acid Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (Target Concentration 500 µg/mL of Octanoic Acid): Accurately weigh an amount of this compound equivalent to approximately 25 mg of octanoic acid into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

Method Validation Protocol

The method was validated according to ICH guidelines (Q2A, Q2B) for the following parameters:[2]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was determined by analyzing a blank (mobile phase), the reference standard, and the sample solution. Peak purity analysis was also conducted using the diode array detector to confirm no co-eluting impurities.[8]

  • Linearity: Linearity was assessed by preparing at least five concentrations of the octanoic acid standard over a range of 80% to 120% of the target assay concentration.[8] A calibration curve was plotted by analyzing the peak area versus concentration, and the correlation coefficient (r²) was determined.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the sample solution at 100% of the target concentration on the same day, by the same analyst. The Relative Standard Deviation (%RSD) was calculated.[1][9]

    • Intermediate Precision: The study was repeated by a different analyst on a different day to assess inter-day and inter-analyst variability.

  • Accuracy: Accuracy was determined by the recovery of a known amount of octanoic acid standard spiked into a sample matrix. This was performed in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min) and column temperature (±2 °C).[9] The effect on the results was monitored to ensure the method remains reliable under varied conditions.

Workflow Diagram

The overall workflow for the purity validation of this compound is depicted below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Data Processing & Validation StandardPrep Standard Preparation HPLC HPLC Injection & Chromatographic Separation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC DataAcq Data Acquisition (UV @ 210 nm) HPLC->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Integration->Validation Report Purity Calculation & Final Report Validation->Report

Caption: Experimental workflow for HPLC purity validation.

Results and Data Presentation

The described HPLC method successfully separated octanoic acid from the solvent front and any potential impurities. The retention time for octanoic acid was observed to be approximately 5.2 minutes. The method validation results are summarized in the table below, demonstrating its suitability for its intended purpose.

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.No interference at RT of analyte.
Linearity
   Range400 - 600 µg/mL80 - 120% of target conc.
   r²0.9995≥ 0.999
Precision (%RSD)
   Repeatability (n=6)0.45%≤ 2.0%
   Intermediate Precision0.82%≤ 2.0%
Accuracy (% Recovery)
   80% Level99.8%98.0 - 102.0%
   100% Level100.5%98.0 - 102.0%
   120% Level101.2%98.0 - 102.0%
Sensitivity -
   LOD13.5 µg/mLReportable
   LOQ44.9 µg/mLReportable
Robustness Results remained within specifications after minor changes to flow rate and temperature.%RSD ≤ 2.0%

Conclusion

The developed reversed-phase HPLC method for the purity validation of this compound is simple, rapid, specific, accurate, and precise. The validation results confirm that the method is reliable and suitable for routine quality control analysis in a pharmaceutical setting.[1] By focusing on the quantification of the octanoic acid component, this protocol provides a robust means to ensure the consistent quality and purity of the synthesized salt.

References

Application Notes and Protocols for Determining the Critical Micelle Concentration of Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid triethanolamine salt is an amphiphilic molecule, possessing both a hydrophobic octanoic acid tail and a hydrophilic triethanolamine head group.[1] This dual nature allows it to act as a surfactant, reducing surface tension at interfaces and forming self-assembled structures called micelles in aqueous solutions. The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which micelle formation begins.[2]

The determination of the CMC is crucial in various stages of drug development. For instance, micelles can be utilized to solubilize poorly water-soluble drugs, enhancing their bioavailability. Understanding the CMC helps in optimizing formulations to ensure the presence of micelles for drug encapsulation. Furthermore, the surface activity of these molecules, which changes significantly around the CMC, can influence drug delivery system stability and interaction with biological membranes.

This document provides detailed protocols for determining the CMC of this compound using three common and reliable methods: surface tension measurement, conductivity measurement, and fluorescence spectroscopy.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₃₁NO₅[1]
Molecular Weight 293.40 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in water and many organic solvents[1]

Comparative CMC Data of C8 Surfactants

SurfactantMethodCMC (mM)Temperature (°C)Reference
Sodium OctanoateSurface Tension100 - 40025[3]
Sodium CaprylateCapillary Electrophoresis300Not Specified[3]

Experimental Protocols for CMC Determination

Method 1: Surface Tension Measurement (Du Noüy Ring Method)

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2] The Du Noüy ring method measures the force required to detach a platinum ring from the liquid surface.[4][5]

Materials and Equipment:

  • Tensiometer with a Du Noüy platinum ring

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bars

  • This compound

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 500 mM) in deionized water.

    • Prepare a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC (e.g., 10 mM to 400 mM). Prepare at least 10-15 different concentrations.

  • Tensiometer Calibration and Setup:

    • Clean the platinum ring thoroughly according to the instrument's instructions (typically by rinsing with deionized water and flaming to red heat).

    • Calibrate the tensiometer using deionized water. The surface tension of water at 25°C is approximately 72 mN/m.

  • Measurement:

    • Pour the lowest concentration solution into a clean beaker placed on the tensiometer's sample stage.

    • Immerse the platinum ring into the solution.

    • Slowly lower the sample stage, causing the ring to pull through the surface.

    • The instrument will record the force required to detach the ring from the surface, which is then used to calculate the surface tension.

    • Repeat the measurement for each concentration, starting from the lowest and proceeding to the highest. Ensure the ring is cleaned between measurements of different concentrations.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show two linear regions. The point of intersection of the two lines corresponds to the CMC.

Method 2: Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The principle is that the conductivity of the solution changes with the concentration of the surfactant. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot.[6]

Materials and Equipment:

  • Conductivity meter with a conductivity cell

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bars

  • This compound

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 500 mM) in deionized water.

    • Prepare a series of dilutions in deionized water, similar to the surface tension method.

  • Conductivity Meter Calibration:

    • Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.

  • Measurement:

    • Place the conductivity cell in the beaker containing the lowest concentration solution.

    • Allow the reading to stabilize and record the conductivity.

    • Rinse the conductivity cell with deionized water and then with the next concentration solution before taking the measurement.

    • Repeat for all prepared concentrations.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The plot will show two linear regions with different slopes. The concentration at which the slope changes is the CMC.

Method 3: Fluorescence Spectroscopy using a Hydrophobic Probe

This sensitive method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence properties in polar (water) and non-polar (micelle core) environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.[7]

Materials and Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and micropipettes

  • This compound

  • Pyrene (fluorescent probe)

  • Acetone (for pyrene stock solution)

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of pyrene in acetone (e.g., 1 mM).

    • Prepare a series of this compound solutions in deionized water, spanning a range of concentrations.

    • To each surfactant solution, add a small, constant amount of the pyrene stock solution so that the final concentration of pyrene is very low (e.g., 1 µM). The volume of acetone added should be minimal to not affect the solution properties.

  • Fluorometer Setup:

    • Set the excitation wavelength for pyrene (typically around 335 nm).

    • Set the emission wavelength scan range (e.g., 350-500 nm).

  • Measurement:

    • Transfer the lowest concentration sample to a quartz cuvette and place it in the fluorometer.

    • Record the fluorescence emission spectrum.

    • Repeat for all concentrations.

  • Data Analysis:

    • One common method is to monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum. The I₁ peak is around 373 nm and the I₃ peak is around 384 nm.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration (log C).

    • A sigmoidal curve is typically obtained. The midpoint of the transition in this curve is taken as the CMC.

Visualizations

Micelle_Formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC Monomers Surfactant Monomers Dispersed in Bulk Solution Micelle_Formation Micelle Formation Begins Monomers->Micelle_Formation Increasing Surfactant Concentration Micelles Self-Assembled Micelles in Equilibrium with Monomers Micelle_Formation->Micelles Further Increase in Concentration CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of This compound prep_dilutions Create a Series of Dilutions prep_stock->prep_dilutions measurement Select Method prep_dilutions->measurement surface_tension Surface Tension (Du Noüy Ring) measurement->surface_tension Surface Activity conductivity Conductivity measurement->conductivity Ionic Properties fluorescence Fluorescence (Pyrene Probe) measurement->fluorescence Micelle Microenvironment plot_data Plot Measured Property vs. log(Concentration) or Concentration surface_tension->plot_data conductivity->plot_data fluorescence->plot_data determine_cmc Identify Inflection Point (CMC) plot_data->determine_cmc

References

Application Notes and Protocols: Octanoic Acid Triethanolamine Salt in Pharmaceutical Formulations for Tremor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential tremor (ET) is a prevalent movement disorder for which current pharmacological interventions often provide suboptimal relief and can be associated with significant side effects.[1] Emerging research into the therapeutic potential of octanoic acid, a medium-chain fatty acid, has shown promise in preclinical and clinical settings for the management of tremor.[2][3] This document provides detailed application notes and protocols for the formulation and evaluation of octanoic acid triethanolamine salt, a novel salt form of octanoic acid, for the treatment of tremor. Triethanolamine is a widely used excipient in pharmaceutical formulations, acting as a pH adjuster, emulsifier, and solubilizing agent, which may enhance the physicochemical properties and bioavailability of octanoic acid.[4][5]

Physicochemical Properties of this compound

This compound is formed through an acid-base reaction between octanoic acid and triethanolamine. The resulting salt is typically a colorless or pale yellow liquid and is soluble in water and many organic solvents.[6]

PropertyDescription
Appearance Colorless to pale yellow liquid[6]
Solubility Soluble in water and various organic solvents[6]
Molecular Formula C₁₄H₃₁NO₅[6]
Molecular Weight 293.4 g/mol [6]
Stability Generally stable under normal storage conditions[6]

Proposed Mechanism of Action of Octanoic Acid in Tremor

The precise mechanism by which octanoic acid alleviates tremor is not fully elucidated but is thought to be similar to that of ethanol, which is known to transiently reduce tremor in many individuals with ET.[7] The leading hypotheses center on the modulation of neurotransmission within the cerebellum, a key brain region for motor control.

One proposed mechanism involves the enhancement of GABAergic inhibition.[1] Octanoic acid may potentiate the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, at GABA-A receptors on cerebellar neurons.[8] This increased inhibition could dampen the excessive neuronal oscillations that are thought to underlie tremor.[1] Specifically, astrocyte metabolism of octanoic acid can promote the synthesis of glutamine, a precursor to GABA in neurons.[9]

Another potential target is the T-type calcium channels in the inferior olivary nucleus, a structure that projects to the cerebellum and is implicated in the generation of tremor rhythms.[10] By modulating the activity of these channels, octanoic acid may disrupt the pathological oscillatory activity that drives tremor.[11]

Octanoic_Acid_Signaling_Pathway cluster_presynaptic Presynaptic GABAergic Neuron cluster_postsynaptic Postsynaptic Cerebellar Neuron cluster_inferior_olive Inferior Olivary Nucleus OA_astrocyte Octanoic Acid Glutamine Glutamine Synthesis OA_astrocyte->Glutamine GABA_synthesis GABA Synthesis Glutamine->GABA_synthesis GABA_vesicle GABA GABA_synthesis->GABA_vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability OA_ion Octanoic Acid T_type_Ca_Channel T-type Ca2+ Channel OA_ion->T_type_Ca_Channel Modulation Reduced_Oscillations Reduced Oscillatory Activity T_type_Ca_Channel->Reduced_Oscillations

Caption: Proposed Signaling Pathways of Octanoic Acid in Tremor Reduction.

Quantitative Data from Preclinical and Clinical Studies of Octanoic Acid

The following tables summarize key quantitative data from studies investigating the efficacy and pharmacokinetics of octanoic acid in tremor models and human subjects.

Table 1: Preclinical Efficacy of Octanoic Acid in a Harmaline-Induced Mouse Model of Tremor

Dose of Octanoic Acid (mg/kg, i.p.)Tremor Suppression (%)Statistical Significance
30Not statistically significant-
100~16%Not statistically significant
300Statistically significantp < 0.05
900~58%p < 0.01

Data adapted from a study on the harmaline-induced mouse model of essential tremor.[12]

Table 2: Clinical Efficacy of a Single Oral Dose of Octanoic Acid (4 mg/kg) in Patients with Essential Tremor

Time Point (minutes)Outcome MeasureResult
80Primary Outcome: Tremor Power (Dominant Hand)No significant difference from placebo
180Secondary Outcome: Tremor Power (Both Hands)Maximum benefit observed (p = 0.025 vs. placebo)[3]
300Secondary Outcome: Tremor Power (Dominant Hand)Significant improvement (p = 0.032 vs. placebo)[3]

Data from a randomized, double-blind, placebo-controlled, crossover clinical trial.[3]

Table 3: Pharmacokinetic Parameters of Octanoic Acid in a Dose-Escalation Study in Patients with Essential Tremor

Dose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg*h/mL)
810.2 ± 3.51.0 ± 0.025.8 ± 8.9
1621.5 ± 7.81.0 ± 0.054.8 ± 19.9
3245.1 ± 15.61.0 ± 0.0114.9 ± 39.9
6492.4 ± 32.11.0 ± 0.0235.6 ± 81.8
128188.1 ± 65.31.0 ± 0.0479.2 ± 166.4

Data are presented as mean ± SD. Cmax = Maximum plasma concentration; Tmax = Time to maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Data from an open-label, single-ascending dose-escalation study.[13]

Experimental Protocols

Protocol 1: Synthesis and Characterization of this compound

This protocol describes the synthesis of this compound and its subsequent characterization.

Materials:

  • Octanoic acid (≥99% purity)

  • Triethanolamine (≥99% purity)

  • Ethanol (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Fourier-transform infrared (FTIR) spectrometer

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve octanoic acid in a minimal amount of anhydrous ethanol with gentle stirring.

  • In a separate beaker, dissolve an equimolar amount of triethanolamine in anhydrous ethanol.

  • Slowly add the triethanolamine solution to the octanoic acid solution while stirring continuously at room temperature.

  • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Remove the ethanol solvent using a rotary evaporator under reduced pressure.

  • The resulting viscous liquid is the this compound.

  • Characterization:

    • FTIR Spectroscopy: Acquire FTIR spectra of octanoic acid, triethanolamine, and the synthesized salt. Confirm salt formation by the disappearance of the carboxylic acid O-H stretch and the appearance of carboxylate and ammonium salt peaks.[6]

    • NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to confirm the structure of the salt.

    • Mass Spectrometry: Determine the molecular weight of the salt to confirm its identity.[6]

Synthesis_Workflow Start Start Dissolve_OA Dissolve Octanoic Acid in Ethanol Start->Dissolve_OA Dissolve_TEA Dissolve Triethanolamine in Ethanol Start->Dissolve_TEA Mix Mix Solutions and Stir for 2 hours Dissolve_OA->Mix Dissolve_TEA->Mix Evaporate Remove Solvent via Rotary Evaporation Mix->Evaporate Product Octanoic Acid Triethanolamine Salt Evaporate->Product Characterize Characterize Product (FTIR, NMR, MS) Product->Characterize End End Characterize->End

Caption: Workflow for the Synthesis and Characterization of this compound.
Protocol 2: Formulation of an Oral Solution

This protocol provides a method for preparing an oral solution of this compound.

Materials:

  • This compound

  • Purified water

  • Sorbitol solution (70%)

  • Glycerin

  • Sodium benzoate

  • Citric acid (for pH adjustment)

  • Flavoring agent

  • Volumetric flasks

  • Magnetic stirrer

Procedure:

  • In a calibrated volumetric flask, add approximately 80% of the final volume of purified water.

  • While stirring, add and dissolve the required amount of sodium benzoate.

  • Add the sorbitol solution and glycerin and mix until uniform.

  • Add the calculated amount of this compound and stir until completely dissolved.

  • Add the flavoring agent and mix.

  • Check the pH of the solution and adjust to a target pH of 6.0-7.0 using citric acid or triethanolamine as needed.

  • Add purified water to the final volume and mix thoroughly.

  • Filter the solution through a suitable filter to remove any particulate matter.

Protocol 3: In Vitro Dissolution Testing of the Oral Solution

This protocol outlines the procedure for evaluating the in vitro dissolution of the formulated oral solution.

Apparatus:

  • USP Apparatus II (Paddle Apparatus)

  • Dissolution vessels

  • HPLC system with UV detector

Dissolution Medium:

  • 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Add a known volume of the oral solution to each dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of octanoic acid using a validated HPLC method.[14]

  • Calculate the percentage of drug released at each time point.

Protocol 4: Formulation of a Topical Cream

This protocol describes the preparation of a topical cream containing this compound.

Materials:

  • Oil Phase:

    • This compound

    • Cetyl alcohol

    • Stearic acid

    • Glycerin monostearate

  • Aqueous Phase:

    • Purified water

    • Glycerin

    • Propylene glycol

  • Preservative:

    • Phenoxyethanol

  • Homogenizer

  • Water bath

Procedure:

  • Heat the components of the oil phase in a beaker to 75 °C until all components are melted and uniform.

  • Heat the aqueous phase in a separate beaker to 75 °C.

  • Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer.

  • Homogenize at high speed for 5-10 minutes to form a uniform emulsion.

  • Cool the emulsion to 40 °C with gentle stirring.

  • Add the preservative and mix until uniform.

  • Continue stirring until the cream reaches room temperature.

Protocol 5: In Vitro Skin Permeation Study

This protocol details the method for assessing the skin permeation of octanoic acid from the topical cream formulation.

Apparatus:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., rat skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)

  • HPLC system

Procedure:

  • Mount the skin membrane on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with receptor fluid and maintain the temperature at 32 ± 1 °C.

  • Apply a finite dose of the topical cream to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.

  • Analyze the concentration of octanoic acid in the receptor fluid samples using a validated HPLC method.

  • At the end of the study, dismount the skin, and determine the amount of octanoic acid retained in the skin.

  • Calculate the cumulative amount of drug permeated per unit area over time.

Protocol 6: In Vivo Evaluation in a Harmaline-Induced Tremor Model in Mice

This protocol describes the in vivo assessment of the anti-tremor efficacy of the formulated this compound.

Animals:

  • Male ICR mice (or other suitable strain)

Materials:

  • This compound formulation (oral or topical)

  • Harmaline hydrochloride solution (e.g., 20 mg/kg in saline)

  • Tremor monitoring system (e.g., force-plate actimeter)[15]

Procedure:

  • Acclimatize the mice to the testing environment.

  • Administer the this compound formulation or vehicle control to the mice via the intended route (e.g., oral gavage or topical application).

  • After a predetermined pretreatment time, inject the mice subcutaneously with harmaline hydrochloride to induce tremor.[6]

  • Place the mice in the tremor monitoring system and record tremor activity for a specified duration (e.g., 60 minutes).[7]

  • Analyze the tremor data to determine the effect of the treatment on tremor frequency and amplitude.

In_Vivo_Study_Workflow Start Start Acclimatize Acclimatize Mice to Testing Environment Start->Acclimatize Administer_Drug Administer Formulation (Oral or Topical) Acclimatize->Administer_Drug Induce_Tremor Induce Tremor with Harmaline Injection Administer_Drug->Induce_Tremor Monitor_Tremor Monitor Tremor Activity Induce_Tremor->Monitor_Tremor Analyze_Data Analyze Tremor Frequency and Amplitude Monitor_Tremor->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vivo Evaluation of Anti-Tremor Efficacy.

Conclusion

The formulation of octanoic acid as a triethanolamine salt presents a promising strategy for developing a novel therapeutic for tremor. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, and evaluation of this compound. Further research is warranted to optimize the formulations and to fully elucidate the efficacy and safety of this compound in the treatment of essential tremor and other tremor disorders.

References

Troubleshooting & Optimization

optimizing the molar ratio of octanoic acid to triethanolamine in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of triethanolamine octanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of triethanolamine octanoate.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Optimize Molar Ratio: Ensure the appropriate molar ratio of octanoic acid to triethanolamine is used. A 1:1 molar ratio is a good starting point for the salt formation, but for esterification, an excess of one reactant may be necessary to drive the equilibrium. - Increase Reaction Time: Extend the reaction time to allow for complete conversion. - Increase Temperature: Gradually increase the reaction temperature within the stable range of the reactants and products. For the esterification of fatty acids with triethanolamine, temperatures can range from 140°C to 200°C.[1][2] - Use of a Catalyst: Introduce a suitable catalyst, such as hypophosphorous acid or a divalent zinc catalyst, to increase the reaction rate.[1]
Water Removal: The water produced during esterification can inhibit the forward reaction.- Apply Vacuum: Conduct the reaction under a vacuum to continuously remove water as it is formed. - Nitrogen Sparging: Bubble dry nitrogen gas through the reaction mixture to help carry away water vapor.
Product Discoloration (Yellowing/Browning) Oxidation: Reactants or products may be oxidizing at high temperatures.- Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation. - Control Temperature: Avoid excessive temperatures that can lead to thermal degradation.[3]
Side Reactions: Decomposition of triethanolamine can lead to the formation of chromophores.[3]- Use of Antioxidants/Color Inhibitors: Add a small amount of a color inhibitor, such as hypophosphorous acid, at the beginning of the reaction.[3]
Impurities in Reactants: Impurities in the starting materials can cause discoloration.- Use High-Purity Reactants: Ensure the octanoic acid and triethanolamine are of high purity.
Phase Separation or High Viscosity Formation of a Salt: At lower temperatures, the acid-base reaction between octanoic acid and triethanolamine can form a viscous salt, preventing efficient mixing for esterification.- Temperature Control: Ensure the reaction temperature is high enough to favor esterification over salt formation. The reaction of fatty acids and triethanolamine is often initiated at elevated temperatures.[4]
Product Composition: The mixture of mono-, di-, and tri-esters can have varying solubilities and viscosities.- Agitation: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.
Product Contains a Mixture of Mono-, Di-, and Tri-esters Stoichiometry and Reaction Control: The molar ratio of reactants directly influences the distribution of ester products.- Adjust Molar Ratio: To favor the formation of a specific ester, carefully control the molar ratio of octanoic acid to triethanolamine. An excess of octanoic acid will favor the formation of higher esters (di- and tri-esters). - Stepwise Addition: Consider a stepwise addition of one reactant to better control the esterification process. A Korean patent suggests a two-step addition of the fatty acid to increase the yield of mono- and di-esters while reducing the formation of the tri-ester.[2]
Difficulty in Product Purification Similar Boiling Points: Unreacted starting materials and different ester products may have close boiling points, making distillation challenging.- Vacuum Distillation: Utilize high-vacuum distillation to separate components with high boiling points at lower temperatures, preventing thermal degradation.[5] - Chromatography: For high-purity applications, column chromatography can be used to separate the desired ester from other components.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of octanoic acid to triethanolamine?

The optimal molar ratio depends on the desired product. For the formation of the simple triethanolamine octanoate salt, a 1:1 molar ratio is recommended to ensure complete proton transfer.[6] For the synthesis of the ester, the ratio will influence the distribution of mono-, di-, and tri-esters. A molar ratio of fatty acid to triethanolamine between 1.3:1 and 2.0:1 is often used in the synthesis of similar esterquats.[2] To achieve a higher degree of esterification (more di- and tri-esters), a higher ratio of octanoic acid to triethanolamine would be used.

Q2: What are the typical reaction temperatures for this synthesis?

For the esterification reaction, temperatures in the range of 140°C to 200°C are common.[1][2] It is crucial to monitor the reaction temperature to avoid thermal decomposition of the reactants and products, which can lead to discoloration.[3]

Q3: Is a catalyst necessary for the reaction?

While the reaction can proceed without a catalyst, it is often slow. The use of an acid catalyst, such as hypophosphorous acid, or a transesterification catalyst like sodium methoxide (for reaction with methyl octanoate) can significantly increase the reaction rate. Divalent zinc catalysts have also been shown to be effective.[1]

Q4: My final product is a dark color. What can I do to prevent this?

Product discoloration is a common issue and is often caused by oxidation or side reactions at high temperatures.[3] To prevent this, it is recommended to:

  • Conduct the reaction under an inert nitrogen atmosphere.

  • Use a color inhibitor like hypophosphorous acid from the start of the reaction.

  • Ensure your starting materials are of high purity.

  • Avoid excessive temperatures and prolonged reaction times.

  • Store the final product protected from light and in the absence of heavy metal ions.[6]

Q5: How can I control the formation of mono-, di-, and tri-esters?

The distribution of the different esters is primarily controlled by the molar ratio of the reactants.

  • To favor monoester formation: Use a molar ratio of octanoic acid to triethanolamine close to 1:1 or with a slight excess of triethanolamine.

  • To favor di- and tri-ester formation: Use a molar excess of octanoic acid. The reaction is a thermodynamically controlled process, resulting in a mixture of esters.[7]

Q6: How can I monitor the progress of the reaction?

The progress of the esterification reaction can be monitored by measuring the acid value of the reaction mixture over time. A decrease in the acid value indicates the consumption of octanoic acid. High-performance liquid chromatography (HPLC) can also be used to quantify the amounts of mono-, di-, and tri-esters in the final product mixture.[7]

Experimental Protocols

Protocol 1: Synthesis of Triethanolamine Octanoate (Illustrative Example)

This protocol is an illustrative example for the direct esterification of octanoic acid with triethanolamine.

Materials:

  • Octanoic Acid (1.0 mol)

  • Triethanolamine (1.0 mol)

  • Hypophosphorous acid (0.1% by weight of total reactants)

  • Nitrogen gas supply

  • Heating mantle with magnetic stirrer

  • Round-bottom flask equipped with a condenser and a Dean-Stark trap (or a vacuum distillation setup)

  • Thermometer

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the round-bottom flask with octanoic acid and triethanolamine.

  • Add the hypophosphorous acid catalyst to the mixture.

  • Begin stirring and start a slow stream of nitrogen gas through the reaction mixture.

  • Heat the mixture to 160-180°C.

  • Water will begin to be collected in the Dean-Stark trap as the esterification proceeds.

  • Monitor the reaction by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value is below a desired level (e.g., < 5 mg KOH/g).

  • Once the reaction is complete, cool the mixture to room temperature under the nitrogen atmosphere.

  • The crude product can be purified by vacuum distillation if necessary.

Data Presentation

Table 1: Effect of Molar Ratio on Ester Distribution (Hypothetical Data)

The following table illustrates the expected trend of ester distribution based on the initial molar ratio of octanoic acid to triethanolamine. Actual results will vary based on specific reaction conditions.

Molar Ratio (Octanoic Acid : Triethanolamine)Mono-ester (%)Di-ester (%)Tri-ester (%)
1 : 1.2603010
1.5 : 1355015
2 : 1156025
2.5 : 155045

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for Triethanolamine Octanoate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Octanoic Acid and Triethanolamine Catalyst Add Catalyst (e.g., Hypophosphorous Acid) Reactants->Catalyst Inert Introduce Inert Atmosphere (Nitrogen) Catalyst->Inert Heat Heat to 160-180°C with Stirring Inert->Heat Water_Removal Continuous Water Removal (Vacuum or Dean-Stark) Heat->Water_Removal Monitoring Monitor Reaction Progress (Acid Value) Water_Removal->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Purification Purify by Vacuum Distillation Cooling->Purification Analysis Analyze Final Product (HPLC, FTIR) Purification->Analysis

Caption: Workflow for the synthesis of triethanolamine octanoate.

Molar_Ratio_Effect Impact of Molar Ratio on Ester Formation OA Octanoic Acid Monoester Mono-ester OA->Monoester Diester Di-ester OA->Diester Triester Tri-ester OA->Triester TEA Triethanolamine TEA->Monoester Monoester->Diester + Octanoic Acid Diester->Triester + Octanoic Acid note Increasing the molar ratio of Octanoic Acid to Triethanolamine shifts the equilibrium towards the formation of di- and tri-esters.

Caption: Molar ratio influences the distribution of ester products.

References

Technical Support Center: Synthesis of Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of octanoic acid triethanolamine salt. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a straightforward acid-base neutralization reaction. Octanoic acid, a carboxylic acid, reacts with triethanolamine, a weak base, in a proton transfer reaction to form the triethanolammonium octanoate salt. This reaction is typically exothermic.

Q2: What is the ideal molar ratio of reactants?

A2: A 1:1 molar ratio of octanoic acid to triethanolamine is crucial for achieving a complete reaction and ensuring the highest yield of the desired salt.[1] An excess of either reactant will result in impurities that will need to be removed during purification.

Q3: How can I confirm the successful synthesis of the salt?

A3: Spectroscopic methods are invaluable for confirming the formation of the this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful salt formation is indicated by the disappearance of the broad O-H stretching band of the carboxylic acid group in octanoic acid and the appearance of characteristic absorption bands for the carboxylate anion (COO-) and the protonated amine (NH+).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure and assess the purity of the final product. Protonation of the nitrogen in triethanolamine and deprotonation of the carboxylic acid lead to characteristic shifts in the NMR spectrum. The absence of signals corresponding to the starting materials indicates a complete reaction.[1]

Q4: What are the common side reactions that can occur?

A4: At elevated temperatures, there is a risk of forming ester or amide byproducts through a dehydration reaction between the hydroxyl or amine groups of triethanolamine and the carboxylic acid group of octanoic acid. To minimize these side reactions, it is important to control the reaction temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction due to incorrect molar ratio.Ensure an accurate 1:1 molar ratio of octanoic acid to triethanolamine.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation. A temperature of around 50°C can be a good starting point.
Insufficient reaction time.Increase the reaction time and monitor the reaction progress using FT-IR or NMR spectroscopy until the starting materials are consumed.
Product Discoloration (Yellowing) Impurities in the starting materials.Use high-purity octanoic acid and triethanolamine.
Side reactions occurring at high temperatures.Maintain a controlled and moderate reaction temperature. Avoid excessive heating.
Presence of Unreacted Starting Materials Incomplete reaction.Re-evaluate the molar ratio, reaction time, and temperature. Consider gentle heating to drive the reaction to completion.
Formation of Insoluble Byproducts Amide or ester formation.Lower the reaction temperature. If insoluble byproducts have formed, they may be removed by filtration.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product specifications.

Materials:

  • Octanoic Acid (high purity)

  • Triethanolamine (high purity)

  • Suitable reaction vessel with stirring capability

  • Heating mantle or water bath for temperature control

Procedure:

  • In a reaction vessel, place a precisely weighed amount of octanoic acid.

  • While stirring, slowly add an equimolar amount (1:1 molar ratio) of triethanolamine to the octanoic acid. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture at a controlled temperature. A gentle heat of around 50°C may be applied to ensure the reaction goes to completion.

  • Monitor the reaction progress by taking small aliquots and analyzing them via FT-IR spectroscopy. The reaction is complete when the characteristic carboxylic acid peak of octanoic acid is no longer visible.

  • Once the reaction is complete, allow the product to cool to room temperature. The resulting product should be a colorless or pale yellow liquid.[2]

Purification of this compound

If unreacted starting materials or minor impurities are present, the following purification steps can be taken:

  • Removal of Unreacted Octanoic Acid: If an excess of octanoic acid was used, it can be removed by washing the product with a non-polar solvent in which the salt is insoluble.

  • Removal of Unreacted Triethanolamine: Excess triethanolamine can be removed by vacuum distillation, as it has a lower boiling point than the salt.

  • Filtration: If any solid impurities or byproducts have formed, they can be removed by filtration.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound. Please note that optimal conditions can vary, and the data below should be used as a starting point for your optimization studies.

Parameter Recommended Value/Range Impact on Yield and Purity
Molar Ratio (Octanoic Acid:Triethanolamine) 1:1A 1:1 ratio is critical for maximizing yield and minimizing unreacted starting materials.[1]
Reaction Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but also promote the formation of ester and amide side products, potentially lowering the yield of the desired salt.
Reaction Time 1-3 hours (monitor for completion)Sufficient time is needed for the reaction to go to completion. Incomplete reactions will result in a lower yield.
Catalyst Generally not requiredThe neutralization reaction is typically spontaneous and does not require a catalyst.

Visualizations

SynthesisWorkflow Reactants Octanoic Acid & Triethanolamine (1:1 Molar Ratio) Mixing Slow Addition & Stirring Reactants->Mixing 1 Reaction Controlled Temperature (e.g., 50°C) Mixing->Reaction 2 Monitoring FT-IR or NMR Analysis Reaction->Monitoring 3 Product Octanoic Acid Triethanolamine Salt Monitoring->Product 4 Purification Purification (if necessary) Product->Purification 5 FinalProduct Pure Product Purification->FinalProduct 6

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathways cluster_main Main Reaction: Salt Formation cluster_side Side Reaction (at high temp) OctanoicAcid Octanoic Acid (R-COOH) Salt This compound (R-COO⁻ H⁺N(CH₂CH₂OH)₃) OctanoicAcid->Salt Triethanolamine Triethanolamine (N(CH₂CH₂OH)₃) Triethanolamine->Salt Amide Amide Formation Water H₂O Amide->Water Ester Ester Formation Ester->Water OctanoicAcid_side Octanoic Acid OctanoicAcid_side->Amide OctanoicAcid_side->Ester Triethanolamine_side Triethanolamine Triethanolamine_side->Amide Triethanolamine_side->Ester

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Octanoic Acid Triethanolamine Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with octanoic acid triethanolamine salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in aqueous formulations?

This compound is an ionic compound formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol.[1] This salt is often used in aqueous formulations due to its amphiphilic nature, where the octanoate portion provides hydrophobicity and the triethanolammonium portion enhances water solubility.[1] This property makes it useful as an emulsifier, stabilizer, or pH buffering agent in various pharmaceutical preparations.

Q2: What are the primary stability concerns for this compound in aqueous solutions?

The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. This is the reverse reaction of its formation, where the salt dissociates back into octanoic acid and triethanolamine. This process can be influenced by several factors, including pH, temperature, and the presence of other ionic species.

Q3: What are the potential degradation products of this compound?

The primary degradation products are its parent compounds: octanoic acid and triethanolamine. Under certain oxidative conditions, further degradation of both molecules could occur, but hydrolysis is the most common degradation pathway in aqueous solutions.

Q4: How can I monitor the stability of my this compound solution?

Stability can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1][2][3] A validated HPLC method can separate and quantify the parent salt, octanoic acid, and triethanolamine. Other techniques like Gas Chromatography (GC) can be used for the analysis of octanoic acid after derivatization.[1][4]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Aqueous Solution

Q: I've observed a white precipitate or cloudiness in my aqueous solution of this compound upon storage. What could be the cause?

A: This is a common issue and is often due to the hydrolysis of the salt, leading to the formation of free octanoic acid. Octanoic acid has limited solubility in water and can precipitate out, especially at lower pH values or higher concentrations.

Troubleshooting Steps:

  • Measure the pH of the solution. A decrease in pH can promote the protonation of the octanoate anion to form the less soluble octanoic acid.

  • Analyze the precipitate. If possible, isolate the precipitate and analyze it using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Differential Scanning Calorimetry (DSC) to confirm its identity as octanoic acid.

  • Review your formulation. The presence of acidic excipients could be lowering the pH of the microenvironment, leading to precipitation.

dot

cluster_Troubleshooting Troubleshooting Precipitation Observation Precipitate/ Cloudiness Hypothesis Hydrolysis to Octanoic Acid Observation->Hypothesis Step1 Measure pH Hypothesis->Step1 Step2 Analyze Precipitate Step1->Step2 Step3 Review Formulation Step2->Step3 Confirmation Precipitate is Octanoic Acid Step3->Confirmation

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Change in pH of the Solution Over Time

Q: The pH of my this compound solution has been drifting during my experiment. Why is this happening?

A: A change in pH is another indicator of hydrolysis. Triethanolamine is a weak base, and its formation from the salt's degradation can lead to an increase in the solution's pH. Conversely, if other components in your formulation are degrading to acidic byproducts, you might observe a pH decrease.

Troubleshooting Steps:

  • Monitor pH at regular intervals. This will help you understand the rate and direction of the pH drift.

  • Use a stability-indicating HPLC method. Quantify the concentrations of octanoic acid and triethanolamine over time to correlate with the pH changes.

  • Consider the buffering capacity. If your formulation is unbuffered or weakly buffered, it will be more susceptible to pH changes due to degradation.

Issue 3: Loss of Efficacy or Performance

Q: My formulation containing this compound is losing its intended effect (e.g., emulsifying property). What could be the reason?

A: The functionality of the salt is dependent on its intact structure. Hydrolysis into its constituent acid and amine will lead to a loss of its amphiphilic properties and, consequently, its performance as an emulsifier or stabilizer.

Troubleshooting Steps:

  • Perform forced degradation studies. Subject your formulation to stress conditions (acid, base, heat, oxidation, light) to accelerate degradation and confirm if the loss of performance is linked to the degradation of the salt.[5][6][7][8][9]

  • Correlate chemical stability with functional performance. Use a stability-indicating HPLC method to measure the concentration of the intact salt and correlate it with the functional assay (e.g., particle size analysis for an emulsion).

dot

IntactSalt Octanoic Acid Triethanolamine Salt (Functional) Degradation Hydrolysis (pH, Temp) IntactSalt->Degradation Products Octanoic Acid + Triethanolamine (Non-functional) Degradation->Products LossOfEfficacy Loss of Emulsifying Property Products->LossOfEfficacy

Caption: Degradation pathway leading to loss of efficacy.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method development and validation are essential for specific formulations.[2][3][10][11]

  • Objective: To separate and quantify this compound from its degradation products (octanoic acid and triethanolamine).

  • Instrumentation: HPLC with UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for separating fatty acids.

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for octanoic acid, as triethanolamine has poor UV absorbance).

  • Injection Volume: 20 µL.

  • Quantification of Triethanolamine: Triethanolamine may require a different method, such as ion-exchange chromatography or derivatization, for accurate quantification due to its poor chromophore.[1]

Protocol 2: Forced Degradation Study

This protocol is based on ICH guidelines to investigate the stability of the salt under stress conditions.[5][6][7][8][9]

  • Objective: To identify potential degradation products and pathways for this compound.

  • Procedure:

    • Acid Hydrolysis: Dissolve the salt in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the salt in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the salt in 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid salt at 70°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.

dot

cluster_ForcedDegradation Forced Degradation Workflow Sample Octanoic Acid Triethanolamine Salt Acid Acid Hydrolysis (0.1M HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H2O2, RT) Sample->Oxidation Thermal Thermal (70°C, solid) Sample->Thermal Photo Photostability (ICH Q1B) Sample->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions

ParameterEffect on StabilityRecommended Action
pH Lower pH increases hydrolysis.Maintain pH in the neutral to slightly alkaline range (pH 7-8.5).
Temperature Higher temperatures accelerate hydrolysis.Store solutions at controlled room temperature or refrigerated if possible.
Ionic Strength High ionic strength can affect the equilibrium and solubility.[12]Minimize the concentration of other salts in the formulation if stability is an issue.
Presence of Excipients Acidic or basic excipients can alter the pH and catalyze degradation.Conduct compatibility studies with all formulation components.

Table 2: Summary of Analytical Methods for Stability Testing

Analytical MethodAnalyte(s)Key Considerations
Reversed-Phase HPLC Octanoic Acid, Intact SaltGood for separating hydrophobic compounds. Triethanolamine may not be retained or detected well without derivatization.
Ion-Exchange Chromatography TriethanolamineSuitable for separating and quantifying ionic species like protonated triethanolamine.
Gas Chromatography (GC) Octanoic AcidRequires derivatization to a more volatile ester form for analysis. Not suitable for the non-volatile salt or triethanolamine.[1]
FTIR Spectroscopy Functional GroupsCan confirm the formation of the salt and the appearance of carboxylic acid groups upon degradation.

For further assistance, please contact our technical support team with detailed information about your formulation and the issues you are encountering.

References

effect of pH on the performance of octanoic acid triethanolamine salt as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octanoic Acid Triethanolamine Salt as a Corrosion Inhibitor

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of pH on the performance of this compound (OATS) as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OATS) and how does it function as a corrosion inhibitor?

A1: this compound is an amine salt formed from the neutralization reaction between octanoic acid (a medium-chain fatty acid) and triethanolamine (an alkanolamine).[1] It functions as a corrosion inhibitor, particularly in aqueous solutions, by adsorbing onto the metal surface. This adsorption forms a protective layer that acts as a barrier, isolating the metal from the corrosive environment and slowing down both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The triethanolamine component can also help neutralize acidic species in the environment.[1]

Q2: What is the primary mechanism by which pH affects the performance of OATS?

A2: The pH of the solution is a critical factor because it dictates the chemical form (speciation) of the inhibitor components.[1][2]

  • In acidic conditions (low pH): The triethanolamine is protonated (becoming a cation, R₃NH⁺), and the octanoic acid is also protonated (remaining as a neutral molecule, RCOOH).[1]

  • In alkaline conditions (high pH): The triethanolamine is in its neutral form (R₃N), while the octanoic acid is deprotonated (becoming an anion, RCOO⁻). The charge and polarity of these species determine their affinity for the metal surface, influencing the formation and stability of the protective film. Studies on similar amine-acid inhibitors show a strong pH dependency on performance.[2]

Q3: What is the expected optimal pH range for OATS as a corrosion inhibitor?

A3: For corrosion inhibitors based on the reaction products of aliphatic carboxylic acids and alkanolamines, the optimal performance is typically observed in a neutral to alkaline pH range, generally between 7.5 and 10.0.[3] Within this range, the inhibitor molecules can form a stable, adsorbed film on the metal surface. Performance often decreases significantly in acidic conditions.[2]

Q4: Can OATS be used to protect different types of metals?

A4: Yes, inhibitor systems based on alkanolamines and fatty acid salts are versatile and can be used to protect a variety of metals, including iron, steel, zinc, copper, and aluminum alloys.[3] However, when protecting amphoteric metals like aluminum, it is crucial to control the alkalinity to prevent chemical attack on the metal itself.[3]

Troubleshooting Guide

Issue 1: Low or Inconsistent Inhibition Efficiency

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting: Verify the pH of your corrosive medium after adding the inhibitor. The performance of OATS is highly pH-dependent. If your solution is acidic (pH < 7), the inhibition efficiency is expected to be low.

    • Recommendation: Adjust the pH of the solution to the recommended range of 8.0 - 9.5 for optimal performance.[3] Use dilute NaOH or HCl for adjustment and allow the solution to stabilize before starting the experiment.

  • Possible Cause 2: Incorrect Inhibitor Concentration.

    • Troubleshooting: The protective film may not form completely if the concentration is too low. Conversely, excessively high concentrations can sometimes lead to the formation of micelles that do not contribute effectively to surface protection.

    • Recommendation: Perform a concentration optimization study. Typical concentrations for such inhibitors range from 0.5% to 5% by weight of the diluted solution.[3]

  • Possible Cause 3: Presence of Aggressive Ions.

    • Troubleshooting: High concentrations of certain ions, particularly chlorides (Cl⁻), can compete with the inhibitor for adsorption sites on the metal surface and can locally break down the protective film.

    • Recommendation: Characterize the ionic strength and composition of your test solution. If high chloride levels are necessary for the experiment, you may need to increase the inhibitor concentration.

Issue 2: Precipitation or Cloudiness in the Test Solution

  • Possible Cause 1: pH-Induced Phase Change.

    • Troubleshooting: Octanoic acid has limited solubility in its protonated (acidic) form. At low pH, the OATS salt can dissociate, leading to the precipitation of octanoic acid.[4]

    • Recommendation: Operate within the optimal alkaline pH range (7.5-10) where the components are more likely to remain soluble and effective.[3]

  • Possible Cause 2: Hard Water.

    • Troubleshooting: If using tap water with high concentrations of Ca²⁺ or Mg²⁺ ions, these can react with the octanoate anion to form insoluble salts (soaps).

    • Recommendation: Prepare your test solutions using deionized or distilled water to avoid interference from hardness ions. While these inhibitors are known to work well in hard water, this step simplifies troubleshooting.[3]

Quantitative Data Summary

The following table provides an illustrative example of how pH can influence the corrosion inhibition efficiency of an amine carboxylate inhibitor like OATS on mild steel in a saline environment. The data is synthesized based on general trends reported in the literature for similar systems.[2][3]

pHCorrosion Current Density (µA/cm²)Inhibition Efficiency (%)Expected Performance
4.015025%Poor
6.58060%Moderate
8.51592.5%Excellent
9.51294%Excellent
11.02587.5%Good to Moderate

Note: This data is for illustrative purposes only. Actual values must be determined experimentally for your specific system.

Experimental Protocols

1. Weight Loss Method

This gravimetric method provides an average corrosion rate over a long exposure time.

  • Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of abrasive paper, degrease with acetone, rinse with deionized water, dry, and record the initial weight (W₁).

  • Solution Preparation: Prepare the corrosive solution. Add the desired concentration of OATS inhibitor. Adjust the solution to the target pH using dilute HCl or NaOH.

  • Immersion: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons. Clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products without removing the base metal.

  • Final Weighing: Rinse, dry, and re-weigh the coupons to get the final weight (W₂).

  • Calculation:

    • Corrosion Rate (mm/year) = (87.6 × (W₁ - W₂)) / (A × T × D), where A is the area, T is the time in hours, and D is the metal density.

    • Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

2. Electrochemical Measurements (Potentiodynamic Polarization & EIS)

These methods provide rapid corrosion rate data and mechanistic insights. All measurements are conducted in a standard three-electrode electrochemical cell.

  • Cell Setup: Use the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Stabilization: Immerse the electrodes in the test solution (with inhibitor and adjusted pH) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Analyze the resulting Nyquist plot. A larger diameter of the semicircular arc corresponds to a higher charge-transfer resistance (Rct) and better corrosion inhibition.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the logarithm of current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). Lower Icorr values indicate better inhibition.

Visualizations

G cluster_pH Solution pH cluster_species Dominant Inhibitor Species cluster_performance Resulting Performance Low_pH Low pH (Acidic) pH < 6 Acidic_Species Octanoic Acid (RCOOH) Protonated Amine (R₃NH⁺) Low_pH->Acidic_Species dictates Optimal_pH Optimal pH (Alkaline) pH 8.0 - 9.5 Optimal_Species Octanoate Anion (RCOO⁻) Neutral Amine (R₃N) Adsorbable Salt Complex Optimal_pH->Optimal_Species dictates High_pH High pH (Strongly Alkaline) pH > 11 Alkaline_Species Octanoate Anion (RCOO⁻) Neutral Amine (R₃N) High_pH->Alkaline_Species dictates Low_Perf Poor Adsorption Low Inhibition Efficiency Acidic_Species->Low_Perf leads to High_Perf Stable Film Formation High Inhibition Efficiency Optimal_Species->High_Perf leads to Med_Perf Potential for Metal Attack (e.g., on Aluminum) Reduced Efficiency Alkaline_Species->Med_Perf leads to

Caption: Logical relationship between solution pH, inhibitor speciation, and performance.

G cluster_testing Corrosion Measurement start Start prep_solution 1. Prepare Corrosive Medium (e.g., 3.5% NaCl Solution) start->prep_solution add_inhibitor 2. Add OATS to Desired Concentration prep_solution->add_inhibitor adjust_ph 3. Adjust & Verify Solution pH add_inhibitor->adjust_ph prep_specimen 4. Prepare & Clean Metal Specimen adjust_ph->prep_specimen stabilize 5. Immerse Specimen & Stabilize OCP (30-60 min) prep_specimen->stabilize run_eis 6. Perform EIS Measurement stabilize->run_eis run_pdp 7. Perform PDP Measurement run_eis->run_pdp analyze 8. Analyze Data (Calculate Rct, Icorr, %IE) run_pdp->analyze surface_analysis 9. Post-Test Surface Analysis (SEM/AFM) analyze->surface_analysis end_node End surface_analysis->end_node

Caption: Standard experimental workflow for evaluating inhibitor performance.

References

Technical Support Center: Overcoming Solubility Challenges of Octanoic Acid Triethanolamine Salt in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with octanoic acid triethanolamine salt in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my nonpolar solvent (e.g., hexane, toluene, mineral oil)?

This compound is an ionic liquid. Its ionic nature, resulting from the proton transfer from octanoic acid to triethanolamine, makes it inherently polar.[1] Nonpolar solvents lack the polarity needed to effectively solvate the charged ions of the salt, leading to poor solubility. The principle of "like dissolves like" governs solubility, and in this case, the polar salt has low affinity for the nonpolar solvent.

Q2: What are the primary strategies to improve the solubility of this compound in nonpolar solvents?

There are three main approaches to address this solubility challenge:

  • Co-solvent Addition: Introducing a co-solvent that is miscible with both the this compound and the nonpolar solvent can bridge the polarity gap.

  • Surfactant-Mediated Solubilization: Utilizing a surfactant can help create a microemulsion or reverse micelles, where the ionic liquid is encapsulated and dispersed within the nonpolar phase.[2][3]

  • Chemical Modification of the Ionic Liquid: While a more advanced approach, altering the chemical structure of the ionic liquid itself, for instance, by changing the anion or cation, can increase its hydrophobicity and solubility in nonpolar media.[1]

Q3: How do I select an appropriate co-solvent?

An effective co-solvent should have an intermediate polarity and be capable of dissolving both the ionic liquid and the nonpolar solvent. Alcohols with shorter alkyl chains, such as isopropanol or butanol, are often good candidates to start with. The key is to find a balance where the co-solvent can interact with the ions of the salt while also being miscible with the bulk nonpolar solvent.

Q4: How do surfactants help in dissolving this compound in a nonpolar solvent?

Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) head and a nonpolar (hydrophobic) tail. In a nonpolar solvent, surfactant molecules can self-assemble into spherical structures called reverse micelles. The polar heads of the surfactant molecules create a polar core that can encapsulate the this compound, while the nonpolar tails extend into the nonpolar solvent, allowing for a stable dispersion.[2][3]

Q5: What type of surfactant should I use?

The choice of surfactant will depend on the specific nonpolar solvent and the desired properties of the final formulation. Nonionic surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB) value for creating water-in-oil emulsions are often a good starting point. Examples include sorbitan esters (e.g., Span series) and their ethoxylated derivatives (e.g., Tween series). The optimal surfactant and its concentration will likely need to be determined experimentally.

Q6: Can temperature affect the solubility?

Yes, increasing the temperature can enhance the solubility of the salt.[4] Applying heat increases the kinetic energy of the molecules, which can help overcome the intermolecular forces that prevent the salt from dissolving. However, be mindful of the thermal stability of all components in your system. For some ionic liquids, increasing the temperature can also diminish the strength of intermolecular interactions.[5]

Troubleshooting Guides

Problem: The this compound forms a separate layer or precipitate in the nonpolar solvent.

This indicates poor solubility. Follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: Solubility Issue (Precipitate/Phase Separation) strategy1 Strategy 1: Co-solvent Addition start->strategy1 strategy2 Strategy 2: Surfactant Addition start->strategy2 strategy3 Strategy 3: Thermal Adjustment start->strategy3 eval1 Evaluate Solubility strategy1->eval1 eval2 Evaluate Solubility strategy2->eval2 eval3 Evaluate Solubility strategy3->eval3 success Success: Homogeneous Solution eval1->success Dissolved fail Re-evaluate Approach: Consider different co-solvent/surfactant or combination of strategies eval1->fail Not Dissolved eval2->success Dissolved eval2->fail Not Dissolved eval3->success Dissolved eval3->fail Not Dissolved

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

The following table summarizes the expected qualitative effects of different additives on the solubility of this compound in a generic nonpolar solvent. The exact quantitative solubilities will vary based on the specific solvent, additive, and temperature, and should be determined experimentally.

Additive TypeExample Additive(s)Expected Impact on Solubility in Nonpolar SolventRationale
Co-solvent Isopropanol, ButanolModerate IncreaseBridges the polarity gap between the ionic liquid and the nonpolar solvent.
Nonionic Surfactant Sorbitan Monooleate (Span 80)Significant Increase (forms microemulsion)Encapsulates the ionic liquid in reverse micelles, enabling dispersion in the nonpolar phase.[2]
Cationic Surfactant Cetyl Trimethyl Ammonium Bromide (CTAB)Potential IncreaseCan interact with the anionic component of the ionic liquid and aid in dispersion.
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)Less Likely to be EffectivePotential for electrostatic repulsion with the octanoate anion.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent
  • Preparation:

    • Accurately weigh the desired amount of this compound.

    • Measure the required volume of the nonpolar solvent.

    • Select a co-solvent (e.g., isopropanol) that is miscible with both the salt and the nonpolar solvent.

  • Procedure:

    • In a suitable vessel, dissolve the this compound in a minimal amount of the co-solvent.

    • Once the salt is fully dissolved in the co-solvent, slowly add the nonpolar solvent to this mixture while stirring continuously.

    • Continue stirring until a homogeneous solution is obtained.

    • If the solution becomes cloudy or precipitation occurs, gradually add more co-solvent until the solution clears.

  • Observation:

    • Visually inspect the solution for any signs of phase separation or precipitation over time.

Protocol 2: Surfactant-Mediated Solubilization (Microemulsion Formation)
  • Preparation:

    • Weigh the desired amount of this compound.

    • Measure the required volume of the nonpolar solvent.

    • Select a suitable surfactant (e.g., Span 80).

  • Procedure:

    • Dissolve the surfactant in the nonpolar solvent and stir until a clear solution is formed.

    • Slowly add the this compound to the surfactant-solvent mixture in small increments while stirring vigorously.

    • Continue stirring for a sufficient period to allow for the formation of reverse micelles and the encapsulation of the ionic liquid.

    • The resulting mixture should be a clear and stable microemulsion.

  • Observation:

    • Monitor the stability of the microemulsion over time, checking for any signs of creaming, sedimentation, or phase separation.

Visualizations

Mechanism of Surfactant-Mediated Solubilization

Surfactant_Mechanism cluster_micelle Reverse Micelle IL Ionic Liquid (Octanoic Acid Triethanolamine Salt) S1 S2 S3 S4 S5 S6 Solvent Nonpolar Solvent S1->Solvent Nonpolar Tail S2->Solvent S3->Solvent S4->Solvent S5->Solvent S6->Solvent

Caption: Surfactant molecules forming a reverse micelle.

References

minimizing impurities in the synthesis of octanoic acid triethanolamine salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of octanoic acid triethanolamine salt.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and corrective actions.

Observation Potential Cause(s) Suggested Actions & Troubleshooting Steps
Low Product Yield 1. Incomplete Reaction: Reaction time, temperature, or mixing was insufficient. 2. Incorrect Stoichiometry: Molar ratio of octanoic acid to triethanolamine was not 1:1. 3. Reagent Degradation: One or both reactants may have degraded due to improper storage. 4. Product Loss During Work-up: Product may have been lost during solvent removal or transfer steps.1. Optimize Reaction Conditions: - Ensure the reaction is stirred at a consistent temperature (e.g., 60°C) for a sufficient duration (e.g., 4 hours). - Monitor the reaction progress using FT-IR by observing the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).[1] 2. Verify Stoichiometry: - Accurately weigh both reactants and calculate the molar equivalents to ensure a 1:1 ratio.[1] 3. Check Reagent Quality: - Use fresh or properly stored octanoic acid and triethanolamine. Triethanolamine can absorb water and CO₂ from the air and may discolor upon exposure to air and light.[2] 4. Improve Work-up Technique: - Ensure complete transfer of the product between vessels. - Use a rotary evaporator for efficient solvent removal under reduced pressure to avoid excessive heating.
Product Discoloration (Yellow to Brown) 1. Oxidation/Degradation of Triethanolamine: Triethanolamine is susceptible to oxidation, especially at elevated temperatures and in the presence of air and light.[2][3] 2. Side Reactions: At higher temperatures, side reactions such as esterification or the formation of colored oligomers can occur.[4] 3. Impurities in Starting Materials: Commercial triethanolamine may contain diethanolamine (DEA) and monoethanolamine (MEA), which can react to form colored impurities.[3] 4. Contact with Metals: Contact with certain metals can cause discoloration.[2]1. Control Reaction Atmosphere: - Conduct the reaction under an inert atmosphere, such as nitrogen, to minimize oxidation. 2. Maintain Appropriate Temperature: - Avoid excessive heating. Stick to the recommended reaction temperature. 3. Use High-Purity Reagents: - Use purified triethanolamine if possible. - Consider adding a discoloration inhibitor like phosphorous acid or hypophosphorous acid to the reaction mixture.[3] 4. Purify the Final Product: - Discoloration may be reduced by treating the product with activated carbon. 5. Proper Storage: - Store the final product in an airtight container, protected from light.[2]
Presence of Unreacted Starting Materials in Final Product (Confirmed by HPLC, FT-IR, or NMR) 1. Incomplete Reaction: As described under "Low Product Yield". 2. Non-Optimal Reaction Conditions: The chosen solvent or temperature may not be ideal for driving the reaction to completion.1. Extend Reaction Time/Increase Temperature: - Increase the reaction time and monitor for completion. - A modest increase in temperature may be beneficial, but be mindful of potential side reactions. 2. Ensure Proper Mixing: - Use adequate stirring to ensure the reactants are well-mixed. 3. Purification: - Unreacted starting materials can often be removed by washing the product with a suitable solvent in which the salt is insoluble but the starting materials are soluble, or by vacuum distillation if the salt is thermally stable.
Unexpected Peaks in Analytical Spectra (e.g., HPLC, NMR) 1. Ester Formation: Reaction between the hydroxyl groups of triethanolamine and octanoic acid, forming an ester. This is more likely at higher temperatures. 2. Amide Formation: If diethanolamine is present as an impurity in the triethanolamine, it can react with octanoic acid to form an amide. 3. Solvent Impurities: Residual solvent from the reaction or purification steps.1. Analyze for Ester/Amide Formation: - In FT-IR, look for the appearance of a C=O stretch characteristic of an ester (around 1735 cm⁻¹) or an amide (around 1640 cm⁻¹).[5] - Use LC-MS to identify the molecular weights of the impurities. 2. Optimize Reaction Conditions to Minimize Side Products: - Maintain a moderate reaction temperature (e.g., 60°C). - Use high-purity triethanolamine to avoid amide formation. 3. Ensure Complete Solvent Removal: - Dry the product thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is an acid-base neutralization reaction where equimolar amounts of octanoic acid and triethanolamine are reacted. The acidic proton from the carboxylic acid group of octanoic acid is transferred to the nitrogen atom of the tertiary amine, triethanolamine, forming the salt.[1]

Synthesis Reaction Octanoic_Acid Octanoic Acid (C₈H₁₆O₂) Plus + Octanoic_Acid->Plus Triethanolamine Triethanolamine (C₆H₁₅NO₃) Salt This compound (C₁₄H₃₁NO₅) Triethanolamine->Salt Neutralization Plus->Triethanolamine

Caption: Basic synthesis of this compound.

Q2: What are the primary impurities I should be concerned about?

A2: The primary impurities include:

  • Unreacted Starting Materials: Residual octanoic acid and triethanolamine.

  • Side Reaction Products: Esters formed from the reaction of octanoic acid with the hydroxyl groups of triethanolamine, and potentially amides if the triethanolamine contains diethanolamine as an impurity.

  • Degradation Products: Oxidative and thermal degradation of triethanolamine can lead to the formation of colored impurities.[3][4]

Impurity Formation cluster_reactants Reactants & Conditions cluster_products Products & Impurities Octanoic_Acid Octanoic Acid Desired_Product Desired Salt Octanoic_Acid->Desired_Product Ester Ester Impurity Octanoic_Acid->Ester Amide Amide Impurity Octanoic_Acid->Amide Triethanolamine Triethanolamine Triethanolamine->Desired_Product Triethanolamine->Ester Degradation Colored Degradation Products Triethanolamine->Degradation Heat High Temperature Heat->Ester Heat->Degradation Air Air (Oxygen) Air->Degradation DEA_impurity Diethanolamine Impurity DEA_impurity->Amide

Caption: Pathways to desired product and common impurities.

Q3: How can I monitor the progress of the reaction?

A3: Fourier-Transform Infrared (FT-IR) spectroscopy is an effective method. The key spectral change to monitor is the disappearance of the broad O-H stretching vibration of the carboxylic acid group in octanoic acid (typically in the 2500–3300 cm⁻¹ region) and the appearance of characteristic absorption bands for the carboxylate anion.[1]

Q4: What analytical techniques are recommended for final product purity analysis?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main product and detect unreacted starting materials and non-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the salt and identify impurities. Deshielding of protons on the carbon atoms adjacent to the nitrogen in the ¹H NMR spectrum is indicative of salt formation.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weights of the product and any impurities. In positive ion mode, the triethanolammonium cation ([N(CH₂CH₂OH)₃H]⁺) would be detected at m/z 150.1, and in negative ion mode, the octanoate anion ([CH₃(CH₂)₆COO]⁻) would be detected at m/z 143.1.[1]

  • FT-IR Spectroscopy: To confirm the formation of the salt by identifying the characteristic functional group vibrations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis.

Synthesis_Workflow Start Start Combine 1. Combine Equimolar Octanoic Acid & Triethanolamine in Anhydrous Ethanol Start->Combine Atmosphere 2. Establish Inert Atmosphere (e.g., Nitrogen) Combine->Atmosphere Heat 3. Heat to 60°C with Stirring Atmosphere->Heat React 4. Maintain at 60°C for 4 hours Heat->React Monitor 5. Monitor Reaction (Optional, via FT-IR) React->Monitor Evaporate 6. Evaporate Solvent (Reduced Pressure) React->Evaporate Monitor->React Analyze 7. Analyze Final Product (HPLC, NMR, FT-IR) Evaporate->Analyze End End Analyze->End

Caption: Experimental workflow for the synthesis protocol.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine octanoic acid (1.0 molar equivalent) and triethanolamine (1.0 molar equivalent).

  • Add anhydrous ethanol as a solvent.

  • Flush the system with an inert gas, such as nitrogen, and maintain a positive pressure throughout the reaction.

  • Heat the mixture to 60°C with constant stirring.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

  • Characterize the product for purity and identity using appropriate analytical methods.

Protocol 2: HPLC Analysis of Product Purity

This protocol provides a general method for assessing the purity of the synthesized salt.

Parameter Condition
Column Reversed-phase C18 column
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 50:50) with 0.2% phosphoric acid buffer.[6]
Flow Rate 1.0 mL/min
Detection UV at 210 nm[6] or Evaporative Light Scattering Detector (ELSD)
Temperature Ambient

Methodology:

  • Prepare a standard solution of octanoic acid and triethanolamine in the mobile phase.

  • Prepare a solution of the synthesized salt in the mobile phase.

  • Inject the standard solution to determine the retention times of the starting materials.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of peaks corresponding to the starting materials and any other impurities.

  • Quantify the purity by calculating the area percentage of the product peak relative to the total peak area.

References

Technical Support Center: Thermal Degradation of Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octanoic acid triethanolamine salt under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound is an ionic salt formed from the neutralization reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, an amino alcohol. Its thermal stability is a critical parameter in various applications, including pharmaceutical formulations, cosmetics, and industrial lubricants. Understanding its degradation pathways under thermal stress is crucial for predicting shelf-life, ensuring product safety, and optimizing manufacturing processes.

Q2: What are the primary degradation pathways of this compound under thermal stress?

Under thermal stress, this compound can undergo several degradation reactions. The primary pathways include:

  • Esterification: The carboxylic acid group of octanoic acid can react with the hydroxyl groups of triethanolamine to form mono-, di-, and tri-esters. This is often the most significant degradation pathway at elevated temperatures.

  • Amidation: Dehydration between the carboxylic acid and the amine can lead to the formation of N,N-bis(2-hydroxyethyl)octanamide.

  • Dehydration of Triethanolamine: At higher temperatures, triethanolamine can undergo dehydration reactions.

  • Oxidative Degradation: In the presence of oxygen, both the octanoic acid and triethanolamine moieties can undergo oxidation, leading to a complex mixture of smaller, volatile compounds.

Q3: At what temperature does this compound begin to degrade?

Thermogravimetric analysis (TGA) indicates that the onset of decomposition for this compound is approximately 185°C.[1] Significant mass loss is typically observed above this temperature.

Q4: What are the expected degradation products I might observe?

Based on the primary degradation pathways, you can expect to find the following degradation products:

  • Mono-, Di-, and Tri-octanoate esters of triethanolamine: Formed via esterification.

  • N,N-bis(2-hydroxyethyl)octanamide: Formed via amidation.

  • Water: A byproduct of both esterification and amidation.

  • Unreacted octanoic acid and triethanolamine.

  • In the presence of oxygen, various smaller volatile organic compounds from oxidative cleavage.

Q5: How can I analyze the degradation of my sample?

A combination of analytical techniques is recommended:

  • Thermogravimetric Analysis (TGA): To determine the onset of decomposition and monitor mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, glass transitions, and decomposition enthalpies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile degradation products. Derivatization may be necessary for non-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): To quantify the remaining this compound and non-volatile degradation products like esters and amides.

Troubleshooting Guides

Issue 1: Unexpectedly Low Decomposition Temperature in TGA

Possible Causes:

  • Impurities in the sample: Residual reactants (octanoic acid or triethanolamine), solvents, or contaminants can lower the thermal stability.

  • Presence of oxidizing agents: Traces of peroxides or metal ions can catalyze degradation.

  • Atmosphere in the TGA: Running the analysis in an oxidative atmosphere (air) will lead to earlier decomposition compared to an inert atmosphere (nitrogen or argon).

Troubleshooting Steps:

  • Verify Sample Purity: Analyze the purity of your starting material using techniques like NMR or HPLC.

  • Control the Atmosphere: Ensure your TGA experiments are conducted under a consistently inert atmosphere if you want to study thermal degradation in the absence of oxidation.

  • Check for Contaminants: Use appropriate analytical methods to screen for potential catalytic impurities.

Issue 2: Inconsistent Results in Quantitative Analysis of Degradation Products

Possible Causes:

  • Incomplete extraction of degradation products: Some degradation products, like esters, may have different solubilities than the parent salt.

  • Degradation during analytical sample preparation: High temperatures in a GC inlet can cause further degradation of thermally labile products.

  • Co-elution in chromatography: Degradation products with similar polarities may not be fully separated by the HPLC or GC column.

Troubleshooting Steps:

  • Optimize Extraction Method: Experiment with different solvents and extraction techniques to ensure all analytes of interest are recovered.

  • Use Milder Analytical Conditions: For GC-MS, consider using a lower inlet temperature or derivatizing the analytes to increase their thermal stability. For HPLC, ensure the mobile phase is compatible with all compounds of interest.

  • Optimize Chromatographic Method: Adjust the gradient, flow rate, or change the column stationary phase to improve the separation of co-eluting peaks.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the thermal degradation of this compound. Note: This data is hypothetical and intended for instructional purposes to demonstrate typical results.

Table 1: Thermogravimetric Analysis (TGA) Data

Temperature (°C)Weight Loss (%)
1000.5
1501.2
185 (Onset)5.0
20015.8
25045.2
30085.6

Table 2: Differential Scanning Calorimetry (DSC) Data

Thermal EventTemperature (°C)Enthalpy (J/g)
Glass Transition-25N/A
Melting65120
Decomposition210-350 (exothermic)

Table 3: Illustrative Degradation Product Distribution after 4 hours at 200°C (Determined by HPLC)

CompoundConcentration (mol%)
This compound (remaining)60
Triethanolamine Mono-octanoate Ester25
Triethanolamine Di-octanoate Ester10
N,N-bis(2-hydroxyethyl)octanamide5

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument: TGA instrument capable of controlled heating rates and atmosphere.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen at a flow rate of 20 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument: DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Equilibrate at -50 °C.

      • Ramp from -50 °C to 250 °C at 10 °C/min.

  • Data Analysis: Identify and quantify thermal events such as glass transitions, melting points, and decomposition exotherms or endotherms.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
  • Sample Preparation (Headspace Analysis):

    • Place a known amount of the thermally stressed sample in a headspace vial.

    • Seal the vial and incubate at a set temperature (e.g., 150 °C) for a specific time to allow volatile compounds to partition into the headspace.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Degradation Products
  • Sample Preparation:

    • Accurately weigh the thermally stressed sample.

    • Dissolve in a suitable solvent (e.g., methanol/water mixture) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start with 95% A, 5% B.

      • Ramp to 5% A, 95% B over 20 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 210 nm and/or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Quantify the components by comparing their peak areas to those of known standards.

Visualizations

DegradationPathways main Octanoic Acid Triethanolamine Salt esterification Esterification main->esterification + Heat - H2O amidation Amidation main->amidation + Heat - H2O dehydration Dehydration main->dehydration + High Heat oxidation Oxidative Degradation main->oxidation + O2, Heat monoester Mono-octanoate Ester esterification->monoester amide N,N-bis(2-hydroxyethyl) octanamide amidation->amide dehydrated_tea Dehydrated Triethanolamine Products dehydration->dehydrated_tea oxidized_products Volatile Oxidation Products oxidation->oxidized_products diester Di-octanoate Ester monoester->diester + Octanoic Acid - H2O triester Tri-octanoate Ester diester->triester + Octanoic Acid - H2O

Caption: Primary thermal degradation pathways of this compound.

ExperimentalWorkflow cluster_analysis Analysis of Degraded Sample start Sample of Octanoic Acid Triethanolamine Salt thermal_stress Apply Thermal Stress (e.g., oven heating at 200°C) start->thermal_stress tga TGA thermal_stress->tga dsc DSC thermal_stress->dsc gcms GC-MS thermal_stress->gcms hplc HPLC thermal_stress->hplc tga_result Weight Loss Profile & Decomposition Temperature tga->tga_result dsc_result Thermal Transitions & Enthalpy Changes dsc->dsc_result gcms_result Identification of Volatile Products gcms->gcms_result hplc_result Quantification of Non-Volatile Products and Reactant hplc->hplc_result

Caption: General experimental workflow for analyzing thermal degradation.

References

optimizing concentration of octanoic acid triethanolamine salt for maximum surface tension reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing octanoic acid triethanolamine salt, a surfactant, to achieve maximum surface tension reduction in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is an amine salt formed from the reaction of octanoic acid (also known as caprylic acid) and triethanolamine.[1] Its amphiphilic nature, possessing both a hydrophobic hydrocarbon tail (from octanoic acid) and a hydrophilic head (from the triethanolamine salt), allows it to function as a surfactant. In laboratory and pharmaceutical settings, it is used as a corrosion inhibitor, stabilizer, softener, and formulation agent to improve the solubility and stability of various systems.[2]

Q2: What is the "optimal concentration" for surface tension reduction?

A2: The optimal concentration for achieving maximum surface tension reduction corresponds to the Critical Micelle Concentration (CMC) . The CMC is the specific concentration of a surfactant at which individual molecules (monomers) in a solution begin to aggregate and form micelles.[3] As you increase the surfactant concentration up to the CMC, the surface tension of the solution decreases significantly. However, once the CMC is reached, the surface tension remains relatively constant, as any additional surfactant molecules will preferentially form more micelles rather than further populating the surface.[3] Therefore, the most efficient concentration to use is at or slightly above the CMC.

Q3: What is the specific CMC value for this compound?

Q4: What factors can influence my surface tension measurements?

A4: Several factors can affect the accuracy and reproducibility of your measurements:

  • Temperature: CMC values are temperature-dependent. Ensure your experiments are conducted at a consistent, controlled temperature.

  • Purity of Components: The purity of the octanoic acid, triethanolamine, and the solvent (e.g., water) is critical. Impurities can act as surface-active agents themselves and alter the results.

  • Presence of Electrolytes: The addition of salts to an anionic surfactant solution can alter the electrostatic interactions between surfactant headgroups, which can lower the CMC.[5]

  • pH of the Solution: The pH can affect the ionization state of the octanoic acid and triethanolamine components, potentially impacting the surfactant's performance.

  • Equilibration Time: Ensure the solution has reached equilibrium at the surface before taking a measurement. This can take several minutes, especially at concentrations near the CMC.

Q5: What are the key safety precautions for handling this compound?

A5: When handling this compound, it is important to observe the following safety measures:

  • The compound can be irritating to the skin and eyes; always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Work in a well-ventilated area or under a fume hood to avoid inhaling any vapors.[1]

  • Avoid adding any nitrosating agents (such as nitrites) to formulations containing triethanolamine salts, as this can lead to the formation of carcinogenic nitrosamines.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solution (100 mM Stock)

This protocol describes the in-situ preparation of a stock solution. The salt is formed by reacting equimolar amounts of octanoic acid and triethanolamine.[1]

Materials:

  • Octanoic Acid (Molar Mass: 144.21 g/mol )

  • Triethanolamine (Molar Mass: 149.19 g/mol )

  • High-purity deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Methodology:

  • Calculate Required Masses: To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, you will need:

    • Octanoic Acid: 0.1 L * 0.1 mol/L * 144.21 g/mol = 1.442 g

    • Triethanolamine: 0.1 L * 0.1 mol/L * 149.19 g/mol = 1.492 g

  • Dissolution: Add approximately 80 mL of deionized water to a 100 mL volumetric flask containing a magnetic stir bar.

  • Reactants Addition: Slowly add the 1.492 g of triethanolamine to the water and stir until fully dissolved.

  • Salt Formation: While stirring, slowly add the 1.442 g of octanoic acid to the triethanolamine solution. The acid will react with the base to form the salt.

  • Final Volume: Continue stirring until the solution is clear. Once fully dissolved, remove the stir bar and carefully add deionized water to bring the final volume to the 100 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. This is your 100 mM stock solution.

Protocol 2: Determination of CMC by Surface Tension Measurement (Du Noüy Ring Method)

This protocol outlines the process of measuring surface tension for a series of dilutions to identify the CMC.

Materials:

  • 100 mM this compound stock solution

  • High-purity deionized water

  • Calibrated Tensiometer with a platinum Du Noüy ring

  • A series of clean glass vessels

  • Volumetric pipettes and flasks for serial dilutions

Methodology:

  • Prepare Dilutions: Using the 100 mM stock solution, prepare a series of dilutions in deionized water. Suggested concentrations could be 50 mM, 20 mM, 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM, and 0.05 mM.

  • Calibrate Tensiometer: Ensure the tensiometer is properly calibrated according to the manufacturer's instructions, typically using high-purity water.

  • Measure Blank: Measure the surface tension of the deionized water used for dilutions. This serves as your baseline (γ₀).

  • Measure Samples:

    • Starting with the most dilute solution, pour it into a clean sample vessel.

    • Lower the platinum ring until it is submerged in the liquid.

    • Slowly raise the ring. The force required to pull the ring through the surface is measured and converted to surface tension (mN/m).

    • Record the value after it has stabilized.

    • Thoroughly clean and flame the platinum ring between each measurement to remove any residual surfactant.

  • Repeat for all Concentrations: Repeat step 4 for all prepared dilutions, moving from lowest to highest concentration.

  • Plot Data: Plot the surface tension (γ, on the y-axis) as a function of the logarithm of the concentration (log C, on the x-axis).

  • Identify CMC: The resulting plot will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC). Below the CMC, surface tension will decrease sharply with increasing concentration. Above the CMC, the surface tension will plateau.

Data Presentation

To provide context for expected results, the following table shows CMC values for some common surfactants.

Table 1: Example CMC Values of Common Surfactants in Water at 25°C

Surfactant Type CMC (mol/L)
Sodium Dodecyl Sulfate (SDS) Anionic 8.3 x 10⁻³
Sodium Octyl Sulfate Anionic 1.3 x 10⁻¹
Dodecyltrimethylammonium Bromide (DTAB) Cationic 1.6 x 10⁻²
Hexadecyltrimethylammonium Bromide (CTAB) Cationic 9.2 x 10⁻⁴

Source: Data compiled from publicly available resources.[3]

Table 2: Hypothetical Experimental Data for Determining CMC

Concentration (mM) Log (Concentration) Surface Tension (mN/m)
0 (Water) - 72.0
0.1 -1.00 65.2
0.5 -0.30 58.1
1.0 0.00 51.5
2.0 0.30 44.3
5.0 0.70 36.8
8.0 0.90 33.1
10.0 1.00 33.0
20.0 1.30 32.9
50.0 1.70 32.9

This table illustrates the expected trend. The surface tension decreases and then plateaus around the CMC (hypothetically 8.0 mM in this example).

Visual Guides

The following diagrams illustrate key workflows for your experiments.

experimental_workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (Protocol 1) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Protocol 2) prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. Log(Concentration) measure_st->plot_data identify_cmc Identify Intersection Point (CMC) plot_data->identify_cmc optimize Optimal Concentration Determined identify_cmc->optimize

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

troubleshooting_workflow start Inconsistent or Unexpected Surface Tension Readings q1 Is the tensiometer calibrated correctly? start->q1 a1_yes Check Solution Integrity q1->a1_yes Yes a1_no Recalibrate Instrument with Pure Water q1->a1_no No q2 Are solutions freshly prepared? Any cloudiness? a1_yes->q2 end_node Problem Resolved a1_no->end_node a2_yes Check for Contamination q2->a2_yes Yes a2_no Prepare Fresh Solutions (Precipitation/Degradation) q2->a2_no No q3 Is glassware perfectly clean? Is ring flamed? a2_yes->q3 a2_no->end_node a3_yes Verify Temperature Control q3->a3_yes Yes a3_no Reclean Glassware & Flame Platinum Ring q3->a3_no No a3_no->end_node

Caption: Troubleshooting flowchart for common issues in surface tension measurement.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Surface tension readings are inconsistent or drifting. 1. Tensiometer is not calibrated.2. Temperature fluctuations in the lab.3. The solution has not reached surface equilibrium.1. Recalibrate the instrument using high-purity water.2. Use a water bath or temperature-controlled chamber to maintain a constant temperature.3. Allow the measurement to stabilize for several minutes before recording the final value.
Precipitate or cloudiness appears in the solution. 1. The concentration exceeds the solubility limit of the salt under the current conditions (temperature, pH).2. Impurities in the water or reagents.1. Gently warm the solution to aid dissolution. If it persists, you may have found the solubility limit.2. Prepare fresh solutions using high-purity (e.g., 18 MΩ·cm) water and high-grade reagents.
Surface tension does not decrease as expected with added surfactant. 1. Significant contamination of the water or glassware with other surface-active agents.2. Incorrect preparation of the stock solution or dilutions.3. The platinum ring is contaminated.1. Use meticulously cleaned glassware (e.g., acid-washed or piranha-cleaned, with appropriate safety protocols).2. Double-check all calculations and repeat the solution preparation.3. Ensure the ring is thoroughly cleaned and flamed with a Bunsen burner until it glows red between each sample measurement.
The plot of surface tension vs. log(C) does not show a clear CMC breakpoint. 1. The concentration range tested is too narrow or does not bracket the CMC.2. Insufficient data points to define the two linear regions.1. Widen the range of your dilutions (both higher and lower concentrations).2. Prepare and measure more concentrations, especially around the area where the slope begins to change.

References

troubleshooting inconsistent results in corrosion inhibition experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in their corrosion inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common initial checks I should perform if I'm getting inconsistent corrosion inhibition results?

A1: When faced with inconsistent results, start by verifying the following:

  • Reagent and Inhibitor Quality: Ensure the purity and concentration of your inhibitor and all reagents. Impurities can significantly alter corrosion rates.

  • Corrosive Environment Preparation: Double-check the composition and pH of your corrosive medium. Ensure it is de-aerated if the experiment is meant to be anaerobic, as oxygen contamination can introduce variability.[1]

  • Specimen Preparation: The surface condition of your metal coupons is critical.[2] Ensure a standardized and reproducible preparation protocol is followed, including steps like grinding, polishing, and cleaning, as outlined in standards like ASTM G1.[2]

  • Equipment Calibration: Verify that all equipment, including potentiostats, pH meters, and balances, are properly calibrated.[3]

  • Experimental Parameters: Confirm that temperature, pressure, and flow rates (if applicable) are accurately controlled and consistent across all experiments.[1][4]

Q2: How does the concentration of the inhibitor affect my results?

A2: Inhibitor concentration is a critical factor. There is a critical concentration below which inhibitors may lose their effectiveness.[3] Using too low a concentration can lead to poor performance and misleading results.[3] Conversely, excessively high concentrations do not always equate to better inhibition and can sometimes have adverse effects, such as causing emulsification.[4] It is crucial to test a range of concentrations to determine the optimal dosage for your specific system.

Q3: Can the type of metal alloy and its surface condition influence the outcome of the experiment?

A3: Absolutely. The performance of a corrosion inhibitor can vary significantly with different metals and even with different batches of the same metal due to variations in grain size, orientation, and residual stresses.[2] The initial surface preparation, such as whether it is acid-etched or mechanically polished, can also markedly affect the inhibitor's response and the reproducibility of your tests.[2]

Q4: What is the difference between destructive and non-destructive electrochemical techniques?

A4: Destructive techniques, like potentiodynamic polarization, alter the surface of the working electrode during the measurement process.[4] Non-destructive techniques, such as Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS), cause minimal perturbation to the system, allowing for continuous monitoring of the corrosion rate over time.[4]

Troubleshooting Guide

Issue 1: High variability in weight loss measurements between identical experiments.

  • Possible Cause: Inconsistent surface preparation of metal coupons.

    • Solution: Implement a strict, standardized procedure for preparing your coupons. Refer to ASTM G1 for guidelines on preparing, cleaning, and evaluating corrosion test specimens.[2]

  • Possible Cause: Variations in the corrosive environment.

    • Solution: Ensure the corrosive solution is prepared fresh for each experiment and that its composition, pH, and temperature are identical.

  • Possible Cause: Insufficient number of replicate samples.

    • Solution: Use multiple samples (at least three) for each experimental condition to ensure the reliability of your results.[3]

Issue 2: Electrochemical measurements (LPR, EIS) show drifting or unstable readings.

  • Possible Cause: The system has not reached a stable open-circuit potential (OCP) before starting the measurement.

    • Solution: Allow the system to stabilize for a sufficient amount of time (often 30-60 minutes) before initiating any electrochemical measurements. Monitor the OCP until it shows minimal drift.

  • Possible Cause: External electrical noise is interfering with the measurement.

    • Solution: Ensure your experimental setup is properly grounded. Using a Faraday cage can help to shield the electrochemical cell from external noise.

  • Possible Cause: Changes in the electrode surface over time, such as the formation or breakdown of a passive layer.

    • Solution: For techniques like EIS, perform measurements at different immersion times to understand the evolution of the corrosion process.

Issue 3: Discrepancy between results from different techniques (e.g., weight loss vs. electrochemical methods).

  • Possible Cause: Different techniques measure different aspects of the corrosion process. Weight loss provides an average corrosion rate over the entire exposure time, while electrochemical techniques give an instantaneous corrosion rate.

    • Solution: Understand the principles and limitations of each technique. Use a combination of methods to get a more comprehensive understanding of the corrosion inhibition mechanism. For instance, weight loss can validate the overall trend observed with electrochemical methods.[5]

  • Possible Cause: The inhibitor may perform differently under the conditions of different tests. For example, the small polarization applied during LPR might affect the inhibitor's adsorption.

    • Solution: Carefully consider the experimental parameters of each technique and how they might influence the inhibitor's behavior.

Data Presentation

Table 1: Example of Corrosion Rate Data from Weight Loss Measurements

Inhibitor Concentration (ppm)Average Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
050.22.51-
5015.10.7669.9
1008.30.4283.5
2004.90.2590.2

Table 2: Example of Electrochemical Parameters from Potentiodynamic Polarization

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
0-55025.3-
50-5258.168.0
100-5104.283.4
200-4952.191.7

Experimental Protocols

Protocol 1: Weight Loss Measurement (Gravimetric Method)
  • Specimen Preparation:

    • Mechanically polish metal coupons with successively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800, 1200 grit).

    • Rinse the coupons with deionized water, followed by acetone.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

    • Accurately weigh each coupon to four decimal places (W1).

  • Experimental Setup:

    • Immerse three replicate coupons for each experimental condition in the corrosive solution with and without the inhibitor.

    • Maintain the system at a constant temperature for a specified duration (e.g., 24 hours).

  • Post-Experiment:

    • Remove the coupons from the solution.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve using specific chemical solutions and gentle brushing.

    • Rinse with deionized water and acetone, then dry.

    • Reweigh the coupons (W2).

  • Calculation:

    • Calculate the weight loss (ΔW = W1 - W2).

    • Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (%IE) = [(CR_blank - CR_inhibitor) / CR_blank] × 100.

Protocol 2: Electrochemical Measurements
  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Fill the cell with the corrosive solution.

  • Open Circuit Potential (OCP) Measurement:

    • Immerse the electrodes in the solution and monitor the OCP until it stabilizes (typically 30-60 minutes).

  • Linear Polarization Resistance (LPR):

    • Scan the potential in a small range (e.g., ±20 mV) around the OCP at a slow scan rate (e.g., 0.125 mV/s).

    • The slope of the potential vs. current density plot is the polarization resistance (Rp).

    • Calculate the corrosion current density (icorr) using the Stern-Geary equation: icorr = B / Rp, where B is the Stern-Geary constant.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting impedance data using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

  • Potentiodynamic Polarization:

    • After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a controlled scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the cathodic and anodic curves.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start prep_specimen Specimen Preparation (Polishing, Cleaning, Weighing) start->prep_specimen prep_solution Solution Preparation (Corrosive Medium +/- Inhibitor) start->prep_solution setup_cell Assemble Electrochemical Cell / Immersion Test prep_specimen->setup_cell prep_solution->setup_cell stabilize Stabilize at OCP (30-60 min) setup_cell->stabilize measurement Perform Measurement (Weight Loss, LPR, EIS, Polarization) stabilize->measurement data_acq Data Acquisition measurement->data_acq calc_cr Calculate Corrosion Rate data_acq->calc_cr calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie end End calc_ie->end

Caption: A typical workflow for a corrosion inhibition experiment.

troubleshooting_flowchart start Inconsistent Results Observed check_params Check Basic Parameters? (Concentration, Temp, pH) start->check_params check_prep Review Preparation Procedures? (Specimen, Solution) check_params->check_prep [ Parameters OK ] resolve_params Adjust and Repeat check_params->resolve_params [ Issue Found ] check_equip Verify Equipment? (Calibration, Grounding) check_prep->check_equip [ Procedures OK ] resolve_prep Standardize Protocol check_prep->resolve_prep [ Issue Found ] check_method Re-evaluate Test Method? (Destructive vs. Non-destructive) check_equip->check_method [ Equipment OK ] resolve_equip Calibrate / Shield check_equip->resolve_equip [ Issue Found ] check_method->start [ Still Inconsistent ] resolve_method Use Complementary Techniques check_method->resolve_method [ Issue Found ]

Caption: A troubleshooting flowchart for inconsistent results.

inhibition_mechanisms cluster_anodic Anodic Inhibition cluster_cathodic Cathodic Inhibition cluster_mixed Mixed Inhibition metal Metal Surface anodic_inhibitor Anodic Inhibitor (e.g., Chromates, Nitrites) passive_film Forms Protective Passive Film anodic_inhibitor->passive_film blocks passive_film->metal on cathodic_inhibitor Cathodic Inhibitor (e.g., Polyamines, Phosphates) precipitate Precipitates on Cathodic Sites cathodic_inhibitor->precipitate forms precipitate->metal on mixed_inhibitor Mixed Inhibitor (e.g., Organic compounds with N, S, O) adsorption Adsorbs on Entire Surface mixed_inhibitor->adsorption creates adsorption->metal on

Caption: An overview of corrosion inhibition mechanisms.

References

Technical Support Center: Long-Term Stability of Triethanolamine-Based Cationic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for assessing the long-term stability of triethanolamine (TEA)-based cationic surfactants, commonly known as TEA-esterquats.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in TEA-based cationic surfactants?

A1: The primary cause of instability in aqueous formulations of TEA-based cationic surfactants (esterquats) is hydrolysis.[1] The ester bonds within the surfactant's structure are susceptible to cleavage, especially under certain environmental conditions, which breaks the molecule down into fatty acids and triethanolamine.[2] This degradation leads to a loss of performance and changes in the formulation's physical properties.

Q2: How does the chemical structure of TEA-esterquats affect their stability?

A2: TEA-esterquats are typically a mixture of mono-, di-, and tri-esterified molecules. The long-term stability of the product is highly dependent on the ratio of these components.[3] Formulations with a higher proportion of mono-TEA-esterquat tend to exhibit greater long-term stability.[3] Conversely, a higher concentration of tri-TEA-esterquat is associated with decreased stability.[3]

Q3: What environmental factors have the most significant impact on the stability of these surfactants?

A3: The main environmental factors influencing stability are pH, temperature, and the ionic strength of the solution.[2]

  • pH: These surfactants generally show better stability under acidic conditions.[4] Slightly alkaline conditions can accelerate ester cleavage.[5]

  • Temperature: An increase in temperature naturally accelerates the rate of hydrolysis, although its impact may be relatively low across a wide temperature spectrum.[2] Stability is often monitored at elevated temperatures (e.g., 45°C) to simulate long-term storage.[1]

  • Ionic Strength: The addition of certain salts, such as sodium chloride, zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃), can significantly slow down the hydrolysis process and improve stability.[1][2]

Q4: Can the synthesis process introduce stability issues?

A4: Yes, the manufacturing process can lead to stability problems. For instance, if hypophosphorous acid is used as a catalyst during esterification, it can decompose at high temperatures during work-up, potentially forming phosphines that cause malodor.[6] The products may also darken over time if not properly stabilized during the quaternization step.[6]

Troubleshooting Guide

This section addresses common problems encountered during the storage and use of TEA-based cationic surfactant formulations.

Problem 1: My formulation has lost viscosity over time.

  • Possible Cause 1: Hydrolysis. The breakdown of the surfactant via hydrolysis reduces the concentration of the active ingredient, which can lead to a drop in viscosity. This is often accompanied by a decrease in pH.

  • Troubleshooting Steps:

    • Check the pH: A drift in pH, particularly towards alkaline conditions, can accelerate hydrolysis.[5] Consider buffering the system to maintain an optimal acidic pH.[4]

    • Analyze Active Content: Use potentiometric titration (see Experimental Protocol 1) to determine if the concentration of the cationic surfactant has decreased.

    • Review Formulation: If the formulation is sensitive to electrolytes, consider using electrolyte-resistant thickeners.[7]

Problem 2: The color and/or odor of my product has changed.

  • Possible Cause 1: Oxidative Degradation. Unsaturated fatty acid chains in the surfactant structure are susceptible to oxidation, which can lead to discoloration (yellowing) and the development of rancid odors. Exposure to light and air can accelerate this process.[7]

  • Possible Cause 2: Raw Material Impurities or Byproducts. As mentioned, residual catalysts from synthesis can decompose and cause odor issues.[6]

  • Troubleshooting Steps:

    • Incorporate Antioxidants: Add antioxidants like BHT (butylated hydroxytoluene) or tocopherol (Vitamin E) to the formulation to prevent oxidative degradation.

    • Use Chelating Agents: Add chelating agents such as EDTA (ethylenediaminetetraacetic acid) to sequester metal ions that can catalyze oxidation.[7]

    • Protect from Light and Air: Store the product in opaque, airtight containers.

Problem 3: The formulation is showing signs of phase separation.

  • Possible Cause 1: Advanced Hydrolysis. As the esterquat degrades, insoluble fatty acids are formed. Once their concentration exceeds their solubility limit in the formulation, they can separate, leading to cloudiness or a distinct separate layer.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Measure the active surfactant content and analyze for the presence of free fatty acids.

    • Improve Stability: Implement measures to reduce hydrolysis, such as adjusting the pH to be more acidic or adding stabilizing salts like ZnCl₂.[1][4]

    • Optimize Emulsion: Re-evaluate the emulsifier system to ensure it can handle potential changes in the formulation over its shelf life.

Troubleshooting Flowchart for Formulation Instability

G start Instability Observed (e.g., Viscosity Drop, Phase Separation) check_ph Measure Formulation pH start->check_ph ph_drift pH Drift Detected? check_ph->ph_drift check_active Analyze Active Surfactant Content (e.g., Titration) ph_drift->check_active No hydrolysis Primary Issue: Hydrolysis ph_drift->hydrolysis Yes active_loss Significant Loss of Active? check_active->active_loss check_visuals Observe Color/Odor Change active_loss->check_visuals No active_loss->hydrolysis Yes oxidation Primary Issue: Oxidation check_visuals->oxidation Yes stable Formulation Appears Stable. Consider other factors (e.g., microbial contamination). check_visuals->stable No solution1 Solution: 1. Add Buffer to Maintain Acidic pH 2. Add Stabilizing Salts (e.g., ZnCl2) 3. Reformulate with Higher Mono-Esterquat Content hydrolysis->solution1 solution2 Solution: 1. Add Antioxidants & Chelating Agents 2. Use Opaque, Airtight Packaging oxidation->solution2

Caption: A decision tree to diagnose common stability issues in TEA-esterquat formulations.

Quantitative Data Summary

Table 1: Factors Influencing the Stability of TEA-Based Cationic Surfactants
FactorEffect on StabilityComments
pH More stable in acidic conditions; hydrolysis accelerates in alkaline conditions.[4][5]Maintaining a slightly acidic pH is crucial for long-term stability.
Temperature Higher temperatures increase the rate of hydrolysis.[2]Accelerated stability studies are often conducted at 45°C.
Ester Distribution Higher mono-esterquat content increases stability; higher tri-esterquat content decreases it.[3]The molar ratio of fatty acid to triethanolamine during synthesis controls this distribution.[3]
Ionic Strength Addition of salts (e.g., NaCl, ZnCl₂, AlCl₃) can slow hydrolysis and improve stability.[1][2]Transition metal salts like ZnCl₂ have shown a positive effect on preventing hydrolysis.[1]
Unsaturation Unsaturated fatty acid chains are prone to oxidation, leading to color and odor instability.The choice of fatty acid source (e.g., tallow vs. palm) affects performance and stability.[8]

Experimental Protocols

Protocol 1: Potentiometric Titration of Cationic Surfactant Content

This method determines the active content of the TEA-based cationic surfactant by titrating it with a standardized anionic surfactant solution.

Apparatus:

  • Automatic titrator (e.g., Metrohm, Mettler Toledo)

  • Surfactant-sensitive ion-selective electrode (ISE) or a potentiometric sensor like the TEN 1100 PLH.[9]

  • Reference electrode

  • Magnetic stirrer and stir bars

  • 150 mL glass beakers

Reagents:

  • Titrant: Standardized 0.004 mol/L Sodium Dodecyl Sulfate (SDS) solution.[9]

  • Buffer Solution (pH 10): Dissolve 4.8 g of sodium tetraborate decahydrate and 18 mL of 1 mol/L NaOH in distilled water, adjust pH to 10, and make up to 1 L.[9]

  • Solvent: Methanol or isopropanol.

  • High-purity distilled or deionized water.

Procedure:

  • Sample Preparation: Accurately weigh a sample containing approximately 5-20 mg (0.02–0.06 mmol) of the cationic surfactant into a 150 mL beaker.[9]

  • Dissolution: Add 5 mL of methanol and approximately 40-80 mL of distilled water to dissolve the sample. Gentle warming may be necessary.

  • pH Adjustment: Add 10 mL of the pH 10 buffer solution. For strongly acidic samples, adjust the pH to 10 with dilute NaOH before adding the buffer.[9]

  • Electrode Conditioning: Before the first use, condition the electrode by immersing it in a solution containing both the cationic and anionic surfactant.[9]

  • Titration: Immerse the electrodes and the titrator dispensing tip into the sample solution. Start the stirrer.

  • Titration Execution: Titrate the sample with the standardized 0.004 mol/L SDS solution. A dynamic equivalence point titration (DET) mode is often most suitable.[5] The titration is slow due to precipitation, so allow adequate time for the potential to stabilize.

  • Endpoint Detection: The endpoint is the point of maximum inflection on the potential (mV) vs. titrant volume (mL) curve, which is automatically detected by the titrator.

  • Calculation: The active surfactant content is calculated based on the volume of SDS titrant consumed.

Protocol 2: Accelerated Long-Term Stability Study

This protocol outlines a typical workflow for assessing the stability of a formulation under accelerated conditions.

Caption: A typical experimental workflow for conducting an accelerated stability study.

Visualizing the Degradation Pathway

The primary degradation route for TEA-esterquats is hydrolysis, which can be visualized as the cleavage of the ester bond.

G tea_eq Triethanolamine Di-esterquat (Cationic Surfactant) hydrolysis Hydrolysis (Ester Bond Cleavage) tea_eq->hydrolysis conditions Aqueous Environment (+ Heat, Incorrect pH) conditions->hydrolysis products Degradation Products hydrolysis->products fatty_acid Free Fatty Acid (Insoluble, reduces performance) products->fatty_acid leads to tea_deriv TEA-monoester / Triethanolamine (Reduced surface activity) products->tea_deriv leads to

References

Technical Support Center: The Influence of Water Hardness on the Efficacy of Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water hardness on the effectiveness of octanoic acid triethanolamine salt in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is an amine salt formed from the reaction of octanoic acid (a medium-chain fatty acid) and triethanolamine (a tertiary amine and triol). This compound possesses surfactant properties due to its amphiphilic nature, having both a hydrophilic (water-loving) triethanolamine head and a hydrophobic (water-fearing) octanoic acid tail. In various applications, it can act as a herbicide, antimicrobial agent, or formulation excipient.

Q2: What constitutes "hard water" and how is it measured?

Hard water is characterized by a high concentration of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1] Water hardness is typically measured in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents.

Water Hardness Classification

ClassificationConcentration (ppm CaCO₃)
Soft0 - 60
Moderately Hard61 - 120
Hard121 - 180
Very Hard> 180

Q3: How does hard water affect the effectiveness of this compound?

The negatively charged octanoate anion can react with the positively charged calcium and magnesium cations in hard water.[1] This reaction forms insoluble precipitates, commonly known as "soap scum."[2][3] The formation of these precipitates effectively removes the active octanoate from the solution, reducing its concentration and, consequently, its efficacy.[1]

Q4: What are the visible signs that water hardness is impacting my experiment?

Users may observe the following indicators:

  • Precipitate formation: A milky or cloudy appearance of the solution, or visible solid particles.

  • Reduced efficacy: The desired effect of the this compound (e.g., herbicidal action, antimicrobial activity) is diminished compared to experiments conducted with deionized or soft water.

  • Surface scum: A film or layer on the surface of the solution or on the container walls.

Q5: Can the pH of hard water also influence the experiment?

Yes, hard water can sometimes have a higher pH (be more alkaline), which can also affect the stability and efficacy of certain active ingredients. For weak acid herbicides, a high pH can lead to dissociation, which may impact their ability to be absorbed by the target organism.[4]

Troubleshooting Guides

Issue 1: Reduced Efficacy of the Active Ingredient

Symptoms:

  • The experimental outcome is less pronounced than expected.

  • Higher concentrations of the salt are needed to achieve the desired effect.

Possible Cause:

  • Hard water cations (Ca²⁺, Mg²⁺) are reacting with the octanoate anion, reducing the concentration of the active ingredient in the solution.

Solutions:

  • Use Purified Water: Whenever possible, prepare solutions using deionized or distilled water to eliminate the interference of hard water cations.

  • Incorporate a Chelating Agent: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the hard water before adding the this compound. Chelating agents bind to the hard water cations, preventing them from reacting with the octanoate.

  • Consider a Water Softener: For larger-scale applications, using a commercial water softener that utilizes ion exchange to remove calcium and magnesium ions can be beneficial.

  • Increase Concentration (with caution): While increasing the concentration of the this compound might compensate for the loss due to precipitation, this approach should be used cautiously as it can alter the experimental parameters and may not be cost-effective.

Issue 2: Precipitate Formation in the Solution

Symptoms:

  • The solution appears cloudy, milky, or contains visible solid particles.

  • Clogged spray nozzles or equipment in application-based experiments.

Possible Cause:

  • Formation of insoluble calcium and magnesium salts of octanoic acid.

Solutions:

  • Water Quality Check: Test the hardness of the water source. Water hardness test strips or kits can provide a quick assessment.

  • Utilize a Water Conditioner: Commercial water conditioning agents, such as ammonium sulfate (AMS), can be added to the water before the active ingredient.[1] The sulfate ions in AMS will preferentially bind with the calcium and magnesium cations.

  • pH Adjustment: In some cases, adjusting the pH of the solution with a suitable buffer may influence the solubility of the precipitates. However, this should be done with a thorough understanding of the chemistry of all components in the solution.

Experimental Protocols

Protocol 1: Jar Test to Determine Compatibility with Hard Water

This protocol helps to visually assess the impact of water hardness on your this compound solution.

Materials:

  • This compound

  • Source of hard water

  • Deionized water (as a control)

  • Clear glass jars with lids (500 mL or 1 L)

  • Graduated cylinders

  • Pipettes

Procedure:

  • Label two glass jars: "Hard Water" and "Deionized Water."

  • Add a known volume of the respective water type to each jar (e.g., 250 mL).

  • In a separate container, prepare a stock solution of this compound at the desired final concentration.

  • Add the same amount of the stock solution to each jar to achieve the final experimental concentration.

  • Secure the lids and invert the jars 10-15 times to ensure thorough mixing.

  • Let the jars stand for 30 minutes.

  • Observe the solutions for any signs of precipitation, cloudiness, or scum formation. Compare the "Hard Water" jar to the "Deionized Water" control.

Visualizations

cluster_solution Solution with Hard Water OATS Octanoic Acid Triethanolamine Salt Precipitate Insoluble Precipitate (Calcium/Magnesium Octanoate) OATS->Precipitate Reacts with HW Hard Water Cations (Ca²⁺, Mg²⁺) HW->Precipitate Reduced_Efficacy Reduced Efficacy Precipitate->Reduced_Efficacy Leads to

Caption: Interaction of this compound with Hard Water Cations.

cluster_workflow Troubleshooting Workflow Start Experiment Shows Reduced Efficacy or Precipitate Check_Water 1. Test Water Hardness Start->Check_Water Is_Hard Is Water Hard? Check_Water->Is_Hard Use_DI 2a. Use Deionized/Distilled Water Is_Hard->Use_DI Yes Add_Chelator 2b. Add Chelating Agent (e.g., EDTA) Is_Hard->Add_Chelator Yes No_Issue Investigate Other Experimental Factors Is_Hard->No_Issue No End Problem Resolved Use_DI->End Add_Chelator->End

Caption: Troubleshooting Workflow for Hard Water Issues.

References

color and odor stability of quaternary fatty acid triethanolamine ester salts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quaternary Fatty Acid Triethanolamine Ester Salts

This guide provides troubleshooting and frequently asked questions regarding the , commonly known as esterquats.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of color degradation (e.g., yellowing) in my esterquat formulation?

A1: Color degradation, typically appearing as yellowing, is primarily caused by two chemical processes: oxidation and hydrolysis. Unsaturated fatty acid chains within the esterquat molecule are susceptible to oxidation, especially when exposed to air, heat, or metal ions like iron.[1][2] Hydrolysis, the breakdown of the ester bond in the presence of water, can also contribute to color changes and is influenced by factors like pH and temperature.[3][4][5] Additionally, improper storage and the decomposition of catalysts used during synthesis, such as hypophosphorous acid, can lead to product darkening over time.[6]

Q2: My esterquat product has developed an off-odor. What is the likely cause?

A2: Off-odors in esterquat formulations are often linked to chemical degradation.

  • Oxidation: The oxidation of unsaturated fatty acids can produce volatile compounds with rancid or unpleasant smells.[1]

  • Hydrolysis: The breakdown of the esterquat into fatty acids and triethanolamine derivatives can lead to a distinct "fatty" or "amine" odor.[4]

  • Catalyst Decomposition: Residual catalysts from the manufacturing process, such as hypophosphorous acid, can decompose at high temperatures and form phosphines, which have a strong, unpleasant smell.[6]

Q3: How does pH affect the stability of my esterquat formulation?

A3: The pH of an aqueous esterquat formulation is critical to its stability. The hydrolysis of the ester bond is catalyzed by both acids and bases.[7] Generally, esterquats exhibit their best stability in a slightly acidic pH range (typically pH 3-4 for fabric softener formulations). Deviations outside this optimal range can accelerate hydrolysis, leading to a loss of performance, changes in viscosity, and the generation of off-odors.[4][5]

Q4: Can storage conditions impact the color and odor of my product?

A4: Yes, storage conditions are crucial. High temperatures can accelerate both oxidation and hydrolysis, leading to faster degradation of color and odor.[4][6] Exposure to UV light can also initiate oxidative reactions. For optimal stability, it is recommended to store esterquat formulations in cool, dark conditions and in sealed containers to minimize contact with air.

Q5: What is the role of antioxidants and sequestrants in maintaining stability?

A5: Antioxidants and sequestrants are key additives for preserving stability.

  • Antioxidants: Compounds like certain phenol derivatives can be added during the manufacturing process to inhibit the oxidation of fatty acid chains, thus preserving the product's color and preventing rancid odors.[6][8]

  • Sequestrants (Chelating Agents): These agents bind to metal ions (like iron) that may be present in the formulation or introduced via hard water.[1][2] By sequestering these ions, they prevent them from catalyzing the oxidative degradation of the esterquat.[1][2] However, it's important to note that some sequestrants can catalyze hydrolysis, requiring careful selection and formulation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Yellowing of the Formulation

Potential Cause Recommended Action
Oxidation 1. Check for Metal Ion Contamination: Use deionized water and ensure reactors are free from rust or metal residues. Consider adding a chelating agent like EDTA.[1] 2. Add Antioxidants: Incorporate a suitable antioxidant into the formulation. Note that the timing of addition can be critical; often it is best to add it to the unquaternized ester intermediate.[6][8] 3. Limit Air Exposure: During processing and storage, blanket the product with an inert gas like nitrogen.
High Storage Temperature Store the product in a temperature-controlled environment, avoiding exposure to heat sources or direct sunlight.
Incorrect pH Adjust the pH of the final formulation to the optimal stability range (typically weakly acidic).

Issue 2: Formulation Develops a Strong, Unpleasant Odor

Potential Cause Recommended Action
Hydrolysis 1. Verify and Adjust pH: Ensure the pH is within the optimal range for esterquat stability.[4] 2. Review Storage Conditions: Avoid storing the product at elevated temperatures for extended periods.
Oxidative Rancidity Follow the same recommendations as for preventing oxidation-induced yellowing (use of antioxidants, chelating agents, and inert atmosphere).[1][8]
Raw Material Quality Ensure the fatty acids and triethanolamine used in the synthesis are of high purity and have low levels of impurities that could contribute to off-odors.

Troubleshooting Workflow: Investigating Product Instability

// Nodes start [label="Instability Observed\n(Color Change / Off-Odor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="1. Review Storage Conditions\n(Temp, Light, Air Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; storage_issue [label="High Temp / UV / Air?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; correct_storage [label="Action: Modify Storage\n(Cool, Dark, Inert Gas)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="2. Measure Formulation pH", fillcolor="#FBBC05", fontcolor="#202124"]; ph_issue [label="pH Outside Optimal Range?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; correct_ph [label="Action: Adjust pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_additives [label="3. Review Formulation Additives", fillcolor="#FBBC05", fontcolor="#202124"]; additives_issue [label="Antioxidant / Chelating\nAgent Missing or Ineffective?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; correct_additives [label="Action: Add/Optimize Stabilizers", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_raw_mat [label="4. Analyze Raw Materials\n(Purity, Metal Content)", fillcolor="#FBBC05", fontcolor="#202124"]; raw_mat_issue [label="Impure Materials?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; correct_raw_mat [label="Action: Source High-Purity\nRaw Materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_storage; check_storage -> storage_issue; storage_issue -> correct_storage [label="Yes"]; correct_storage -> end_node; storage_issue -> check_ph [label="No"]; check_ph -> ph_issue; ph_issue -> correct_ph [label="Yes"]; correct_ph -> end_node; ph_issue -> check_additives [label="No"]; check_additives -> additives_issue; additives_issue -> correct_additives [label="Yes"]; correct_additives -> end_node; additives_issue -> check_raw_mat [label="No"]; check_raw_mat -> raw_mat_issue; raw_mat_issue -> correct_raw_mat [label="Yes"]; correct_raw_mat -> end_node; raw_mat_issue -> end_node [label="No"]; }

Caption: Protocol workflow for evaluating esterquat stability under stress.

Protocol 2: Quantification of Esterquat Concentration via UV-Vis Spectrophotometry

This method can be used to monitor the degradation of esterquats over time, as hydrolysis reduces the concentration of the active component.

Objective: To determine the concentration of cationic esterquat surfactant in an aqueous solution.

Methodology:

  • Principle: This method is based on the formation of an ion-pair complex between the cationic esterquat and an anionic dye (e.g., Bromocresol Purple, BCP). This complex is extractable into an organic solvent (e.g., chloroform), and its concentration can be measured by absorbance. [3]2. Reagent Preparation:

    • Prepare a standard stock solution of the esterquat with a known concentration.

    • Prepare a buffered solution of the anionic dye at its optimal pH (e.g., pH 7.1 for BCP). [3]3. Calibration Curve:

    • Create a series of dilutions from the stock solution to prepare standards of varying known concentrations.

    • For each standard, mix with the dye solution and extract the ion-pair complex using a fixed volume of the organic solvent.

    • Measure the absorbance of the organic phase at the wavelength of maximum absorbance (λmax) for the complex using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Take a sample from your stability study (from Protocol 1) at a specific time point.

    • Treat the sample identically to the standards: mix with the dye solution, perform the solvent extraction, and measure the absorbance of the organic layer.

  • Calculation: Use the measured absorbance and the calibration curve to determine the concentration of the esterquat in the sample. A decrease in concentration over time indicates degradation.

References

Validation & Comparative

comparative study of octanoic acid triethanolamine salt and other amine salts as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of octanoic acid triethanolamine salt and other amine salts in preventing metal corrosion, supported by experimental data.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Among the various types of inhibitors, amine salts of carboxylic acids have garnered considerable attention due to their effectiveness and relatively low environmental impact. This guide provides a comparative study of this compound and other amine salts, specifically those formed with monoethanolamine (MEA) and diethanolamine (DEA), as corrosion inhibitors. The comparison is based on their performance in protecting metal surfaces, with a focus on supporting experimental data from scientific literature.

The fundamental mechanism of corrosion inhibition by these amine salts involves the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of this protective layer is influenced by the chemical structure of both the carboxylic acid and the amine components of the salt.

Performance Comparison of Octanoic Acid Amine Salts

The selection of the amine component in a fatty acid salt corrosion inhibitor plays a crucial role in its overall performance. While direct comparative studies presenting quantitative data for octanoic acid salts of monoethanolamine, diethanolamine, and triethanolamine under identical conditions are limited in publicly available literature, a combination of findings from various studies and patent literature allows for a comprehensive comparative analysis.

A key piece of evidence from patent literature suggests a performance hierarchy among these amine salts. A patent for a corrosion inhibitor composition explicitly states that for aliphatic carboxylic acids with 8 carbon atoms (like octanoic acid), the use of diethanolamine and/or monoethanolamine is preferred, as triethanolamine does not increase the corrosion-inhibiting action to the same extent. This indicates a qualitative performance advantage for MEA and DEA salts over the TEA salt of octanoic acid.

Further insights can be gleaned from studies on alkanolamines themselves as corrosion inhibitors. Research comparing the effectiveness of different alkanolamines has shown that ethanolamine (MEA) can exhibit the highest inhibition efficiency among a group of tested alkanolamines. Another study demonstrated that diethanolamine was less effective at replacing water on the surface of a corrosion product compared to ethanolamine. These findings, while not on the salts themselves, suggest that the primary and secondary amines may have a more favorable interaction with the metal surface compared to the tertiary amine.

The structure of the amine head influences its ability to adsorb onto the metal surface and form a dense, protective layer. Monoethanolamine and diethanolamine have primary and secondary amine groups, respectively, which can readily participate in adsorption processes. Triethanolamine, being a tertiary amine, is sterically more hindered, which might affect its packing efficiency on the surface and the resulting film quality.

The carboxylic acid component also significantly influences the inhibitor's performance. A study on ethanolamine-based protic ionic liquids with varying carboxylic acid chain lengths demonstrated that the inhibition efficiency is dependent on the alkyl chain length[1][2]. In that particular study, the salt with the shortest carboxylic acid chain (formic acid) exhibited a higher inhibition efficiency (over 80%) compared to those with longer chains like propionic and pentanoic acids (50-60% efficiency)[1][2]. This suggests that there is an optimal chain length for the carboxylic acid, and the C8 chain of octanoic acid is a critical factor in the overall performance of these amine salts.

Quantitative Data Summary

To provide a clearer picture of the performance of these inhibitors, the following tables summarize hypothetical but representative quantitative data based on the trends observed in the literature.

Table 1: Corrosion Inhibition Efficiency (%)

Inhibitor ConcentrationOctanoic Acid Monoethanolamine SaltOctanoic Acid Diethanolamine SaltThis compound
100 ppm858275
250 ppm929085
500 ppm959388

Table 2: Electrochemical Parameter Comparison

Inhibitor (500 ppm)Corrosion Current Density (icorr, µA/cm²)Charge Transfer Resistance (Rct, Ω·cm²)
Blank (No Inhibitor)150200
Octanoic Acid Monoethanolamine Salt7.54000
Octanoic Acid Diethanolamine Salt10.53500
This compound182500

Note: The data presented in these tables are illustrative and intended to reflect the general performance trends indicated by the available literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of weight loss measurements and electrochemical techniques. These methods provide quantitative data on the inhibitor's ability to protect a metal surface in a corrosive environment.

Weight Loss Measurements

This gravimetric method is a straightforward and widely used technique to determine the corrosion rate.

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, and weighed accurately.

  • Immersion Test: The coupons are immersed in a corrosive solution (e.g., 1M HCl or 3.5% NaCl solution) with and without the corrosion inhibitor at a specific concentration and temperature for a set duration.

  • Post-Test Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • W = Weight loss in milligrams

      • D = Density of the metal in g/cm³

      • A = Area of the coupon in cm²

      • T = Exposure time in hours

    • IE% = [(CRblank - CRinh) / CRblank] × 100

      • CRblank = Corrosion rate in the absence of the inhibitor

      • CRinh = Corrosion rate in the presence of the inhibitor

Electrochemical Studies

Electrochemical methods provide insights into the corrosion mechanism and the inhibitor's mode of action in a shorter timeframe compared to weight loss studies.

1. Potentiodynamic Polarization: This technique measures the current response of a metal electrode as its potential is scanned.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Procedure: The working electrode is immersed in the corrosive solution with and without the inhibitor. After the open-circuit potential (OCP) stabilizes, the potential is scanned in both the anodic and cathodic directions.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots. The inhibition efficiency is calculated as:

    • IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100

      • icorr,blank = Corrosion current density in the absence of the inhibitor

      • icorr,inh = Corrosion current density in the presence of the inhibitor

2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

  • Procedure: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

    • IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100

      • Rct,blank = Charge transfer resistance in the absence of the inhibitor

      • Rct,inh = Charge transfer resistance in the presence of the inhibitor

Visualizing the Corrosion Inhibition Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

CorrosionInhibitionMechanism cluster_solution Corrosive Solution cluster_process Inhibition Process CorrosiveSpecies Corrosive Species (e.g., H+, Cl-) MetalSurface Metal Surface CorrosiveSpecies->MetalSurface Corrosion Attack Inhibitor Amine Salt Molecules Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->MetalSurface Protection

Caption: Mechanism of corrosion inhibition by amine salts.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis SpecimenPrep Metal Specimen Preparation WeightLoss Weight Loss Measurements SpecimenPrep->WeightLoss Electrochemical Electrochemical Tests (PDP, EIS) SpecimenPrep->Electrochemical SolutionPrep Corrosive Solution Preparation (+/- Inhibitor) SolutionPrep->WeightLoss SolutionPrep->Electrochemical CalcCR_IE Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->CalcCR_IE AnalyzeElectrochem Analyze Polarization Curves & Impedance Spectra Electrochemical->AnalyzeElectrochem

Caption: General workflow for evaluating corrosion inhibitors.

Conclusion

The comparative analysis, based on available scientific literature and patent information, suggests that octanoic acid salts of monoethanolamine and diethanolamine are likely to be more effective corrosion inhibitors than the triethanolamine salt. This is attributed to the less sterically hindered nature of the primary and secondary amines, which may facilitate a more efficient adsorption and formation of a protective film on the metal surface. The C8 alkyl chain of octanoic acid is also a critical determinant of the inhibitor's performance. For researchers and professionals in the field, this guide highlights the importance of considering the specific amine structure when selecting or developing fatty acid-based corrosion inhibitors. Further direct comparative studies under identical experimental conditions would be invaluable to provide more definitive quantitative comparisons.

References

performance evaluation of triethanolamine octanoate versus imidazolium-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Material Science and Chemical Engineering

The battle against corrosion is a perpetual challenge across numerous industries. Selecting the optimal corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic infrastructure. This guide provides a detailed comparison of two prominent classes of corrosion inhibitors: triethanolamine octanoate and imidazolium-based compounds. This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions based on performance data and mechanistic understanding.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for a representative triethanolamine derivative and an imidazolium-based inhibitor. It is important to note that direct, side-by-side comparative studies are limited. The data presented here is compiled from separate studies and, while indicative of performance, should be interpreted with consideration of the different experimental conditions.

Performance MetricTriethanolamine Derivative (Ethoxylated Polytriethanolamine Oleate)Imidazolium-Based Ionic Liquid (1-Hexadecyl-3-methylimidazolium chloride)
Inhibition Efficiency (η%) Up to 95% (at 600 ppm)> 90% (at optimal concentration)
Corrosion Rate Reduction Significant reduction observed in weight loss studiesSubstantial decrease in corrosion current density (i_corr)
Mechanism of Action Mixed-type inhibitorMixed-type inhibitor
Adsorption Isotherm LangmuirLangmuir
Corrosive Environment 1 M HCl0.3 M NaCl saturated Ca(OH)2
Substrate Carbon SteelCarbon Steel
Primary Evaluation Technique Weight LossPotentiodynamic Polarization, Electrochemical Impedance Spectroscopy

Delving into the Mechanisms of Corrosion Inhibition

The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface, forming a protective barrier.

Triethanolamine Octanoate: As a fatty acid amine salt, triethanolamine octanoate is believed to function through a combination of physical and chemical adsorption. The polar amine head of the triethanolamine molecule can interact with the charged metal surface, while the long, nonpolar octanoate tail forms a hydrophobic layer that repels corrosive species. This dual-action mechanism contributes to its effectiveness as a mixed-type inhibitor, impeding both anodic and cathodic reactions.

Imidazolium-Based Inhibitors: Imidazolium salts, a class of ionic liquids, have emerged as highly effective and often environmentally friendlier corrosion inhibitors.[1] Their mechanism of action is primarily attributed to the adsorption of the imidazolium cation onto the metal surface.[1] The planar imidazolium ring, rich in π-electrons, can interact strongly with the vacant d-orbitals of iron atoms on the steel surface.[2] Additionally, the presence of heteroatoms (nitrogen) and the potential for functionalization of the side chains allow for strong chemical and physical adsorption, leading to the formation of a stable and dense protective film.[1] This film acts as a barrier to the ingress of corrosive ions and slows down the electrochemical reactions responsible for corrosion.

Corrosion_Inhibition_Mechanisms cluster_TEA Triethanolamine Octanoate Inhibition cluster_Imidazolium Imidazolium-Based Inhibitor Inhibition Metal_Surface_TEA Metal Surface Adsorption_TEA Adsorption of TEA Octanoate Metal_Surface_TEA->Adsorption_TEA Protective_Film_TEA Hydrophobic Protective Film Adsorption_TEA->Protective_Film_TEA Corrosion_Inhibition_TEA Corrosion Inhibition Protective_Film_TEA->Corrosion_Inhibition_TEA Metal_Surface_IM Metal Surface Adsorption_IM Adsorption of Imidazolium Cations Metal_Surface_IM->Adsorption_IM Protective_Film_IM Dense Protective Film Adsorption_IM->Protective_Film_IM Corrosion_Inhibition_IM Corrosion Inhibition Protective_Film_IM->Corrosion_Inhibition_IM

Figure 1: Simplified schematic of the corrosion inhibition mechanisms for Triethanolamine Octanoate and Imidazolium-Based Inhibitors.

Experimental Protocols: A Closer Look

The quantitative data presented in this guide is derived from established electrochemical and gravimetric techniques. Understanding the methodologies is crucial for interpreting the results and designing future comparative studies.

Weight Loss Method

This traditional and straightforward method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Carbon steel coupons are polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without the corrosion inhibitor at a specified temperature for a defined period.

  • Evaluation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Measurements

Electrochemical techniques offer a more rapid and detailed insight into the corrosion inhibition mechanism.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated as:

    • η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit, parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl) can be determined. A higher R_ct value in the presence of an inhibitor indicates a lower corrosion rate. The inhibition efficiency can be calculated as:

    • η% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Experimental_Workflow cluster_WeightLoss Weight Loss Method cluster_Electrochemical Electrochemical Methods WL_Prep Specimen Preparation WL_Immersion Immersion in Corrosive Media WL_Prep->WL_Immersion WL_Eval Weight Measurement WL_Immersion->WL_Eval WL_Calc Calculate η% WL_Eval->WL_Calc EC_Prep Electrode Preparation EC_Cell Three-Electrode Cell Setup EC_Prep->EC_Cell EC_PDP Potentiodynamic Polarization EC_Cell->EC_PDP EC_EIS Electrochemical Impedance Spectroscopy EC_Cell->EC_EIS EC_Analysis Data Analysis & η% Calculation EC_PDP->EC_Analysis EC_EIS->EC_Analysis

Figure 2: A generalized workflow for evaluating the performance of corrosion inhibitors.

Conclusion

Both triethanolamine octanoate and imidazolium-based compounds demonstrate significant potential as effective corrosion inhibitors. Triethanolamine derivatives, being fatty acid amine salts, offer a cost-effective and readily available option, exhibiting high inhibition efficiencies in acidic media. Imidazolium-based ionic liquids represent a more modern class of inhibitors, often lauded for their high efficiency, thermal stability, and, in many cases, lower environmental impact.[1]

The choice between these two classes of inhibitors will ultimately depend on the specific application, including the nature of the metal, the corrosive environment, operating temperature, and environmental regulations. While imidazolium-based inhibitors may offer superior performance in certain demanding conditions, the cost-effectiveness of triethanolamine octanoate makes it a strong contender for broader applications. Further head-to-head comparative studies under identical conditions are warranted to provide a more definitive performance ranking.

References

validation of the corrosion inhibition efficiency of octanoic acid triethanolamine salt on aluminum alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficiency of octanoic acid triethanolamine salt (OATES) on aluminum alloys. Due to the limited availability of direct experimental data on OATES, this document leverages data from closely related compounds and alternative inhibitors to provide a comprehensive overview for researchers in the field.

Overview of this compound

This compound is a compound formed from the reaction of octanoic acid, an eight-carbon saturated fatty acid, and triethanolamine, an organic amine. While alkanolamine salts of carboxylic acids are known to function as corrosion inhibitors, literature suggests that the effectiveness of the specific combination in OATES for aluminum alloys may be limited. A patent on corrosion inhibitors indicates that while diethanolamine and monoethanolamine salts of octanoic acid show good performance, "Triethanolamine does not increase the corrosion-inhibiting action to the same extent"[1].

Triethanolamine itself is used in various formulations as a corrosion inhibitor for aluminum[2][3][4]. Any potential inhibitive properties of OATES are likely influenced by the triethanolamine component, which can form a protective film on the metal surface.

Given the scarcity of direct quantitative data for OATES, this guide will focus on comparing its anticipated performance with that of a closely related compound, sodium octanoate, and other well-documented corrosion inhibitors for aluminum alloys.

Comparative Performance Data

To provide a quantitative comparison, the following table summarizes the corrosion inhibition performance of sodium octanoate and other selected inhibitors on aluminum alloys. The data is derived from electrochemical studies, which are standard methods for evaluating inhibitor efficiency.

InhibitorAluminum AlloyCorrosive MediumInhibition Efficiency (%)Corrosion Current Density (icorr) (A/cm²)Reference
Sodium Octanoate 50520.5 M NaClData Not SpecifiedData Not Specified
Sodium Silicate (Na₂SiO₃)AA60610.1 M NaCl86.10.4 x 10⁻⁶[1]
Cerium (III) AcetatePure Aluminum0.1 M NaCl~95~0.1 x 10⁻⁶[5]
Sodium BenzoateAA6061/AA6063Acidic SolutionsDependent on conditionsData Not Specified[6]
Propolis ExtractAluminum1 M HClDependent on concentrationData Not Specified[7]

Note: While a study on sodium octanoate's effect on the corrosive wear of aluminum alloy 5052 exists, specific inhibition efficiency and corrosion current density values were not provided in the available abstract.

Experimental Protocols

The evaluation of corrosion inhibitor efficiency typically involves electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization

This technique measures the corrosion current density (icorr) of a metal in a corrosive environment, with and without an inhibitor.

Methodology:

  • Electrode Preparation: An aluminum alloy sample is used as the working electrode. It is typically embedded in an insulating resin, leaving a defined surface area exposed. The surface is polished with successively finer grades of abrasive paper, cleaned, and dried.

  • Electrochemical Cell: A three-electrode setup is used, consisting of the aluminum alloy working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Test Solution: The electrodes are immersed in the corrosive medium (e.g., 3.5% NaCl solution) with and without the inhibitor at a specific concentration.

  • Measurement: The potential of the working electrode is scanned over a defined range (e.g., -250 mV to +250 mV versus the open-circuit potential) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

    where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.

Methodology:

  • Electrode and Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.

  • Measurement: The system is allowed to stabilize at the open-circuit potential. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the Rct values:

    IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

    where Rct(inhibitor) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the corrosion inhibition efficiency of a compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison Alloy Aluminum Alloy Sample Polishing Mechanical Polishing Alloy->Polishing Cleaning Degreasing & Cleaning Polishing->Cleaning Cell Three-Electrode Cell Assembly Cleaning->Cell Solution_Blank Corrosive Medium (Blank) Cell->Solution_Blank Solution_Inhibitor Corrosive Medium + Inhibitor Cell->Solution_Inhibitor EIS_Blank EIS Measurement (Blank) Solution_Blank->EIS_Blank EIS_Inhibitor EIS Measurement (Inhibitor) Solution_Inhibitor->EIS_Inhibitor PDP_Blank PDP Measurement (Blank) EIS_Blank->PDP_Blank Analysis Data Analysis (i_corr, R_ct) EIS_Blank->Analysis PDP_Blank->Analysis PDP_Inhibitor PDP Measurement (Inhibitor) EIS_Inhibitor->PDP_Inhibitor EIS_Inhibitor->Analysis PDP_Inhibitor->Analysis Comparison Inhibition Efficiency Calculation Analysis->Comparison Conclusion Performance Evaluation Comparison->Conclusion

Caption: Experimental workflow for corrosion inhibitor evaluation.

Conclusion

References

Assessing the Biodegradability of Octanoic Acid Triethanolamine Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chemical compounds is a critical consideration in modern product development and formulation. This guide provides a comparative assessment of the biodegradability of octanoic acid triethanolamine salt, a substance commonly used in various industrial applications, including cosmetics and metalworking fluids. By examining its constituent components and comparing them to alternative surfactants, this document offers a comprehensive overview supported by experimental data and standardized protocols.

Executive Summary

Data Presentation

Table 1: Biodegradability of this compound Components
ComponentTest MethodInoculumDurationBiodegradationClassification
Triethanolamine OECD 301EActivated Sludge19 days96%Readily Biodegradable
Municipal Activated SludgeActivated Sludge1-5 daysComplete DegradationReadily Biodegradable
Octanoic Acid Theoretical Oxygen DemandActivated Sludge24 hours32.8% of ThODBiodegradable
Theoretical BODDomestic Sewage2-30 days43-64% of ThBODBiodegradable
Table 2: Comparative Biodegradability of Alternative Surfactants
SurfactantTest MethodBiodegradationClassification
Cocamidopropyl Betaine OECD 301>60% in 28 daysReadily Biodegradable[1][2]
Sodium Lauroyl Sarcosinate Not SpecifiedBreaks down in 5-10 daysReadily Biodegradable[3][4][5]
Ethanolamine Oleate Not SpecifiedNot SpecifiedReadily Biodegradable[6]
Fatty Amine Derivatives OECD Ready Biodegradability TestsVariableSome are readily biodegradable, but testing can be challenging[7]

Experimental Protocols

The data presented in this guide are primarily based on standardized methods for assessing the ready biodegradability of chemicals, as established by the Organisation for Economic Co-operation and Development (OECD). The most relevant of these is the OECD 301 series of tests .

OECD 301: Ready Biodegradability

This series of six test methods is designed to screen chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge, sewage effluent, or surface water) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is followed by measuring parameters such as the disappearance of Dissolved Organic Carbon (DOC), oxygen consumption, or the evolution of carbon dioxide.

Pass Criteria: A substance is considered "readily biodegradable" if it meets the following criteria within a 10-day window during the 28-day test period:

  • DOC Removal: ≥ 70%

  • Oxygen Consumption or CO2 Evolution: ≥ 60% of the theoretical maximum

Common Methods within OECD 301:

  • OECD 301 A (DOC Die-Away): Measures the removal of dissolved organic carbon.

  • OECD 301 B (CO2 Evolution Test): Quantifies the carbon dioxide produced during biodegradation.

  • OECD 301 D (Closed Bottle Test): Measures the consumption of dissolved oxygen.

  • OECD 301 F (Manometric Respirometry Test): Measures oxygen uptake in a closed respirometer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_results Results A Test Substance (this compound) D Aerobic Incubation in the Dark A->D B Mineral Medium B->D C Inoculum (e.g., Activated Sludge) C->D E Measure Parameter (e.g., DOC, O2 consumption, CO2 evolution) D->E F Compare to Pass Levels (>60% or >70%) E->F G Classify Biodegradability F->G degradation_pathways cluster_salt This compound cluster_components Dissociation in Aqueous Environment cluster_degradation Biodegradation Pathways cluster_end_products End Products Salt Octanoic Acid Triethanolamine Salt OA Octanoic Acid Salt->OA TEA Triethanolamine Salt->TEA BetaOx β-Oxidation OA->BetaOx TEA_Deg Conversion to Diethanolamine and Glycolaldehyde TEA->TEA_Deg End CO2 + H2O + Biomass BetaOx->End TEA_Deg->End

References

Navigating the Environmental Risk of Industrial Lubricants: A Comparative Toxicity Profile of Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the environmental impact of chemical compounds is paramount. This guide provides a comparative analysis of the ecotoxicity profile of octanoic acid triethanolamine salt, a common component in industrial lubricants and metalworking fluids. By examining its performance against alternative substances and presenting supporting experimental data, this document aims to facilitate informed decisions in product formulation and environmental risk assessment.

The environmental fate of industrial chemicals is a critical consideration in sustainable product development. This compound, a substance valued for its lubricating and corrosion-inhibiting properties, is often touted as a more environmentally benign alternative to traditional petroleum-based products. This guide delves into the available ecotoxicity data for this compound and its constituents, octanoic acid and triethanolamine, and compares them with other commonly used industrial surfactants: Fatty acids, C8-10, triesters with trimethylolpropane, Ethoxylated lauryl alcohol, and Sodium lauryl sulfate.

While specific ecotoxicity data for the combined salt is limited in publicly available literature, a thorough analysis of its components and safety data sheet (SDS) information provides valuable insights. SDS classifications for products containing this compound indicate that it is considered "Harmful to aquatic life with long lasting effects," yet also suggest it is biodegradable and not prone to bioaccumulation.[1] This suggests a nuanced toxicity profile that warrants a detailed comparative assessment.

Comparative Ecotoxicity Data

To provide a clear and concise comparison, the following table summarizes the available aquatic toxicity data for this compound (inferred from its components and SDS), and its alternatives. The data is presented for three key trophic levels: fish, aquatic invertebrates (Daphnia), and algae.

SubstanceTest OrganismEndpointValue (mg/L)Reference
This compound (Inferred) --Harmful to aquatic life with long-lasting effects.[1][2]
Octanoic Acid Pimephales promelas (Fathead minnow)96h LC5022ECHA
Daphnia magna48h EC5022ECHA
Pseudokirchneriella subcapitata72h ErC5019ECHA
Triethanolamine Pimephales promelas (Fathead minnow)96h LC5011800[3]
Daphnia magna24h EC501390[3]
Scenedesmus quadricauda72h EC50216OECD SIDS
Daphnia magna (21-day reproduction)NOEC16[3]
Fatty acids, C8-10, triesters with trimethylolpropane FishAcute LC50> Water solubility[4]
Daphnia magnaChronic NOELR (15d)≥2570[4]
Algae-No toxicity observed up to the limit of water solubility.[4]
Ethoxylated Lauryl Alcohol (e.g., C12-14, >=2.5 EO) Fish96h LC50>1-10[5][6]
Daphnia magna48h EC50>1-10[6]
Algae72h EC50>1-10[5]
Sodium Lauryl Sulfate (SLS) Fish96h LC501 - 13.9[7]
Aquatic Invertebrates48h EC501.8ECHA
Algae72h ErC50>120ECHA

Note: The toxicity data for this compound is inferred from Safety Data Sheet classifications and the properties of its individual components. Specific LC50/EC50 values for the salt were not available in the reviewed literature.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and substances. Below are summaries of the key experimental methodologies.

Acute Toxicity Test for Fish (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.

  • Duration: 96 hours.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value is calculated at the end of the test, representing the concentration estimated to be lethal to 50% of the fish.

Acute Immobilisation Test for Daphnia (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50).

  • Test Organism: Daphnia magna.

  • Test Conditions: Daphnids are exposed to various concentrations of the test substance in a defined medium.

  • Duration: 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 value is determined, indicating the concentration at which 50% of the daphnids are immobilized.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a freshwater algal species. The endpoint is the concentration that inhibits a specific aspect of algal growth by 50% (e.g., growth rate - ErC50, or yield - EyC50).

  • Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata.

  • Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled light and temperature conditions.

  • Duration: 72 hours.

  • Observations: Algal growth is measured over the test period, typically by cell counts or a surrogate measure like fluorescence.

  • Endpoint: The ErC50 or EyC50 is calculated, representing the concentration that causes a 50% reduction in the growth rate or yield, respectively, compared to a control group.

Visualizing Environmental Risk Assessment

To better understand the logical flow of an environmental risk assessment and the experimental workflow for ecotoxicity testing, the following diagrams are provided.

Environmental_Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Effects Assessment cluster_3 Risk Characterization Hazard_ID Identify Potential Environmental Hazards (e.g., Aquatic Toxicity) Effects_Assessment Determine No-Effect Concentrations (PNEC - Predicted No-Effect Concentration) Hazard_ID->Effects_Assessment Exposure_Assessment Determine Environmental Concentrations (PEC - Predicted Environmental Concentration) Risk_Characterization Compare PEC and PNEC (Risk Quotient = PEC / PNEC) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management Implement Risk Management Measures (if RQ > 1) Risk_Characterization->Risk_Management

Caption: Environmental Risk Assessment Workflow.

Aquatic_Toxicity_Testing_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Data Analysis Test_Substance Prepare Test Substance Solutions Exposure Expose Organisms to a Range of Concentrations Test_Substance->Exposure Test_Organisms Culture and Acclimate Test Organisms (Fish, Daphnia, Algae) Test_Organisms->Exposure Observations Record Endpoints at Specified Intervals (Mortality, Immobilization, Growth Inhibition) Exposure->Observations Control Maintain Control Groups (No Test Substance) Control->Observations Statistical_Analysis Statistically Determine LC50, EC50, NOEC Observations->Statistical_Analysis Report Generate Test Report Statistical_Analysis->Report

References

A Comparative Performance Analysis of Mono-, Di-, and Triethanolamine Salts of Octanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and potential performance characteristics of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) salts of octanoic acid. This information is critical for researchers and formulation scientists in selecting the appropriate salt for applications in drug delivery, cosmetics, and other industries where the unique properties of these compounds can be leveraged.

Physicochemical Properties

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) or a functional excipient is a critical step in formulation development. The choice of the counter-ion, in this case, mono-, di-, or triethanolamine, can significantly influence the physicochemical properties of the resulting octanoic acid salt. While direct comparative studies are limited, the following tables summarize the known properties of the individual components and the monoethanolamine salt, providing a basis for performance expectation.

Table 1: Properties of Octanoic Acid and Ethanolamines

PropertyOctanoic AcidMonoethanolamine (MEA)Diethanolamine (DEA)Triethanolamine (TEA)
Molecular Formula C₈H₁₆O₂C₂H₇NOC₄H₁₁NO₂C₆H₁₅NO₃
Molar Mass ( g/mol ) 144.21[1]61.08105.14149.19
Appearance Colorless to light yellow oily liquid[1]Colorless, viscous liquidColorless, viscous liquidColorless, viscous liquid
pKa ~4.899.58.97.8
Solubility in Water 0.68 g/L (20 °C)[1]MiscibleMiscibleMiscible

Table 2: Known Properties of Octanoic Acid Ethanolamine Salts

PropertyMonoethanolamine OctanoateDiethanolamine OctanoateTriethanolamine Octanoate
Molecular Formula C₁₀H₂₃NO₃[2][3]C₁₂H₂₇NO₄C₁₄H₃₁NO₅
Molar Mass ( g/mol ) 205.29[2][3]249.35293.41
Appearance Colorless to light yellow oily liquid[2]--
Solubility in Water Soluble[2]--
CAS Number 28098-03-5[2][3]101969-71-522919-56-8

Experimental Protocols

To provide a comprehensive performance comparison, a series of standardized experiments should be conducted. The following protocols are proposed for the characterization of the mono-, di-, and triethanolamine salts of octanoic acid.

Synthesis of Ethanolamine Salts of Octanoic Acid

Objective: To synthesize the mono-, di-, and triethanolamine salts of octanoic acid for subsequent characterization.

Methodology:

  • In a round-bottom flask, dissolve a known molar equivalent of octanoic acid in a suitable solvent (e.g., ethanol).

  • Slowly add an equimolar amount of the respective ethanolamine (MEA, DEA, or TEA) to the octanoic acid solution while stirring.

  • The reaction is typically exothermic. Maintain the temperature of the reaction mixture using a water bath if necessary.

  • Continue stirring for a predetermined period (e.g., 2-4 hours) at room temperature to ensure complete salt formation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting salt can be further purified by techniques such as recrystallization if required.

  • Confirm the formation of the salt using analytical techniques like Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the carboxylic acid peak and the appearance of a carboxylate salt peak.

Determination of Aqueous Solubility

Objective: To quantitatively determine and compare the water solubility of the three octanoic acid salts.

Methodology:

  • Prepare saturated solutions of each salt by adding an excess amount of the salt to a known volume of deionized water in a sealed container.

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or charged aerosol detector).

  • Calculate the solubility in mg/mL or mol/L.

Stability Assessment

Objective: To evaluate the chemical stability of the octanoic acid salts under different conditions.

Methodology:

  • pH Stability: Prepare aqueous solutions of each salt at different pH values (e.g., acidic, neutral, and basic). Store the solutions at a constant temperature. At specified time intervals, withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating HPLC method.

  • Thermal Stability: Subject solid samples of each salt to thermogravimetric analysis (TGA) to determine their decomposition temperatures. Additionally, store solutions at elevated temperatures (e.g., 40 °C, 60 °C) and analyze for degradation over time.

In Vitro Skin Permeation Study

Objective: To compare the skin permeation profiles of the three octanoic acid salts.

Methodology:

  • Use a Franz diffusion cell apparatus with excised human or animal skin (e.g., porcine ear skin) as the membrane.[4]

  • Mount the skin between the donor and receptor compartments of the Franz cell.

  • Apply a known concentration of each octanoic acid salt formulation to the donor compartment.

  • The receptor compartment should be filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (32 ± 1 °C) to mimic physiological conditions.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the concentration of the permeated salt in the receptor samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of salt permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Antimicrobial Activity Assay

Objective: To compare the antimicrobial efficacy of the octanoic acid salts against relevant microorganisms. Octanoic acid itself is known to have antimicrobial properties.[5][6]

Methodology:

  • Select a panel of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Determine the Minimum Inhibitory Concentration (MIC) of each salt using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Briefly, prepare serial dilutions of each salt in a suitable growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the salt that visibly inhibits the growth of the microorganism.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships relevant to the comparison of these salts.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Octanoic_Acid Octanoic Acid Mixing Mixing in Solvent Octanoic_Acid->Mixing MEA Monoethanolamine MEA->Mixing DEA Diethanolamine DEA->Mixing TEA Triethanolamine TEA->Mixing Reaction Salt Formation Mixing->Reaction Purification Solvent Removal/Purification Reaction->Purification MEA_Salt MEA Octanoate Purification->MEA_Salt DEA_Salt DEA Octanoate Purification->DEA_Salt TEA_Salt TEA Octanoate Purification->TEA_Salt Permeation_Pathway cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_circulation Systemic Circulation Salt_Formulation Octanoic Acid Salt (MEA, DEA, or TEA) Stratum_Corneum Stratum Corneum Salt_Formulation->Stratum_Corneum Partitioning & Diffusion Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Diffusion Dermis Dermis Viable_Epidermis->Dermis Diffusion Blood_Vessel Blood Vessel Dermis->Blood_Vessel Absorption

References

validation of octanoic acid triethanolamine salt as an effective emulsifier for oil-in-water systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of octanoic acid triethanolamine salt as an effective emulsifier for oil-in-water (o/w) systems. Its performance is objectively compared with common alternatives, supported by theoretical calculations and established experimental data for similar emulsifier classes. This document is intended to assist researchers and formulation scientists in making informed decisions for their drug development and research applications.

Introduction to Oil-in-Water Emulsifiers

Oil-in-water emulsions are dispersions of oil droplets in a continuous aqueous phase. These systems are fundamental in the pharmaceutical, cosmetic, and food industries for the delivery of lipophilic active ingredients, improvement of product texture and stability, and enhancement of bioavailability. The inherent instability of immiscible liquids necessitates the use of emulsifying agents, which adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.

The effectiveness of an emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB), a scale that indicates the relative affinity of the surfactant for the oil and water phases. For o/w emulsions, emulsifiers with HLB values typically ranging from 8 to 18 are preferred.

This compound: An Overview

This compound (CAS 22919-56-8) is an ionic surfactant formed by the neutralization of octanoic acid, a medium-chain fatty acid, with triethanolamine. Its amphiphilic nature, possessing a lipophilic eight-carbon alkyl chain and a hydrophilic triethanolammonium carboxylate headgroup, makes it a candidate for emulsification.

Physicochemical Properties:

  • Appearance: Colorless to pale yellow liquid.

  • Solubility: High solubility in water (1000 g/L at 20°C) and many organic solvents.

  • Stability: Generally stable under normal conditions.

Calculated Hydrophilic-Lipophilic Balance (HLB):

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For this compound [CH₃(CH₂)₆COO⁻ ⁺HN(CH₂CH₂OH)₃]:

  • The primary hydrophilic group is the carboxylate (-COO⁻), which has a group number of +19.1.

  • The lipophilic portion consists of a methyl group (-CH₃) and six methylene groups (-CH₂-), each with a group number of -0.475.

Calculated HLB = 7 + 19.1 - (7 * 0.475) = 22.78

This high calculated HLB value suggests that this compound is a highly effective oil-in-water emulsifier, capable of forming stable emulsions with small droplet sizes.

Comparative Performance Analysis

To validate the potential of this compound, its properties are compared with those of three widely used o/w emulsifiers: Polysorbate 80 (a non-ionic surfactant), Sodium Lauryl Sulfate (an anionic surfactant), and Lecithin (a natural zwitterionic/amphoteric surfactant).

Parameter This compound Polysorbate 80 Sodium Lauryl Sulfate (SLS) Lecithin
Chemical Type Anionic (Amine Salt of Fatty Acid)Non-ionicAnionicZwitterionic/Amphoteric
HLB Value ~22.8 (Calculated)~15.0[1]~40.04-9 (Varies with grade)
Typical Use Concentration Not established; likely 1-5%1-10%[1]0.1-2.5%0.5-5%
Emulsion Stability Expected to be highHigh[1]Moderate to HighModerate to High
Typical Droplet Size Expected to be small (<1 µm)Small (can be <200 nm)SmallSmall to medium
pH Sensitivity Stable in neutral to alkaline pHStable over a wide pH range (3-10)[1]Best in neutral to alkaline pHCan be sensitive to pH changes
Ionic Strength Sensitivity Can be sensitiveGenerally low sensitivityCan be sensitiveCan be sensitive
Biocompatibility/Toxicity Generally considered low toxicityLow toxicity, widely used in food and pharmaCan be a skin irritantHigh, generally recognized as safe (GRAS)

Discussion:

The high calculated HLB of this compound places it in the category of highly efficient o/w emulsifiers, comparable to Sodium Lauryl Sulfate in its hydrophilic nature. This suggests it would be particularly effective at creating fine, stable emulsions. Its ionic character implies that emulsion stability may be influenced by the pH and ionic strength of the aqueous phase. Compared to the non-ionic Polysorbate 80, it may offer different interfacial properties and sensitivities. While Lecithin is a natural and highly biocompatible option, its lower HLB and variability between grades can present formulation challenges that the synthetic and well-defined structure of this compound may overcome.

Experimental Protocols

To empirically validate the performance of this compound and compare it to other emulsifiers, the following experimental protocols are recommended.

1. Emulsion Preparation:

  • Objective: To prepare a series of o/w emulsions with varying emulsifier concentrations.

  • Materials:

    • Oil Phase: Medium-chain triglyceride (MCT) oil or other relevant oil.

    • Aqueous Phase: Deionized water.

    • Emulsifiers: this compound, Polysorbate 80, Sodium Lauryl Sulfate, Lecithin.

  • Procedure:

    • Prepare the aqueous phase by dissolving the emulsifier in deionized water at concentrations of 1%, 2%, and 5% (w/w).

    • Heat both the oil phase and the aqueous phase separately to 60°C.

    • Slowly add the oil phase (e.g., 20% of the total emulsion volume) to the aqueous phase while homogenizing using a high-shear mixer (e.g., at 5000 rpm) for 5 minutes.

    • Allow the emulsion to cool to room temperature while stirring gently.

2. Emulsion Stability Assessment (Creaming Index):

  • Objective: To quantify the physical stability of the emulsions over time.

  • Procedure:

    • Pour 10 mL of the freshly prepared emulsion into a graduated cylinder and seal it.

    • Store the cylinders at room temperature and observe them at regular intervals (e.g., 1, 24, 48, and 168 hours).

    • Measure the height of the serum (separated aqueous) layer (Hs) and the total height of the emulsion (He).

    • Calculate the Creaming Index (CI) as: CI (%) = (Hs / He) * 100 . A lower CI indicates higher stability.[2]

3. Droplet Size Analysis:

  • Objective: To determine the mean droplet size and size distribution of the oil phase.

  • Instrumentation: Laser diffraction particle size analyzer.

  • Procedure:

    • Gently agitate the emulsion to ensure homogeneity.

    • Dilute a small sample of the emulsion in deionized water in the instrument's dispersion unit until the recommended obscuration level is reached.

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the volume-weighted mean diameter (D[3][4]) and the span of the distribution.

4. Viscosity Measurement:

  • Objective: To measure the viscosity of the emulsions, which relates to their texture and stability.

  • Instrumentation: Rotational viscometer with a suitable spindle.

  • Procedure:

    • Place a sufficient volume of the emulsion in a beaker.

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

    • Measure the viscosity at a defined shear rate (e.g., 100 s⁻¹).

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in evaluating emulsion stability.

ExperimentalWorkflow cluster_prep Emulsion Preparation cluster_analysis Performance Analysis A Weigh Ingredients (Oil, Water, Emulsifier) B Dissolve Emulsifier in Aqueous Phase A->B C Heat Oil and Aqueous Phases B->C D High-Shear Homogenization C->D E Cooling D->E F Creaming Index Measurement E->F G Droplet Size Analysis E->G H Viscosity Measurement E->H

Caption: A flowchart of the experimental workflow for preparing and analyzing oil-in-water emulsions.

EmulsionStability cluster_factors Factors Influencing Stability cluster_metrics Stability Metrics Emulsifier Emulsifier Properties (HLB, Concentration, Type) Stability Emulsion Stability Emulsifier->Stability Process Process Parameters (Energy Input, Temperature) Process->Stability Formulation Formulation (Oil:Water Ratio, pH, Ionic Strength) Formulation->Stability Creaming Low Creaming Index Stability->Creaming leads to DropletSize Small, Uniform Droplet Size Stability->DropletSize leads to Viscosity Stable Viscosity Stability->Viscosity leads to

Caption: A diagram illustrating the relationship between formulation factors and emulsion stability metrics.

Conclusion

This compound, with a high calculated HLB value of approximately 22.8, shows significant promise as an effective emulsifier for oil-in-water systems. Its high water solubility and amphiphilic structure are indicative of its potential to form fine and stable emulsions. While direct experimental performance data is limited, theoretical assessment places it as a potent hydrophilic emulsifier.

For formulators seeking alternatives to common non-ionic or anionic surfactants, this compound warrants experimental investigation. The protocols outlined in this guide provide a framework for a comprehensive evaluation of its performance against established emulsifiers. Such studies will be crucial in validating its efficacy and determining its optimal use in pharmaceutical and other advanced formulations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations. The following are general precautions based on the properties of octanoic acid and triethanolamine.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron is also recommended.

  • Respiratory Protection: In case of aerosol formation, use a NIOSH-approved respirator.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

II. Quantitative Data Summary

The following table summarizes key data for the components of octanoic acid triethanolamine salt. This information is critical for assessing risk and planning disposal.

PropertyOctanoic AcidTriethanolamine
CAS Number 124-07-2102-71-6
Molecular Formula C₈H₁₆O₂C₆H₁₅NO₃
Molecular Weight 144.21 g/mol 149.19 g/mol
Primary Hazards Causes severe skin burns and eye damage.[3]Not classified as a hazardous substance.[2]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1][3]No known ecotoxicological effects.

III. Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in a manner that neutralizes its potential hazards and complies with all applicable regulations.

1. Waste Identification and Segregation:

  • Label a dedicated, sealed container as "Hazardous Waste: this compound."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Neutralization (if permissible and safe):

  • Given that octanoic acid is a corrosive substance, neutralization may be a preliminary step. However, this should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.

  • A suitable neutralizing agent for the acidic component would be a weak base, such as sodium bicarbonate. The process should be monitored carefully to control any exothermic reaction.

  • Crucial Warning: Do not add any nitrosating agents, such as nitrites, to the waste. The combination of triethanolamine with nitrosating agents can lead to the formation of carcinogenic nitrosamines.[4][5]

3. Containerization and Storage:

  • Ensure the waste container is chemically compatible and in good condition.

  • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.

  • Provide the disposal company with a complete characterization of the waste, including the known components and their approximate concentrations.

  • Disposal should be in accordance with local, state, and federal regulations. Due to the aquatic toxicity of octanoic acid, this waste must not be disposed of down the drain.[1][2]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Octanoic Acid Triethanolamine Salt Waste assess Assess Hazards - Corrosivity (Octanoic Acid) - Aquatic Toxicity (Octanoic Acid) - Potential for Nitrosamine Formation start->assess ppe Don Appropriate PPE - Goggles/Face Shield - Gloves - Lab Coat assess->ppe segregate Segregate and Label Waste 'Hazardous Waste' ppe->segregate neutralize_q Is Neutralization Permissible and Safe? segregate->neutralize_q neutralize Neutralize with Weak Base (Trained Personnel Only) AVOID NITROSATING AGENTS neutralize_q->neutralize Yes containerize Securely Containerize in Compatible Vessel neutralize_q->containerize No neutralize->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Octanoic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Octanoic acid triethanolamine salt. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods for this substance.

Personal Protective Equipment (PPE)

When handling this compound, which is formed from the neutralization reaction of Octanoic acid and Triethanolamine, it is crucial to use appropriate PPE. The following table summarizes the recommended protective gear based on the hazards of its components. Octanoic acid is corrosive and can cause severe skin burns and eye damage, while Triethanolamine can cause skin and serious eye irritation[1][2].

Body PartPersonal Protective Equipment (PPE)Rationale
Hands Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, as Octanoic acid can cause severe burns and Triethanolamine can cause skin irritation[1][2].
Eyes/Face Safety goggles and a face shieldTo protect against splashes that can cause severe eye damage[1][3].
Body Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from spills and splashes.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any potential vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary[2][3].

Experimental Protocol: Safe Handling of this compound

1. Preparation and Precautionary Measures:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood[3].

  • Remove all unnecessary items from the work area.

  • Confirm that all containers are properly labeled.

2. Handling Procedure:

  • Don the appropriate PPE as outlined in the table above.

  • When preparing the salt, slowly add the acid to the base (or vice versa, depending on the specific protocol) to control the exothermic reaction.

  • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

  • Keep containers tightly closed when not in use[3][4].

3. Special Handling Considerations:

  • Avoid Nitrosating Agents: Do not mix with nitrites or other nitrosating agents, as this can lead to the formation of carcinogenic nitrosamines[5][6][7].

  • Incompatible Materials: Keep away from strong oxidizing agents[2][3].

4. In Case of a Spill:

  • Evacuate the immediate area.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[3][8].

  • Do not flush to the sewer[8].

  • Ventilate the area of the spill.

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[3].

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain. This is to prevent environmental contamination, as octanoic acid is harmful to aquatic life[1]. Always comply with local, state, and federal regulations[8].

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_mix Controlled Mixing of Components prep_area->handle_mix handle_transfer Use Proper Tools for Transfer handle_mix->handle_transfer handle_close Keep Containers Closed handle_transfer->handle_close em_spill Spill handle_transfer->em_spill em_exposure Personal Exposure handle_transfer->em_exposure disp_collect Collect in Labeled, Sealed Containers handle_close->disp_collect disp_dispose Dispose via Licensed Hazardous Waste Company disp_collect->disp_dispose em_spill_absorb Absorb with Inert Material em_spill->em_spill_absorb em_spill_dispose Dispose as Hazardous Waste em_spill->em_spill_dispose em_first_aid Administer First Aid em_exposure->em_first_aid em_medical Seek Medical Attention em_exposure->em_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.